Brefeldin A
説明
Structure
3D Structure
特性
IUPAC Name |
(1R,2R,3E,7S,11E,13S,15S)-2,15-dihydroxy-7-methyl-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O4/c1-11-5-3-2-4-6-12-9-13(17)10-14(12)15(18)7-8-16(19)20-11/h4,6-8,11-15,17-18H,2-3,5,9-10H2,1H3/b6-4+,8-7+/t11-,12+,13-,14+,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZDYYTLMIZCT-KQPMLPITSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC=CC2CC(CC2C(C=CC(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC/C=C/[C@@H]2C[C@@H](C[C@H]2[C@@H](/C=C/C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880041 | |
| Record name | Brefeldin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20350-15-6, 60132-23-2 | |
| Record name | Brefeldin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20350-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brefeldin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020350156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brefeldin A | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07348 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | brefeldin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | brefeldin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89671 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | brefeldin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | brefeldin A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56310 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Brefeldin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREFELDIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XG0D35F9K6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Brefeldin A: An In-depth Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Brefeldin A (BFA) is a fungal macrocyclic lactone that has become an indispensable tool in cell biology for its potent and reversible inhibition of protein trafficking.[1] It acts as a specific blocker of the anterograde transport pathway, preventing the movement of newly synthesized proteins and lipids from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[2] This guide provides a detailed examination of BFA's mechanism of action, presenting key quantitative data, detailed experimental protocols for its study, and visual diagrams of the molecular pathways and experimental workflows involved.
Core Mechanism of Action
This compound's primary mode of action is the disruption of the COPI-mediated vesicular transport system that connects the ER and the Golgi apparatus.[3][4] This is not achieved by direct interaction with coat proteins, but rather by targeting the activation cycle of a key regulatory GTPase.
Molecular Target: ARF Family GEFs
The principal molecular targets of BFA are a subset of large guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (ARF) family of small GTPases.[5][6] Specifically, BFA-sensitive GEFs include GBF1, BIG1, and BIG2, which contain a conserved catalytic Sec7 domain.[3][6] ARF proteins, particularly ARF1, are molecular switches that cycle between an inactive GDP-bound state and an active GTP-bound state.[7][8] The GEFs catalyze the critical exchange of GDP for GTP, thereby activating ARF proteins.[9][10]
Uncompetitive Inhibition and Abortive Complex Stabilization
BFA functions as an uncompetitive inhibitor.[3] It does not bind to the ARF protein or the GEF in isolation. Instead, BFA binds to and stabilizes a transient, abortive intermediate complex formed between the ARF protein in its GDP-bound state and the Sec7 domain of the GEF.[11][12] By binding at this protein-protein interface, BFA effectively freezes the complex, preventing the conformational changes required to release GDP.[11][13] This action traps ARF1 in its inactive state, blocking the entire activation cycle.[7]
Downstream Cellular Consequences
The inhibition of ARF1 activation has immediate and dramatic consequences for cellular architecture and function:
-
Inhibition of COPI Coat Recruitment: Activated, GTP-bound ARF1 is required to recruit the COPI coat protein complex to Golgi membranes.[3][5] By preventing ARF1 activation, BFA leads to the rapid dissociation of COPI coats from the Golgi and the ER-Golgi intermediate compartment (ERGIC).[3][5]
-
Golgi Apparatus Disassembly: The loss of the COPI coat disrupts the structural integrity of the Golgi apparatus. This leads to the formation of long membrane tubules that mediate a massive retrograde (backward) flow of Golgi components into the ER.[14][15] The Golgi cisternae are effectively absorbed by the ER, leading to a "collapsed" phenotype where Golgi-resident proteins are redistributed throughout the ER network.[2][16]
-
Blockade of Anterograde Transport: The disassembly of the Golgi and the halt in COPI vesicle formation create a complete, reversible block in the anterograde (forward) secretory pathway.[1][16][17] Proteins destined for secretion or for localization in post-Golgi compartments accumulate in the ER.[1][2]
-
Induction of ER Stress and Apoptosis: Prolonged treatment with BFA and the resulting accumulation of proteins in the ER can trigger the unfolded protein response (UPR), a cellular stress pathway.[3][7] If the stress is severe or prolonged, this can ultimately lead to the induction of apoptosis.[2]
Quantitative Data
The effective concentration of this compound can vary depending on the cell type and the specific biological question. The following table summarizes key quantitative data reported in the literature.
| Parameter | Cell Line / System | Value | Unit | Reference |
| IC₅₀ (Protein Transport) | HCT 116 (Human Colon Cancer) | 0.2 | µM | [18] |
| Effective Concentration (ER-Golgi Trafficking Inhibition) | Various Cell Lines | 100 | ng/mL | [2] |
| Effective Concentration (Apoptosis Induction) | Various Cell Lines (prolonged treatment) | 10 | µg/mL | [2] |
| Effective Concentration (Golgi Disassembly) | 3T3-L1 Adipocytes | 5 | µg/mL | [6] |
| Effective Concentration (Secretion Inhibition) | Sycamore Maple Suspension Cells | 2.5 - 7.5 | µg/mL | [19] |
Note: this compound Molecular Weight: 280.36 g/mol .[2] To convert µg/mL to µM: µM = (µg/mL / 280.36) * 1000.
Experimental Protocols
Protocol: Inhibition of Protein Secretion for Intracellular Cytokine Staining
This method is widely used in immunology to trap cytokines inside producing cells for detection by flow cytometry.[20][21][22]
-
Cell Preparation and Stimulation:
-
Prepare a single-cell suspension (e.g., peripheral blood mononuclear cells or cultured T cells) at a concentration of 1-2 x 10⁶ cells/mL in complete culture medium.
-
Stimulate the cells with an appropriate agent. For polyclonal T cell activation, a combination of Phorbol 12-Myristate 13-Acetate (PMA) at 50 ng/mL and Ionomycin at 500-1000 ng/mL is commonly used.[23]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound (e.g., 1-10 mg/mL in DMSO or Ethanol).[2][24] Store aliquots at -20°C.
-
Immediately after adding the stimulant, add this compound to the cell culture at a final concentration of 1-10 µg/mL.[24][25] The optimal concentration and timing may require titration. Some protocols suggest adding BFA for the final 4-5 hours of a longer stimulation period.[21][26]
-
Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Antibody Staining:
-
Harvest the cells and wash with PBS.
-
Perform cell surface marker staining by incubating with fluorochrome-conjugated antibodies for 30 minutes at 4°C.
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization buffer (commercially available kits are recommended) and incubate according to the manufacturer's instructions. This step fixes the cells and creates pores in the membranes to allow antibodies to enter.
-
-
Intracellular Staining and Analysis:
-
Wash the cells with a permeabilization/wash buffer.
-
Incubate the cells with fluorochrome-conjugated anti-cytokine antibodies in permeabilization/wash buffer for 30-45 minutes at 4°C.[25]
-
Wash the cells and resuspend in buffer for analysis on a flow cytometer.
-
Protocol: In Vitro Guanine Nucleotide Exchange Factor (GEF) Inhibition Assay
This biochemical assay directly measures the ability of BFA to inhibit the GDP-for-GTP exchange on ARF1 catalyzed by a GEF. The principle is based on the change in fluorescence of a nucleotide analog upon its release from the GTPase.[27]
-
Reagent Preparation:
-
ARF1 Protein: Purified, recombinant ARF1 protein.
-
ARF GEF: Purified, recombinant Sec7 domain of a BFA-sensitive GEF (e.g., GBF1).
-
Fluorescent GDP Analog: N-methylanthraniloyl (mant)-GDP or BODIPY-FL-GDP.
-
Reaction Buffer: Typically includes HEPES, NaCl, MgCl₂, and DTT.
-
GTP: A high concentration of non-fluorescent GTP.
-
Inhibitor: this compound dissolved in DMSO.
-
-
Loading ARF1 with Fluorescent GDP:
-
Incubate ARF1 protein with a 5-fold molar excess of mant-GDP in the absence of Mg²⁺ (using EDTA to chelate any residual Mg²⁺) for 60 minutes at 30°C to allow for nucleotide loading.
-
Stop the loading reaction by adding a final concentration of 5 mM MgCl₂. Remove excess unbound nucleotide using a desalting column.
-
-
GEF Assay Execution:
-
In a 96-well microplate suitable for fluorescence measurements, set up the reaction mixtures.
-
Control Reaction: Add ARF1-mant-GDP and reaction buffer.
-
GEF Activity Reaction: Add ARF1-mant-GDP, ARF GEF, and reaction buffer.
-
Inhibition Reaction: Add ARF1-mant-GDP, ARF GEF, this compound (at various concentrations), and reaction buffer. Include a DMSO-only vehicle control.
-
Place the plate in a fluorescence plate reader pre-warmed to 30°C.
-
-
Data Acquisition and Analysis:
-
Initiate the exchange reaction by adding a high concentration of unlabeled GTP (e.g., 100 µM final concentration) to all wells.
-
Immediately begin monitoring the decrease in fluorescence over time (Excitation ~360nm, Emission ~440nm for mant). The release of fluorescent GDP upon exchange with GTP leads to a signal decrease.
-
Calculate the initial rate of nucleotide exchange for each condition. Plot the rate of exchange against the concentration of this compound to determine the IC₅₀ value.
-
Protocol: Visualizing Golgi Disassembly by Immunofluorescence Microscopy
This protocol allows for the direct visualization of BFA's effect on Golgi morphology.[2][14]
-
Cell Culture and Treatment:
-
Grow adherent cells on glass coverslips to 60-70% confluency.
-
Treat the cells with this compound at a final concentration of 5-10 µg/mL in culture medium. Include an untreated (or vehicle-treated) control coverslip.
-
Incubate for 30-60 minutes at 37°C. The effect is rapid.[14]
-
-
Cell Fixation:
-
Remove the medium and gently wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
-
Permeabilization and Blocking:
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10 minutes.
-
Wash again with PBS.
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA and 5% normal goat serum in PBS) for 1 hour.
-
-
Antibody Incubation:
-
Incubate the coverslips with a primary antibody against a Golgi-resident protein (e.g., Giantin, GM130, or RCAS1) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorochrome-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
(Optional) Counterstain nuclei with DAPI or Hoechst.
-
-
Mounting and Imaging:
-
Wash three times with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Image the cells using a fluorescence or confocal microscope. Compare the tight, perinuclear Golgi ribbon structure in control cells with the diffuse, ER-like pattern in BFA-treated cells.
-
Mandatory Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: The inhibitory pathway of this compound, which stabilizes an abortive ARF1-GDP-GEF complex.
Experimental Workflow: Intracellular Cytokine Staining
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Inhibition by this compound of a Golgi membrane enzyme that catalyses exchange of guanine nucleotide bound to ARF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel effects of this compound (BFA) in signaling through the insulin receptor (IR) pathway and regulating FoxO1-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. What are Arf GTPases? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 9. portlandpress.com [portlandpress.com]
- 10. ARF GTPases and their GEFs and GAPs: concepts and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure of ARF1*Sec7 complexed with this compound and its implications for the guanine nucleotide exchange mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound acts to stabilize an abortive ARF-GDP-Sec7 domain protein complex: involvement of specific residues of the Sec7 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Arf, Sec7 and this compound: a model towards the therapeutic inhibition of guanine nucleotide-exchange factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. rupress.org [rupress.org]
- 15. Molecular mechanism and functional role of this compound-mediated ADP-ribosylation of CtBP1/BARS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound inhibits the formation of constitutive secretory vesicles and immature secretory granules from the trans-Golgi network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Differential Modulation of Surface and Intracellular Protein Expression by T Cells after Stimulation in the Presence of Monensin or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. bdbiosciences.com [bdbiosciences.com]
- 23. researchgate.net [researchgate.net]
- 24. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 25. pubcompare.ai [pubcompare.ai]
- 26. researchgate.net [researchgate.net]
- 27. In vitro fluorescence assay to measure GDP/GTP exchange of guanine nucleotide exchange factors of Rho family GTPases - PMC [pmc.ncbi.nlm.nih.gov]
Brefeldin A: An In-depth Technical Guide to its Effects on Golgi Apparatus and Endoplasmic Reticulum Structure for Researchers and Drug Development Professionals
Abstract
Brefeldin A (BFA), a macrocyclic lactone derived from the fungus Penicillium brefeldianum, is a powerful and widely utilized tool in cell biology research.[1] Its profound and reversible effects on the structure and function of the Golgi apparatus and the endoplasmic reticulum (ER) have made it indispensable for studying protein trafficking and organelle dynamics. This technical guide provides a comprehensive overview of BFA's mechanism of action, its quantifiable effects on cellular structures, and detailed protocols for key experiments. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of BFA's cellular impact.
Introduction
The secretory pathway is a fundamental cellular process responsible for the synthesis, modification, and transport of proteins and lipids. Central to this pathway are the endoplasmic reticulum (ER) and the Golgi apparatus, which work in concert to ensure the proper folding, processing, and delivery of a vast array of molecules. Disruption of this intricate system can lead to various cellular dysfunctions and is implicated in numerous diseases. This compound has emerged as a critical pharmacological agent for dissecting the molecular machinery governing ER-Golgi transport.[1][2] Its primary mode of action involves the inhibition of a key regulatory protein, leading to a dramatic and reversible collapse of the Golgi complex into the ER.[1] This unique property allows for the synchronized study of Golgi disassembly and reassembly, providing invaluable insights into the dynamic nature of this organelle. Furthermore, the accumulation of proteins within the ER following BFA treatment serves as a potent inducer of the Unfolded Protein Response (UPR), offering a model system to investigate cellular stress pathways.[3][4]
Mechanism of Action: Targeting the Arf1 GTPase Cycle
This compound's primary molecular target is a subset of guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (Arf) family of small GTPases, most notably GBF1 (Golgi-specific BFA resistance factor 1).[1][5] Arf proteins, particularly Arf1, are crucial regulators of vesicle formation and trafficking within the Golgi apparatus. They cycle between an inactive GDP-bound state and an active GTP-bound state.
BFA acts as an uncompetitive inhibitor, binding to the transient complex formed between Arf1-GDP and the Sec7 domain of GBF1.[6] This binding event stabilizes the abortive complex, preventing the exchange of GDP for GTP and thereby locking Arf1 in its inactive state.[6][7] The lack of active Arf1-GTP has two major consequences:
-
Inhibition of COPI Coat Recruitment: Active Arf1-GTP is required for the recruitment of the COPI coat protein complex to Golgi membranes.[5] The COPI coat is essential for the budding of retrograde transport vesicles that move material from the Golgi back to the ER and between Golgi cisternae. BFA's inhibition of Arf1 activation prevents COPI coat assembly, leading to a cessation of retrograde vesicle formation.[8]
-
Golgi-ER Fusion: The inhibition of retrograde transport and the subsequent accumulation of SNARE proteins on Golgi membranes are thought to facilitate the fusion of Golgi cisternae with the ER.[1] This results in the characteristic phenotype of BFA treatment: the redistribution of Golgi-resident proteins and lipids into the ER network.[9][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstitution of this compound–induced Golgi Tubulation and Fusion with the Endoplasmic Reticulum in Semi-Intact Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ojs.srce.hr [ojs.srce.hr]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of cells for transmission electron microscopy ultrastructural analysis [protocols.io]
- 8. Reevaluation of the effects of this compound on plant cells using tobacco Bright Yellow 2 cells expressing Golgi-targeted green fluorescent protein and COPI antisera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Golgi Tubule Traffic and the Effects of this compound Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Target of Brefeldin A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brefeldin A (BFA), a macrocyclic lactone isolated from the fungus Eupenicillium brefeldianum, is a potent and widely used tool in cell biology to study protein trafficking and the function of the Golgi apparatus. Its primary molecular target is a class of large guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (ARF) family of small GTPases. Specifically, BFA targets the Sec7 domain of these GEFs, with a particular prominence for Golgi-specific BFA resistance factor 1 (GBF1). BFA does not compete with GTP for binding but rather acts as an uncompetitive inhibitor. It stabilizes the otherwise transient complex between the GEF, ARF1 in its GDP-bound state, and the Sec7 domain. This abortive complex prevents the exchange of GDP for GTP, locking ARF1 in an inactive conformation and thereby inhibiting the formation of COPI-coated vesicles, which are essential for intra-Golgi transport and retrograde transport from the Golgi to the endoplasmic reticulum (ER). The downstream consequences of this inhibition are profound, leading to the rapid disassembly of the Golgi apparatus and the redistribution of Golgi-resident proteins into the ER. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative data on its effects, and detailed protocols for key experiments used to study its activity.
The Primary Molecular Target: Guanine Nucleotide Exchange Factors (GEFs) for ARF Proteins
The central target of this compound is the Sec7 domain of a subset of guanine nucleotide exchange factors (GEFs) that activate ADP-ribosylation factor 1 (ARF1).[1][2][3][4] In mammalian cells, the most prominent and well-characterized target is Golgi-specific BFA resistance factor 1 (GBF1) .[1][2] Other BFA-sensitive GEFs include BIG1 and BIG2, which are involved in later stages of the secretory pathway.
ARF proteins are key regulators of vesicular transport, cycling between an inactive GDP-bound state and an active GTP-bound state. ARF GEFs catalyze the exchange of GDP for GTP, leading to a conformational change in ARF that promotes its binding to membranes and the recruitment of coat proteins, such as COPI, to initiate vesicle budding.
This compound's mechanism is unique in that it is an uncompetitive inhibitor .[5] It does not bind to either the GEF or ARF1-GDP alone but instead binds to the transient ARF1-GDP-GEF complex, stabilizing it and preventing the dissociation of GDP.[1] This stabilized, inactive complex effectively sequesters the GEF and prevents the activation of ARF1.
Quantitative Data on this compound's Activity
While the qualitative effects of this compound are well-documented, precise quantitative data on its interaction with its target and its cellular effects can be dispersed in the literature. The following tables summarize key quantitative parameters.
| Parameter | Value | Context | Reference |
| IC50 for ATPase Inhibition | 0.2 µM | In HCT 116 cells | [6] |
| Effective Concentration for Golgi Disruption | 1-10 µg/mL (3.57 - 35.7 µM) | In various mammalian cell lines | [7] |
| Inhibition of ARF1 Activation | >90% reduction in active ARF1 | In BON cells after 4 hours of incubation with BFA | [8] |
| BFA Concentration for Golgi Fragmentation | 0.7 µM - 17.8 µM | Concentration-dependent fragmentation in non-adherent WT-MEFs | [9] |
Note: Specific Kd (dissociation constant) for the BFA-ARF1-GBF1 complex and Ki (inhibition constant) for GBF1's GEF activity are not consistently reported in the literature, reflecting the transient and complex nature of the interaction.
Signaling Pathway of this compound Action
The inhibition of ARF1 activation by this compound initiates a cascade of events that disrupt the secretory pathway. The following diagram illustrates this signaling cascade.
Caption: this compound's mechanism of action on the ARF1 activation cycle.
Key Experimental Protocols
In Vivo Assay for ARF1 Activation (GTP-Arf1 Pulldown)
This assay quantifies the amount of active, GTP-bound ARF1 in cells treated with this compound.
Principle: A GST-fusion protein containing the ARF-binding domain of an ARF effector, GGA3 (GST-GGA3-GAT), is used to specifically pull down active ARF1-GTP from cell lysates. The amount of pulled-down ARF1 is then quantified by Western blotting.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., BON cells) and grow to 70-80% confluency. Treat cells with this compound at the desired concentration (e.g., 1-10 µg/mL) for the desired time (e.g., 4 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing non-ionic detergent (e.g., 1% Triton X-100), protease inhibitors, and phosphatase inhibitors.
-
Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.
-
Pulldown: Incubate the clarified lysates with GST-GGA3-GAT beads for 1-2 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates and a sample of the total cell lysate (input) by SDS-PAGE and Western blotting using an anti-ARF1 antibody.
-
Quantification: Densitometrically quantify the ARF1 bands in the pulldown and input lanes to determine the relative amount of active ARF1.
Co-Immunoprecipitation of GBF1 and ARF1
This protocol aims to demonstrate the BFA-stabilized interaction between GBF1 and ARF1.
Principle: An antibody against one of the proteins (e.g., GBF1) is used to immunoprecipitate it from cell lysates. The immunoprecipitate is then probed for the presence of the interacting protein (ARF1) by Western blotting.
Protocol:
-
Cell Culture and Treatment: Grow cells and treat with this compound as described above.
-
Cross-linking (Optional but Recommended): To preserve the transient interaction, cells can be treated with a cross-linker like DSP (dithiobis(succinimidyl propionate)) before lysis.
-
Cell Lysis: Lyse cells in a co-immunoprecipitation buffer (e.g., containing 0.5-1% Triton X-100 or NP-40 and protease inhibitors).
-
Pre-clearing: Incubate the lysates with protein A/G-agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an anti-GBF1 antibody (or a control IgG) overnight at 4°C. Add protein A/G-agarose beads and incubate for another 1-2 hours.
-
Washing: Wash the beads extensively with co-immunoprecipitation buffer.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins and analyze by Western blotting with antibodies against both GBF1 and ARF1.
Fluorescence Recovery After Photobleaching (FRAP) for GBF1 Dynamics
FRAP is used to study the mobility and membrane association dynamics of fluorescently tagged GBF1 in living cells.
Principle: A region of interest (e.g., the Golgi) in a cell expressing a fluorescently tagged protein (e.g., YFP-GBF1) is photobleached using a high-intensity laser. The recovery of fluorescence in the bleached area over time is monitored, providing information about the protein's mobility and exchange rate between different cellular compartments.
Protocol:
-
Cell Culture and Transfection: Plate cells on glass-bottom dishes and transfect with a plasmid encoding a fluorescently tagged GBF1 (e.g., YFP-GBF1).
-
Live-Cell Imaging Setup: Mount the dish on a confocal microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Image Acquisition: Acquire pre-bleach images of the Golgi region in cells expressing YFP-GBF1.
-
Photobleaching: Use a high-intensity laser to bleach the fluorescence in the defined Golgi region.
-
Post-Bleach Image Acquisition: Immediately after bleaching, acquire a time-lapse series of images to monitor the recovery of fluorescence in the bleached region.
-
Data Analysis: Measure the fluorescence intensity in the bleached region over time. Correct for photobleaching during image acquisition. Plot the normalized fluorescence intensity versus time and fit the data to a kinetic model to determine the mobile fraction and the half-time of recovery (t½).
-
BFA Treatment: To study the effect of BFA, add the compound to the medium and repeat the FRAP experiment. An increase in the t½ and a decrease in the mobile fraction would indicate stabilization of GBF1 on the Golgi membranes.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for investigating the effect of this compound on ARF1 activation and Golgi morphology.
Caption: A typical experimental workflow to study this compound's effects.
Conclusion
This compound remains an indispensable tool for cell biologists. Its precise molecular target, the Sec7 domain of ARF GEFs like GBF1, and its unique uncompetitive mechanism of action, provide a powerful means to dissect the intricate processes of vesicular trafficking. A thorough understanding of its molecular interactions, supported by quantitative data and robust experimental protocols, is essential for its effective use in research and for exploring its potential in therapeutic applications. This guide provides a foundational resource for professionals seeking to leverage the power of this compound in their scientific endeavors.
References
- 1. Binding site of this compound at the interface between the small G protein ADP-ribosylation factor 1 (ARF1) and the nucleotide-exchange factor Sec7 domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. This compound acts to stabilize an abortive ARF-GDP-Sec7 domain protein complex: involvement of specific residues of the Sec7 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Dynamics of GBF1, a this compound-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.biologists.com [journals.biologists.com]
Brefeldin A: A Technical Guide to a Powerful Tool in Vesicle Trafficking Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brefeldin A (BFA), a macrocyclic lactone isolated from the fungus Eupenicillium brefeldianum, has become an indispensable tool for cell biologists studying the secretory pathway.[1][2] Its potent, specific, and reversible inhibitory effects on protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus allow for the detailed dissection of vesicle trafficking pathways.[3][4] This in-depth technical guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use, and a summary of its effects on cellular processes, presented in a clear and accessible format for researchers, scientists, and drug development professionals.
Mechanism of Action: A Molecular "Traffic Jam"
This compound's primary mode of action is the inhibition of a specific guanine nucleotide exchange factor (GEF) called GBF1 (Golgi-specific this compound-resistance factor 1).[1][2] GBF1 is responsible for activating the small GTPase, ADP-ribosylation factor 1 (ARF1).[1][5] Activated, GTP-bound ARF1 is crucial for the recruitment of the COPI coat protein complex to Golgi membranes, a critical step in the formation of retrograde transport vesicles (Golgi to ER) and some intra-Golgi vesicles.[2]
BFA acts as an uncompetitive inhibitor, binding to the ARF1-GDP-GBF1 complex and preventing the exchange of GDP for GTP.[6] This stabilization of the inactive ARF1-GDP state leads to a failure in COPI coat recruitment.[2][7] The consequence is a rapid and dramatic disruption of the secretory pathway. Anterograde transport from the ER to the Golgi is blocked, leading to the accumulation of newly synthesized proteins in the ER.[3][8] Concurrently, the inhibition of COPI-mediated retrograde vesicle formation, coupled with ongoing tubulation and fusion events, results in the collapse of the cis- and medial-Golgi cisternae into the ER.[1][9] This "retrograde transport" phenomenon effectively merges the two organelles.[8]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of this compound-induced ER stress and apoptosis by mitochondrial NADP⁺-dependent isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidation of this compound-induced ER and Golgi stress responses in Neuro2a cells - ProQuest [proquest.com]
- 4. This compound-regulated retrograde transport into the endoplasmic reticulum of internalised wheat germ agglutinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reconstitution of this compound–induced Golgi Tubulation and Fusion with the Endoplasmic Reticulum in Semi-Intact Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of this compound on endocytosis, transcytosis and transport to the Golgi complex in polarized MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. portlandpress.com [portlandpress.com]
- 9. selleckchem.com [selleckchem.com]
Brefeldin A: A Technical Guide to its Role in Inducing Endoplasmic Reticulum Stress and the Unfolded Protein Response
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Brefeldin A (BFA) is a fungal macrocyclic lactone widely utilized in cell biology research as a potent and reversible inhibitor of intracellular protein transport.[1] Its primary mechanism involves the disruption of vesicle trafficking from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][2] This blockade leads to the accumulation of newly synthesized proteins within the ER, causing a state of cellular imbalance known as ER stress.[3][4] To counteract this stress, cells activate a complex signaling network called the Unfolded Protein Response (UPR). This guide provides an in-depth technical overview of BFA's mechanism of action, its role in triggering ER stress, and the subsequent activation of the three canonical UPR signaling pathways. It includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to serve as a comprehensive resource for researchers studying protein trafficking, ER homeostasis, and related disease pathologies.
This compound: Mechanism of Action
This compound's primary cellular target is a guanine nucleotide exchange factor (GEF) known as GBF1 (Golgi-specific this compound-resistance factor 1).[3] GBF1 is responsible for activating the ADP-ribosylation factor 1 (ARF1) GTPase, a molecular switch crucial for the formation of COPI-coated vesicles that mediate retrograde transport from the Golgi to the ER and anterograde transport within the Golgi cisternae.[5][6]
BFA binds to the ARF1-GDP-GBF1 complex, preventing the exchange of GDP for GTP and effectively locking ARF1 in its inactive state.[2][6] The lack of active, GTP-bound ARF1 prevents the recruitment of COPI coat proteins to Golgi membranes, thereby inhibiting the budding of transport vesicles.[2][5] This disruption of anterograde transport from the ER to the Golgi causes a rapid accumulation of secretory proteins in the ER.[7] Concurrently, unimpeded retrograde transport leads to the collapse of the Golgi apparatus and its absorption into the ER network.[2][6] This accumulation of unfolded and misfolded proteins overwhelms the ER's folding capacity, triggering ER stress and activating the UPR.[2][6]
The Unfolded Protein Response (UPR) Activation
The accumulation of unfolded proteins in the ER is detected by three transmembrane sensor proteins: IRE1α (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).[8][9] Under normal conditions, these sensors are kept inactive by the binding of the ER chaperone BiP/GRP78.[10] When unfolded proteins accumulate, BiP preferentially binds to them, releasing the sensors and allowing their activation to initiate downstream signaling cascades.[10][11]
The PERK Pathway
Upon release from BiP, PERK dimerizes and autophosphorylates, activating its kinase domain.[12][13] Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α).[14][15] This phosphorylation leads to a global attenuation of protein synthesis, reducing the load of new proteins entering the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4) mRNA.[13][15] ATF4 is a transcription factor that moves to the nucleus and upregulates genes involved in amino acid metabolism, antioxidant responses, and the pro-apoptotic factor CHOP (C/EBP homologous protein).[13][16]
The IRE1α Pathway
IRE1α activation involves dimerization and autophosphorylation, which engages its endoribonuclease (RNase) activity.[11][17] The primary substrate of IRE1α's RNase is the mRNA of X-box binding protein 1 (XBP1).[18] IRE1α excises a 26-nucleotide intron from the XBP1 mRNA.[18] This unconventional splicing event causes a frameshift, leading to the translation of a potent and stable transcription factor, XBP1s ("spliced"). XBP1s translocates to the nucleus to activate the transcription of a wide array of UPR target genes, including those for ER chaperones, ER-associated degradation (ERAD) components, and lipid biosynthesis.[18][19]
The ATF6 Pathway
Upon its release from BiP, Activating Transcription Factor 6 (ATF6), a type II transmembrane protein, translocates from the ER to the Golgi apparatus.[19][20] In the Golgi, ATF6 is sequentially cleaved by Site-1 Protease (S1P) and Site-2 Protease (S2P).[3][21] This releases its N-terminal cytosolic domain (ATF6n), which is an active bZIP transcription factor.[18][21] ATF6n then migrates to the nucleus to activate the transcription of genes encoding ER chaperones like BiP/GRP78 and components of the ERAD machinery.[19][22] BFA treatment, by causing the Golgi to merge with the ER, can lead to the co-localization of ATF6 with S1P and S2P, facilitating its cleavage even without physical translocation.[21][23]
Quantitative Data on this compound-Induced UPR
The effective concentration and treatment duration of BFA can vary significantly depending on the cell type and the specific markers being assayed. The following table summarizes typical experimental conditions and observed outcomes.
| Cell Line | BFA Concentration | Treatment Time | Key UPR Markers Activated / Observations | Reference(s) |
| Generic Mammalian | 1 - 10 µM | 6 - 48 hours | General range for inducing ER stress in cell culture assays. | [1][24] |
| NAG Cells | 0.5 µg/mL (~1.78 µM) | Not specified | Activation of PERK (pPERK) and eIF2α (p-eIF2α). | [14] |
| Rat Hepatocytes | 2.5 µg/mL (~8.9 µM) | 1 hour | Disassembly of Golgi complex, accumulation of albumin in ER. | [7] |
| Rat Hepatocytes | 10 µg/mL (~35.7 µM) | > 1 hour | Prolonged accumulation of protein in the ER, leading to dilation. | [7] |
| MCF-7 Cells | 1 µg/mL (~3.57 µM) | 3 - 24 hours | Time-dependent increase in GRP78 and p53 expression. | [25] |
| Hepatic Stellate Cells | Not Specified | Not Specified | Activation of IRE1α, PERK, and ATF6 pathways. | [8] |
| HepG2 Cells | 0.25 mg/L (~0.89 µM) | 24 hours | Increased protein levels of BiP, PERK, ATF4, and CHOP. | [16] |
| NT2 Cells | 2 µM | 24 hours | Activation of caspase-9, indicative of apoptosis. | [26] |
Note: BFA (C₁₆H₂₄O₄) Molecular Weight ≈ 280.36 g/mol . Concentrations were converted to µM where possible for comparison.
Experimental Protocols for Monitoring BFA-Induced UPR
A multi-assay approach is recommended to confirm the activation and dissect the specific pathways of the BFA-induced UPR.[27]
Western Blotting for UPR Protein Markers
This method is used to detect changes in the levels and post-translational modifications (e.g., phosphorylation) of key UPR proteins.[28]
-
Materials & Reagents:
-
Cell culture plates and this compound.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-PERK, anti-p-eIF2α, anti-ATF6, anti-CHOP, anti-GRP78, anti-XBP1s, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Culture and treat cells with desired concentrations of BFA for various time points.
-
Wash cells with ice-cold PBS and lyse them on ice using lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Normalize protein samples and denature by boiling with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour.
-
Wash again and detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
-
RT-qPCR for UPR Gene Expression
This technique quantifies changes in the mRNA levels of UPR target genes and can be used to measure XBP1 mRNA splicing.[18][24]
-
Materials & Reagents:
-
Cell culture plates and this compound.
-
RNA isolation kit (e.g., RNeasy kit or TRIzol reagent).
-
Reverse transcription kit (e.g., Superscript II).
-
qPCR master mix (e.g., TaqMan or SYBR Green).
-
Gene-specific primers for targets like GRP78 (HSPA5), CHOP (DDIT3), ATF4, and a housekeeping gene (e.g., GAPDH).
-
Specific primers designed to distinguish between spliced (XBP1s) and unspliced (XBP1u) forms of XBP1.
-
-
Procedure:
-
Culture and treat cells with BFA.
-
Harvest cells and isolate total RNA according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Set up qPCR reactions using the cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR program on a real-time PCR machine.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene. For XBP1 splicing, the ratio of spliced to total XBP1 can be calculated.
-
Annexin V/PI Apoptosis Assay
For assessing cell death resulting from prolonged or severe BFA-induced ER stress.[16]
-
Materials & Reagents:
-
Cell culture plates and this compound.
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with BFA for an extended period (e.g., 24-48 hours).
-
Collect both adherent and floating cells and wash them with cold PBS.
-
Resuspend cells in the provided 1x binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Conclusion
This compound is an indispensable pharmacological tool for inducing acute ER stress and studying the intricacies of the Unfolded Protein Response. By potently inhibiting ER-to-Golgi trafficking, it provides a robust and reproducible method for activating all three UPR signaling branches.[1][8][29] Understanding the molecular signature of BFA-induced stress—from the phosphorylation of PERK and IRE1α to the cleavage of ATF6—allows researchers to dissect the complex cellular mechanisms that govern proteostasis. The methodologies and data presented in this guide offer a framework for leveraging BFA in studies related to cancer, neurodegeneration, and metabolic diseases, where ER stress and UPR signaling are known to play critical roles.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. Regulation of this compound-induced ER stress and apoptosis by mitochondrial NADP⁺-dependent isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition by this compound of a Golgi membrane enzyme that catalyses exchange of guanine nucleotide bound to ARF [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. This compound causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unfolded protein response induced by this compound increases collagen type I levels in hepatic stellate cells through an IRE1α, p38 MAPK and Smad-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PERK induces resistance to cell death elicited by endoplasmic reticulum stress and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Role of the PERK/eIF2α/ATF4/CHOP Signaling Pathway in Tumor Progression During Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Combination of this compound and tunicamycin induces apoptosis in HepG2 cells through the endoplasmic reticulum stress-activated PERK-eIF2α-ATF4-CHOP signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antigen-derived peptides engage the ER stress sensor IRE1α to curb dendritic cell cross-presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Selective activation of the transcription factor ATF6 mediates endoplasmic reticulum proliferation triggered by a membrane protein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 21. Activation of the UPR sensor ATF6α is regulated by its redox-dependent dimerization and ER retention by ERp18 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Role of Disulfide Bridges Formed in the Luminal Domain of ATF6 in Sensing Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Endoplasmic Reticulum Stress Stimulates p53 Expression through NF-κB Activation | PLOS One [journals.plos.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]
- 29. agouti-related-protein.com [agouti-related-protein.com]
Physical and chemical properties of Brefeldin A for lab use.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology, pharmacology, and drug development.[1][2] Initially investigated for its antibiotic properties, BFA is now primarily utilized for its potent and reversible inhibition of intracellular protein transport between the endoplasmic reticulum (ER) and the Golgi apparatus.[3][4][5] This unique mechanism of action allows researchers to dissect the complexities of the secretory pathway, study protein trafficking, and induce cellular responses such as apoptosis.[4][6][7] This technical guide provides an in-depth overview of the physical and chemical properties of this compound, its mechanism of action, and detailed protocols for its application in a laboratory setting.
Physical and Chemical Properties
This compound is a macrocyclic lactone produced by several fungal species, including Penicillium brefeldianum.[1][2][3] It is commercially available as a white to off-white crystalline powder.[3]
Table 1: Physical and Chemical Data for this compound
| Property | Value | References |
| Molecular Formula | C₁₆H₂₄O₄ | [1][3][7][8][9][10] |
| Molecular Weight | 280.36 g/mol | [1][3][4][6][7][8][9][11] |
| CAS Number | 20350-15-6 | [4][7][8][9][11][12] |
| Appearance | White to off-white crystalline powder | [3][8] |
| Melting Point | 204-205 °C | [3] |
| Purity | ≥95% to >99% (depending on supplier) | [4][7][9][11] |
Table 2: Solubility of this compound
| Solvent | Solubility | References |
| DMSO | 10 mg/mL, 20 mg/mL, 56 mg/mL, 100 mg/mL | [3][4][6][7][10][12][13] |
| Ethanol | 1 mg/mL, 5 mg/mL, 25 mg/mL | [3][4][10][12][13] |
| Methanol | 10 mg/mL | [3] |
| Dimethylformamide (DMF) | 5 mg/mL | [10][12] |
| Acetone | Soluble | [3] |
| Ethyl Acetate | 1 mg/mL | [3] |
| Water | Poorly soluble/slightly miscible | [3][6] |
Storage and Stability:
This compound should be stored as a lyophilized powder at -20°C, desiccated, and protected from direct sunlight.[3][4] In this form, it is stable for up to 24 months.[4] Stock solutions should be prepared in a suitable solvent like DMSO or ethanol and can be stored at -20°C for up to 3 months or at -80°C for up to a year.[4][6] It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.[4][6][13] Aqueous solutions are not recommended for long-term storage.[10]
Mechanism of Action
This compound disrupts the secretory pathway by inhibiting the transport of proteins from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][5][14] Its primary molecular target is the guanine nucleotide exchange factor (GEF) known as GBF1.[3]
Here's a breakdown of the signaling pathway:
-
GBF1 and Arf1 Activation: GBF1 is responsible for activating the ADP-ribosylation factor 1 (Arf1), a small GTPase, by exchanging its bound GDP for GTP.[3]
-
COPI Coat Recruitment: Activated, GTP-bound Arf1 recruits the COPI coat protein complex to the Golgi membranes.[3] This is a critical step for the formation of transport vesicles that bud off from the Golgi.
-
BFA's Inhibitory Role: this compound binds to the Arf1-GDP-GBF1 complex, preventing the exchange of GDP for GTP and thereby locking Arf1 in its inactive state.[3][15]
-
Vesicle Transport Blockade: The inability to activate Arf1 prevents the recruitment of the COPI coat, leading to a halt in the formation of anterograde (forward) transport vesicles from the ER to the Golgi.[3][5]
-
Golgi Disassembly: Consequently, the Golgi apparatus undergoes a dramatic disassembly, and its components are absorbed into the ER through a process of retrograde (backward) transport.[16][17] This results in the accumulation of secretory proteins within the ER.[7][14]
Caption: Mechanism of this compound (BFA) action on the secretory pathway.
Experimental Protocols
The effective concentration of this compound can vary depending on the cell type and the desired effect. Generally, concentrations ranging from 1 to 10 µg/mL are used.[2] Inhibition of ER to Golgi transport has been observed at concentrations as low as 100 ng/mL, while prolonged treatment at 10 µg/mL can induce apoptosis.[4]
General Protocol for Cell Treatment
-
Prepare this compound Stock Solution: Dissolve this compound powder in sterile DMSO or ethanol to create a stock solution (e.g., 10 mg/mL). Store aliquots at -20°C.
-
Cell Culture: Plate cells at the desired density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: Dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration.
-
Incubation: Remove the existing medium from the cells and replace it with the BFA-containing medium. Incubate the cells for the desired period (e.g., 30 minutes to 24 hours), depending on the experimental endpoint.
-
Downstream Analysis: Following incubation, proceed with the intended analysis, such as immunofluorescence microscopy, western blotting, or flow cytometry.
Key Experiments and Methodologies
1. Inhibition of Protein Secretion Assay (e.g., for Cytokines)
This protocol is commonly used in immunology to detect intracellular cytokine production.
-
Objective: To block the secretion of newly synthesized proteins (e.g., cytokines) from the cell, allowing them to accumulate intracellularly for detection by flow cytometry or other methods.
-
Methodology:
-
Stimulate cells to produce the protein of interest (e.g., activate T cells with PMA and ionomycin to produce cytokines).[18][19]
-
Add this compound (typically 1-10 µg/mL) to the cell culture medium.[2][19]
-
Incubate for a period that allows for protein synthesis but prevents secretion (e.g., 2-6 hours).[18][19]
-
Harvest the cells and fix and permeabilize them.
-
Stain the cells with a fluorescently labeled antibody specific to the protein of interest.
-
Analyze the cells by flow cytometry to quantify the intracellular protein levels.
-
References
- 1. This compound | C16H24O4 | CID 5287620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. selleckchem.com [selleckchem.com]
- 7. invivogen.com [invivogen.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. scbt.com [scbt.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. This compound | Translocation | Tocris Bioscience [tocris.com]
- 12. caymanchem.com [caymanchem.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. This compound causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. rupress.org [rupress.org]
- 17. Molecular mechanism and functional role of this compound-mediated ADP-ribosylation of CtBP1/BARS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biocompare.com [biocompare.com]
- 19. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
Methodological & Application
Protocol for using Brefeldin A in intracellular cytokine staining.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the use of Brefeldin A (BFA) in intracellular cytokine staining (ICS) for flow cytometry. This compound is a fungal metabolite that is a potent, reversible inhibitor of intracellular protein transport, making it an essential tool for the accurate detection of cytokine-producing cells.
Mechanism of Action: this compound specifically disrupts the protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3][4] It achieves this by inhibiting the function of a guanine nucleotide exchange factor (GEF) called GBF1, which is responsible for activating the Arf1p GTPase.[1] This inhibition prevents the association of the COPI coat with the Golgi membrane, leading to the collapse of the Golgi into the ER and the accumulation of newly synthesized proteins, including cytokines, within the ER.[1] This intracellular retention is crucial for their subsequent detection by flow cytometry.
Comparison with Monensin
This compound and Monensin are the two most commonly used protein transport inhibitors for ICS. While both effectively block protein secretion, they have different mechanisms of action and can have varying effects on cells. Monensin, a sodium ionophore, disrupts the function of the trans-Golgi network.[5]
Key Differences:
-
Toxicity: this compound is generally considered less toxic to cells than Monensin, especially with prolonged incubation times.[6][7] Monensin treatment can lead to lower cell viability.[7]
-
Efficacy: this compound is often more potent and effective at inhibiting the secretion of monocytic cytokines like IL-1β, IL-6, and TNF-α.[6] Studies have shown that BFA traps a greater percentage of TNF-α inside activated cells compared to Monensin.[7]
-
Surface Marker Expression: this compound can affect the expression of some cell surface markers. For instance, it has been shown to completely block the extracellular expression of the early activation marker CD69 on mouse lymphocytes, while Monensin does not.[5] Conversely, Monensin can cause more significant downregulation of CD4 expression following activation compared to BFA.[7]
For most cytokine staining applications, this compound is the preferred inhibitor. However, for simultaneous detection of cytokines and certain surface molecules that are transiently expressed and then re-internalized, such as CD107a and CD154, a combination of both this compound and Monensin may be recommended.[8][9][10]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in intracellular cytokine staining protocols.
Table 1: Recommended Working Concentrations of this compound
| Application | Recommended this compound Concentration | Reference(s) |
| General Intracellular Cytokine Staining | 1 - 10 µg/mL | [8][11][12] |
| Combined with Monensin for Cytokine/CD107/CD154 | 5 µg/mL | [8][10] |
| Inhibition of ER to Golgi Trafficking (observed as low as) | 100 ng/mL | [4] |
| Apoptosis Induction (prolonged treatment) | 10 µg/mL | [4] |
Table 2: Recommended Incubation Times with this compound
| Cell Type / Cytokine | Recommended Incubation Time | Reference(s) |
| Most Proinflammatory Cytokines (e.g., IFN-γ, TNF-α, IL-2) | 4 - 6 hours | [8][9][13][14] |
| IL-10 and TGF-β | 12 - 24 hours | [8][12] |
| Monocytes (LPS stimulation for TNF-α and IL-6) | 4 hours | [13] |
| T cells (PMA/Ionomycin for TNF-α and IL-2) | 4 hours | [13] |
| T cells (PMA/Ionomycin for IFN-γ) | 6 hours | [13] |
Experimental Protocol: Intracellular Cytokine Staining using this compound
This protocol provides a general workflow for ICS. Optimization of stimulation conditions, antibody concentrations, and incubation times is recommended for each specific cell type and experimental system.
Materials:
-
Cells of interest (e.g., PBMCs, splenocytes)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell stimulation agent (e.g., PMA/Ionomycin, specific antigen, anti-CD3/CD28 antibodies)
-
This compound solution (stock solution typically 5-10 mg/mL in DMSO or ethanol)[4][12]
-
Phosphate-Buffered Saline (PBS)
-
FACS Buffer (PBS with 1-2% BSA or FBS and 0.05% sodium azide)
-
LIVE/DEAD fixable viability dye
-
Fluorochrome-conjugated antibodies against cell surface markers
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™ or similar)
-
Permeabilization/Wash Buffer (e.g., BD Perm/Wash™ buffer or similar)
-
Fluorochrome-conjugated antibodies against intracellular cytokines
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Cell Stimulation and Cytokine Accumulation:
-
Add the desired stimulant to the cell suspension.
-
For protein antigens, incubate for 1-2 hours before adding this compound to allow for antigen processing.[9][10] For stimulants like PMA/Ionomycin or peptide pools, this compound can be added at the beginning of the stimulation.
-
Add this compound to a final concentration of 1-10 µg/mL.[8][12]
-
Incubate the cells for the optimized duration (typically 4-6 hours) at 37°C in a 5% CO2 incubator.[8][13]
-
-
Surface Marker Staining:
-
Harvest the cells and wash them with cold PBS or FACS buffer.
-
Stain for cell viability using a LIVE/DEAD fixable dye according to the manufacturer's instructions. This step is crucial as it allows for the exclusion of dead cells, which can non-specifically bind antibodies.[8]
-
Wash the cells.
-
Stain with fluorochrome-conjugated antibodies against cell surface markers for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cells in a fixation/permeabilization solution and incubate for 20 minutes at 4°C.
-
Wash the cells with a permeabilization/wash buffer.
-
-
Intracellular Cytokine Staining:
-
Resuspend the fixed and permeabilized cells in the permeabilization/wash buffer containing the fluorochrome-conjugated anti-cytokine antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with permeabilization/wash buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer. Be sure to include appropriate controls, such as unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls.
-
Visualizations
Below are diagrams illustrating the mechanism of this compound and the experimental workflow for intracellular cytokine staining.
Caption: Mechanism of this compound in blocking cytokine secretion.
Caption: Experimental workflow for intracellular cytokine staining.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. invivogen.com [invivogen.com]
- 3. youtube.com [youtube.com]
- 4. This compound | Cell Signaling Technology [cellsignal.com]
- 5. This compound, but not monensin, completely blocks CD69 expression on mouse lymphocytes: efficacy of inhibitors of protein secretion in protocols for intracellular cytokine staining by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of monensin and this compound for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 12. iti.stanford.edu [iti.stanford.edu]
- 13. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Brefeldin A in Protein Secretion Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Brefeldin A (BFA), a potent and reversible inhibitor of protein transport, for studying and blocking protein secretion in various cell types. This document includes detailed protocols, quantitative data on incubation times and concentrations, and visual diagrams to facilitate experimental design and execution.
Introduction to this compound
This compound is a fungal metabolite that disrupts the structure and function of the Golgi apparatus, thereby blocking the anterograde transport of proteins from the endoplasmic reticulum (ER) to the Golgi.[1][2][3] Its primary target is the guanine nucleotide exchange factor (GEF) GBF1.[4] BFA non-competitively binds to the Arf1-GDP-GBF1 complex, preventing the formation of the active GTP-bound Arf1.[2] This inhibition blocks the recruitment of COPI coat proteins to Golgi membranes, leading to the disassembly of the Golgi complex and the redistribution of Golgi components into the ER.[2][4][5] This rapid and reversible action makes BFA an invaluable tool for studying protein trafficking and for accumulating secreted proteins within the cell for analysis.
Mechanism of Action
This compound's mechanism of action involves the disruption of the COPI-mediated vesicular transport within the early secretory pathway.
Caption: this compound inhibits GBF1, preventing Arf1 activation and COPI coat recruitment, thus blocking retrograde transport and causing Golgi collapse into the ER.
Quantitative Data on this compound Incubation
The optimal concentration and incubation time for BFA are cell-type and application-dependent. It is crucial to perform a dose-response and time-course experiment for each new cell line and experimental setup to determine the ideal conditions that maximize protein retention while minimizing cytotoxicity. Prolonged exposure to BFA can induce apoptosis.[4][6][7]
| Cell Type | BFA Concentration | Incubation Time | Application | Reference |
| 3T3-L1 adipocytes | 5 µg/ml | 45 min | Blocking ER exit | [8] |
| Human macrophages | 5 µg/ml | 6 hours | Intracellular cytokine staining | [9] |
| Human glioblastoma cells (SA4, SA146, U87MG) | 100 ng/ml | 24 hours | Induction of apoptosis and cell cycle arrest | [6] |
| Rat hepatocytes | 2.5 µg/ml | 1 hour | Inhibition of albumin secretion | [10] |
| Rat hepatocytes | 10 µg/ml | >1 hour | Prolonged accumulation of protein in the ER | [10] |
| Normal Rat Kidney (NRK) cells | 0.1 - 1.0 µg/ml | 5 - 10 min | Dissociation of 110-kD protein from Golgi | |
| Peripheral Blood Mononuclear Cells (PBMCs) | 10 µg/ml | 4 - 6 hours | Intracellular cytokine staining | [9] |
| Mouse T cells | 10 µg/ml | 5 hours | Intracellular cytokine staining | [7] |
| Madin-Darby canine kidney (MDCK) cells | 0.5 - 30 µg/ml | Not specified | Inhibition of polarized protein secretion | [11] |
Experimental Protocols
Protocol 1: General Protocol for Inhibition of Protein Secretion
This protocol provides a general workflow for treating cultured cells with BFA to accumulate secreted proteins intracellularly for subsequent analysis by methods such as Western blotting or immunofluorescence.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO or ethanol, stored at -20°C)[3]
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
Procedure:
-
Cell Culture: Plate cells at an appropriate density and grow until they reach the desired confluency.
-
BFA Preparation: Dilute the BFA stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to test a range of concentrations (e.g., 0.1 - 10 µg/ml).
-
Incubation: Remove the existing medium from the cells and replace it with the BFA-containing medium. Incubate the cells for the desired period (e.g., 1 - 6 hours) at 37°C in a CO2 incubator. The optimal time should be determined empirically.[4]
-
Cell Lysis (for Western Blotting):
-
After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate for further analysis.
-
-
Fixation (for Immunofluorescence):
-
After incubation, wash the cells grown on coverslips twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Proceed with permeabilization and immunolabeling according to standard protocols.
-
Protocol 2: Intracellular Cytokine Staining for Flow Cytometry
This protocol is adapted for the detection of intracellular cytokines in immune cells, such as T cells or macrophages, following stimulation.[9][12][13]
Materials:
-
Immune cells (e.g., PBMCs, splenocytes)
-
Complete RPMI-10 medium[12]
-
Cell stimulant (e.g., PMA and ionomycin, or specific antigen)[7][14]
-
This compound (10 µg/ml final concentration is common)[12]
-
Anti-CD28 antibody (for T cell co-stimulation)[12]
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated antibodies against surface markers and intracellular cytokines
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of your immune cells at a concentration of 2 x 10^6 cells/ml in complete RPMI-10 medium.[12]
-
Stimulation:
-
BFA Addition: Add this compound to a final concentration of 10 µg/ml.[12]
-
Incubation: Continue the incubation for an additional 4-6 hours.[9][12] The total stimulation time is typically around 6 hours.[12]
-
Surface Staining:
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Incubate with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) for 30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.
-
Wash and resuspend the cells in a permeabilization buffer.
-
-
Intracellular Staining:
-
Add fluorochrome-conjugated antibodies against the intracellular cytokines of interest.
-
Incubate for 30 minutes at room temperature or 4°C in the dark.
-
-
Analysis:
-
Wash the cells with permeabilization buffer and then resuspend in staining buffer.
-
Analyze the cells on a flow cytometer.
-
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a this compound-based protein secretion inhibition experiment followed by analysis.
Caption: A typical workflow for using this compound to block protein secretion, followed by various downstream analytical methods.
Important Considerations
-
Toxicity: BFA can be toxic to cells, especially with prolonged incubation times or at high concentrations.[4][7][9] It is essential to perform viability assays (e.g., Trypan Blue exclusion, PI staining) to ensure that the observed effects are not due to cell death.
-
Reversibility: The effects of BFA are generally reversible upon removal of the drug.[1][15][16] The reversibility can be tested by washing out the BFA and monitoring the re-formation of the Golgi and resumption of secretion.
-
Solvent Control: As BFA is typically dissolved in DMSO or ethanol, it is crucial to include a vehicle-only control in all experiments to account for any effects of the solvent.
-
Cell-Type Specificity: The sensitivity to BFA can vary significantly between different cell types. Therefore, optimization of concentration and incubation time is critical for each cell line.
-
Impact on other cellular processes: While primarily known for its effect on the ER-Golgi transport, prolonged BFA treatment can also affect the organization of the microtubule and actin cytoskeletons.[17]
References
- 1. invivogen.com [invivogen.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Golgi Tubule Traffic and the Effects of this compound Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces apoptosis and cell cycle blockade in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. ER secretion assay [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scholars@Duke publication: Inhibition by this compound of protein secretion from the apical cell surface of Madin-Darby canine kidney cells [scholars.duke.edu]
- 12. lerner.ccf.org [lerner.ccf.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. journals.asm.org [journals.asm.org]
- 15. This compound reversibly blocks early but not late protein transport steps in the yeast secretory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound reversibly blocks early but not late protein transport steps in the yeast secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound (BFA) disrupts the organization of the microtubule and the actin cytoskeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
Utilizing Brefeldin A to Elucidate Protein Localization and Trafficking: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology for studying the intricate pathways of protein trafficking and localization. By selectively and reversibly disrupting the Golgi apparatus, BFA allows researchers to dissect the stages of the secretory pathway, investigate the dynamics of protein transport, and probe the mechanisms of organelle function. These application notes provide a comprehensive overview of the use of this compound, including its mechanism of action, detailed experimental protocols, and quantitative data to guide experimental design.
Mechanism of Action
This compound's primary molecular target is the ADP-ribosylation factor 1 (ARF1), a small GTPase crucial for the recruitment of coat proteins to Golgi membranes. BFA inhibits the guanine nucleotide exchange factor (GEF) that activates ARF1, effectively locking ARF1 in its inactive, GDP-bound state. This prevents the assembly of COPI coats on Golgi and ER-Golgi intermediate compartment (ERGIC) membranes, leading to a cascade of cellular events:
-
Blockade of Anterograde Transport: The inhibition of COPI vesicle formation blocks the transport of newly synthesized proteins from the endoplasmic reticulum (ER) to the Golgi complex.[1]
-
Golgi Disassembly: The lack of anterograde transport and continued retrograde (Golgi-to-ER) transport leads to the collapse of the cis and medial-Golgi cisternae into the ER.[2]
-
Formation of a Fused ER-Golgi Compartment: This results in the redistribution of Golgi-resident proteins and enzymes back into the ER.
-
Effects on the Trans-Golgi Network (TGN) and Endosomes: BFA also induces the tubulation of the TGN and endosomes, leading to the formation of a fused TGN-endosomal hybrid compartment.[2]
This profound and reversible disruption of the secretory pathway allows for the synchronized analysis of protein transport upon BFA washout.
Data Presentation: Quantitative Parameters for this compound Treatment
The optimal concentration and incubation time for this compound treatment are cell-type dependent and should be empirically determined. The following tables provide a summary of commonly used parameters from various studies.
| Cell Line | BFA Concentration | Incubation Time | Observed Effect | Reference |
| HCT 116 | 0.2 µM (IC50) | Not specified | Inhibition of protein transport | [3][4] |
| PC12 | 2 µM | 1 hour | Inhibition of L-DOPA-induced ERK1/2 phosphorylation | [3] |
| C2C12 | 1 µg/mL | 1 hour | Abolishment of cytokine release | [3] |
| MEFs (WT) | 5 µM | Not specified | Functional assay | [3] |
| HF4.9 and HF28RA | 25 ng/mL | Up to 5 days | Complete growth blockage | [3][4] |
| HF1A3 | 75 ng/mL | Up to 5 days | Complete growth blockage | [3][4] |
| HCT116 | 50-75 ng/mL | 24 hours | Inhibition of 3H-thymidine incorporation | [3][4] |
| Normal Rat Kidney (NRK) | 1-5 µg/mL | 15-40 hours | ER swelling, altered Golgi structure | |
| MDA-MB-231 | 0.016 µg/mL (EC50) | Not specified | Induced cell death in suspension cultures | |
| MCF-7 and HeLa | 1 µg/mL | Not specified | Induced p53 expression | |
| MCF-7 | 20 µg/mL | 1.5 hours | RCAS1 redistribution (immunofluorescence) | [5] |
| Parameter | Value | Notes | Reference |
| General Working Concentration | 1 - 10 µM | For cell culture assays. | [6] |
| Inhibition of ER to Golgi Trafficking | As low as 100 ng/mL | Effective concentration can be low. | [5] |
| Induction of Apoptosis | 10 µg/mL | With prolonged treatment. | [5] |
| Intracellular Cytokine Staining | 5 - 10 µg/mL | Typically for 4-24 hours. | [7][8][9] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining to Visualize Protein Redistribution
This protocol details the use of immunofluorescence microscopy to observe the BFA-induced redistribution of a protein of interest from the Golgi to the ER.
Materials:
-
Cells cultured on glass coverslips
-
Complete cell culture medium
-
This compound stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against the protein of interest
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
BFA Treatment:
-
Prepare a working solution of this compound in pre-warmed complete culture medium at the desired final concentration (e.g., 1-10 µg/mL).
-
Remove the existing medium from the cells and replace it with the BFA-containing medium.
-
Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.
-
Include a vehicle-treated control (e.g., DMSO).
-
-
Fixation:
-
Aspirate the medium and wash the cells twice with PBS.
-
Add the fixation solution and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization:
-
Add the permeabilization buffer and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Add the blocking solution and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking solution to its optimal working concentration.
-
Aspirate the blocking solution and add the diluted primary antibody.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in the blocking solution.
-
Add the diluted secondary antibody and incubate for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on glass slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the cells using a fluorescence or confocal microscope. In BFA-treated cells, a protein that normally localizes to the Golgi should show a diffuse, reticular staining pattern characteristic of the ER.
-
Protocol 2: Pulse-Chase Analysis to Monitor Protein Trafficking
This protocol allows for the tracking of a cohort of newly synthesized proteins through the secretory pathway and observing the BFA-induced block.
Materials:
-
Complete cell culture medium
-
Methionine/Cysteine-free medium
-
[³⁵S]-Methionine/Cysteine labeling mix
-
Chase medium (complete medium supplemented with excess unlabeled methionine and cysteine)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody for immunoprecipitation
-
Protein A/G-agarose beads
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Cell Culture: Grow cells to near confluency in a culture dish.
-
Starvation:
-
Wash the cells with pre-warmed PBS.
-
Incubate the cells in pre-warmed methionine/cysteine-free medium for 30-60 minutes at 37°C to deplete intracellular pools of these amino acids.
-
-
Pulse Labeling:
-
Replace the starvation medium with methionine/cysteine-free medium containing [³⁵S]-methionine/cysteine (the "pulse").
-
Incubate for a short period (e.g., 5-15 minutes) at 37°C to label newly synthesized proteins.
-
-
Chase and BFA Treatment:
-
Aspirate the radioactive pulse medium.
-
Wash the cells once with pre-warmed chase medium.
-
Add the chase medium. For the experimental group, add this compound to the chase medium at the desired final concentration. For the control group, add the vehicle.
-
Collect cell lysates at various time points during the chase (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Cell Lysis:
-
At each time point, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Add the specific primary antibody to the cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to X-ray film or a phosphorimager screen for autoradiography.
-
Analyze the processing and mobility shifts of the protein of interest over time. In the presence of BFA, proteins should remain in their ER-resident form and not acquire Golgi-specific modifications.
-
Protocol 3: Cell Viability Assays
Prolonged exposure to this compound can be cytotoxic.[1] It is crucial to assess cell viability to ensure that the observed effects on protein trafficking are not due to general cellular toxicity.
A. MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase during the experiment.
-
BFA Treatment: Treat the cells with a range of BFA concentrations for the desired duration. Include untreated and vehicle-treated controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
B. Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity.
Materials:
-
Cell suspension
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer
Procedure:
-
Cell Preparation: After BFA treatment, create a single-cell suspension.
-
Staining: Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution (1:1 ratio).
-
Counting:
-
Load the mixture into a hemocytometer.
-
Under a light microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
-
Calculation: Calculate the percentage of viable cells:
-
% Viability = (Number of viable cells / Total number of cells) x 100
-
Mandatory Visualizations
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Golgi Tubule Traffic and the Effects of this compound Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. google.com [google.com]
- 7. Product Details [sonybiotechnology.com]
- 8. Differential Modulation of Surface and Intracellular Protein Expression by T Cells after Stimulation in the Presence of Monensin or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iti.stanford.edu [iti.stanford.edu]
Application Notes and Protocols: Brefeldin A for Cell Cycle Synchronization
For Researchers, Scientists, and Drug Development Professionals
Brefeldin A (BFA) is a fungal metabolite widely recognized for its ability to disrupt the Golgi apparatus, thereby inhibiting protein secretion. This property also leads to a reversible arrest of cells in the G1 phase of the cell cycle, offering a method for synchronizing cell populations for various studies. These notes provide detailed information and protocols for utilizing this compound as a cell synchronization agent.
Introduction
This compound acts as a potent and reversible inhibitor of protein transport from the endoplasmic reticulum (ER) to the Golgi complex. This disruption of the secretory pathway leads to the accumulation of proteins in the ER. A key consequence of this action is the induction of a cell cycle arrest in the G0/G1 phase. This effect is primarily mediated through the downregulation of key G1 phase regulatory proteins, including cyclin D1, cyclin-dependent kinase 2 (cdk2), and cdk4. The reduced activity of these kinases leads to the dephosphorylation of the retinoblastoma protein (pRB), which in turn blocks the G1 to S phase transition. The reversibility of BFA's effects allows for the synchronization of cell populations at the G1/S boundary. Upon washout of the compound, cells can re-enter the cell cycle in a synchronized manner.
Data Presentation
Table 1: Efficacy of this compound in Inducing G0/G1 Cell Cycle Arrest
| Cell Line Type | This compound Concentration | Treatment Duration | % of Cells in G0/G1 (Control) | % of Cells in G0/G1 (Treated) | % of Cells in S Phase (Control) | % of Cells in S Phase (Treated) | Reference |
| Human Glioblastoma (SA4, SA146) | 100 ng/mL | 24 hours | 70% | 83% | 14% | 5.5% | [1] |
| Human Prostate Cancer (PC-3) | 30 ng/mL | 3 days | Not Specified | G1 to S phase transition arrest observed | Not Specified | Not Specified | [2] |
Table 2: Recommended this compound Concentration Ranges for Various Applications
| Application | Cell Type | Concentration Range | Incubation Time | Notes |
| Cell Cycle Synchronization (G1 Arrest) | Mammalian Cancer Cell Lines | 30 - 100 ng/mL | 12 - 24 hours | Concentration and duration should be optimized for each cell line to maximize G1 arrest and minimize apoptosis. |
| Inhibition of Protein Secretion | General Mammalian Cells | 1 - 10 µg/mL | 1 - 6 hours | Higher concentrations and shorter incubation times are typically used to effectively block protein transport for intracellular staining or secretion assays. |
| Induction of Apoptosis | Various Cancer Cell Lines | 0.1 - 10 µg/mL | 15 - 48 hours | Prolonged exposure or higher concentrations can lead to programmed cell death. |
Signaling Pathways and Mechanisms
This compound's primary mechanism of action is the inhibition of guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (ARF) family of small GTPases. This prevents the formation of COPI-coated vesicles, leading to a collapse of the Golgi apparatus into the endoplasmic reticulum. This disruption of protein trafficking is a reversible process.
The G1 cell cycle arrest induced by this compound is a downstream consequence of this disruption. The proposed signaling pathway involves:
-
Inhibition of Protein Transport : BFA blocks the transport of key regulatory proteins required for G1 progression.
-
Downregulation of G1 Cyclins and CDKs : The expression of cyclin D1, cdk2, and cdk4 is reduced.[2]
-
Dephosphorylation of Retinoblastoma Protein (pRB) : The decreased activity of G1 CDKs leads to the accumulation of hypophosphorylated (active) pRB.[2]
-
E2F Transcription Factor Inhibition : Hypophosphorylated pRB binds to and sequesters the E2F transcription factor.
-
G1/S Transition Block : The inhibition of E2F prevents the transcription of genes necessary for S phase entry, leading to cell cycle arrest in G1.
At higher concentrations or with prolonged exposure, this compound can induce apoptosis through the activation of mitochondrial and death receptor pathways.
Mandatory Visualizations
Figure 1: Mechanism of this compound's inhibition of ER-to-Golgi transport.
Figure 2: Signaling pathway of this compound-induced G1 cell cycle arrest.
Figure 3: Experimental workflow for cell synchronization using this compound.
Experimental Protocols
Protocol 1: Synchronization of Mammalian Cells in G1 Phase using this compound
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
This compound stock solution (e.g., 10 mg/mL in DMSO, stored at -20°C)
-
Trypsin-EDTA solution
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Flow cytometer
-
Propidium iodide (PI) staining solution with RNase
Procedure:
-
Cell Seeding:
-
Plate the cells at a density that will allow for exponential growth for the duration of the experiment without reaching confluency. A starting density of 30-40% confluency is recommended.
-
Allow cells to attach and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
-
This compound Treatment:
-
Prepare a working solution of this compound in complete culture medium. The final concentration should be determined empirically for each cell line, but a starting range of 30-100 ng/mL is suggested.[1][2]
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for 12-24 hours. The optimal incubation time will depend on the cell line's doubling time and its sensitivity to BFA.
-
-
This compound Washout and Release:
-
To release the cells from the G1 arrest, aspirate the this compound-containing medium.
-
Wash the cells three times with pre-warmed, sterile PBS to ensure complete removal of the drug.
-
After the final wash, add fresh, pre-warmed complete culture medium. This time point is considered t=0 for the cell cycle re-entry.
-
-
Collection of Synchronized Cells:
-
At various time points after the release (e.g., 0, 2, 4, 6, 8, 12, 16, 24 hours), harvest the cells for downstream analysis. The timing will depend on the length of the cell cycle phases for the specific cell line.
-
To harvest, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells by centrifugation.
-
Protocol 2: Analysis of Cell Cycle Distribution by Flow Cytometry
Procedure:
-
Cell Fixation:
-
Wash the collected cell pellets once with cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping.
-
Fix the cells overnight at -20°C or for at least 2 hours at 4°C.
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cells in a propidium iodide (PI) staining solution containing RNase.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the single-cell population to exclude doublets.
-
Acquire the fluorescence data for PI to determine the DNA content and, consequently, the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle profiles of the asynchronous (untreated) control and the this compound-treated and released samples to assess the degree of synchronization.
-
Concluding Remarks
This compound offers a viable, though less conventional, method for synchronizing cells in the G1 phase. Its reversibility is a key advantage. However, researchers must be mindful of its potential to induce apoptosis, especially at higher concentrations and with longer exposure times. Therefore, careful optimization of the this compound concentration and treatment duration is critical for each specific cell line to achieve a high degree of synchronization with minimal cytotoxicity. The provided protocols and data serve as a starting point for developing a robust cell synchronization strategy using this compound for various applications in cell cycle research and drug development.
References
Application Notes and Protocols for In Vivo Use of Brefeldin A in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Brefeldin A (BFA) in mouse models, with a focus on applications in immunology and oncology. Detailed protocols and quantitative data are presented to guide researchers in designing and executing experiments.
Introduction
This compound is a fungal metabolite that acts as a potent, reversible inhibitor of intracellular protein transport. Its primary mechanism of action involves the disruption of the endoplasmic reticulum (ER)-to-Golgi apparatus trafficking pathway.[1] This disruption leads to the accumulation of proteins within the ER, making BFA a valuable tool for studying protein secretion and for various therapeutic applications. In mouse models, BFA has been utilized to investigate immune responses by trapping cytokines within cells for analysis and to explore its potential as an anti-cancer agent due to its ability to induce apoptosis and inhibit tumor growth.
Mechanism of Action
This compound's primary molecular target is the guanine nucleotide exchange factor (GEF) GBF1. GBF1 is responsible for activating the ADP-ribosylation factor 1 (Arf1), a small GTPase that plays a crucial role in the formation of COPI-coated vesicles at the Golgi apparatus. By binding to the Arf1-GDP-GBF1 complex, BFA prevents the exchange of GDP for GTP, thereby keeping Arf1 in its inactive state. This inactivation inhibits the recruitment of COPI coat proteins to the Golgi membrane, leading to a blockage of anterograde transport from the ER to the Golgi. Consequently, the Golgi complex undergoes a dramatic redistribution into the ER.[2]
This disruption of protein trafficking has several downstream effects, including the inhibition of cytokine secretion and the induction of ER stress, which can lead to apoptosis.
Signaling Pathway of this compound's Action
Caption: Mechanism of this compound (BFA) action on protein transport.
Applications in Mouse Models
Immunology: In Vivo Cytokine Analysis
BFA is widely used to block the secretion of cytokines, causing them to accumulate intracellularly. This allows for the identification and quantification of cytokine-producing cells within a heterogeneous population using flow cytometry.
Quantitative Data Summary: In Vivo Cytokine Analysis
| Parameter | Description | Reference |
| Mouse Strain | C57BL/6 | [3] |
| Application | In situ cytokine production analysis | [3] |
| BFA Dosage | 250 µg per mouse | [3] |
| Route of Administration | Intravenous (i.v.) or Intraperitoneal (i.p.) | [3] |
| Vehicle | DMSO (stock solution) diluted in PBS | [3] |
| Treatment Duration | 6 hours prior to tissue harvest | [3] |
| Measured Outcome | Intracellular accumulation of cytokines (e.g., IFN-γ) in immune cells, detectable by flow cytometry. | [3] |
Experimental Protocol: In Vivo Intracellular Cytokine Staining
This protocol is adapted from studies investigating in situ cytokine production in mouse models of infection.[4]
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Appropriate mouse model of disease or infection
-
Flow cytometry antibodies for surface markers and intracellular cytokines
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Preparation of BFA Stock Solution:
-
Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.
-
Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
-
Preparation of BFA Working Solution:
-
On the day of injection, dilute the BFA stock solution in sterile PBS to a final concentration of 1.25 mg/mL. This will allow for a 200 µL injection volume to deliver 250 µg of BFA per mouse.
-
-
In Vivo BFA Administration:
-
At the desired time point post-infection or treatment, inject each mouse with 200 µL of the BFA working solution via the intravenous (tail vein) or intraperitoneal route.
-
House the mice for 6 hours to allow for the intracellular accumulation of cytokines.
-
-
Tissue Harvest and Cell Preparation:
-
After 6 hours, euthanize the mice and harvest the tissues of interest (e.g., spleen, lymph nodes, liver).
-
Prepare single-cell suspensions from the harvested tissues using standard laboratory protocols.
-
-
Flow Cytometry Staining:
-
Perform cell surface staining with fluorescently labeled antibodies against markers to identify the cell populations of interest.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Perform intracellular staining with fluorescently labeled antibodies against the cytokines of interest.
-
Wash the cells and resuspend in an appropriate buffer for flow cytometry analysis.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage of specific cell populations producing the cytokine of interest.
-
Oncology: Antitumor Activity
BFA has demonstrated antitumor effects in various cancer models by inducing apoptosis and inhibiting cell proliferation.
Quantitative Data Summary: In Vivo Antitumor Studies
| Parameter | Description | Reference |
| Mouse Model | Athymic nude mice with human melanoma xenografts (LOX IMVI, SK-MEL-5) | [5][6] |
| BFA Dosage | 16 to 64 mg/kg/injection | [5][6] |
| Route of Administration | Intraperitoneal (i.p.) | [5][6] |
| Treatment Schedule | Twice daily (q7h x 2) for 5 consecutive days | [5][6] |
| Measured Outcome | 86-100% tumor growth inhibition in early-stage subcutaneous xenografts. 65-100% increase in lifespan in intraperitoneal tumor models. | [5][6] |
| Mouse Model | BALB/c mice with colorectal cancer xenografts | [7] |
| BFA Application | Investigated for antitumor activity | [7] |
| Measured Outcome | BFA exhibits considerable antitumor activity in vivo. | [7] |
Experimental Protocol: Evaluation of BFA Antitumor Efficacy in a Xenograft Model
This protocol is a general guideline based on published studies using BFA in mouse xenograft models.[5][6]
Materials:
-
This compound
-
Vehicle solution (e.g., sterile PBS, saline, or a solution containing a solubilizing agent like DMSO followed by dilution)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line for xenograft establishment
-
Matrigel (optional, to enhance tumor take rate)
-
Calipers for tumor measurement
Procedure:
-
Xenograft Tumor Establishment:
-
Harvest cancer cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
-
Tumor Measurement and Randomization:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor volume using calipers (Volume = 0.5 x Length x Width²).
-
Randomize the mice into treatment and control groups with similar average tumor volumes.
-
-
BFA Preparation and Administration:
-
Prepare the BFA solution in the chosen vehicle at the desired concentration.
-
Administer BFA to the treatment group via intraperitoneal injection according to the predetermined dosage and schedule (e.g., 16-64 mg/kg, twice daily for 5 days).
-
Administer the vehicle solution to the control group.
-
-
Monitoring and Data Collection:
-
Monitor the mice regularly for signs of toxicity (e.g., weight loss, changes in behavior).
-
Measure tumor volumes with calipers at regular intervals (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histology, molecular analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition for the BFA-treated group compared to the control group.
-
Analyze the data for statistical significance.
-
Experimental Workflow Diagrams
In Vivo Cytokine Analysis Workflow
Caption: Workflow for in vivo intracellular cytokine analysis using BFA.
Antitumor Efficacy Evaluation Workflow
Caption: Workflow for evaluating the in vivo antitumor efficacy of BFA.
Important Considerations
-
Toxicity: BFA can be toxic at higher doses. It is crucial to perform dose-response studies to determine the maximum tolerated dose (MTD) in the specific mouse strain and model being used. Monitor mice for signs of toxicity, such as weight loss, lethargy, and ruffled fur.
-
Solubility: this compound is poorly soluble in aqueous solutions. A common practice is to dissolve it in DMSO to create a stock solution, which is then diluted in a sterile aqueous buffer like PBS for in vivo administration. Ensure the final concentration of DMSO is non-toxic to the animals.
-
Reversibility: The effects of BFA are generally reversible upon its removal. This is an important consideration when designing experiments, particularly those investigating long-term effects.
-
Cell Type Specificity: The sensitivity of different cell types to BFA can vary. It is advisable to perform in vitro studies to determine the effective concentration for the specific cell types being investigated before moving to in vivo experiments.
These application notes and protocols are intended to serve as a guide. Researchers should optimize the experimental conditions for their specific mouse models and research questions.
References
- 1. Toxicology | MuriGenics [murigenics.com]
- 2. This compound, but not monensin, completely blocks CD69 expression on mouse lymphocytes: efficacy of inhibitors of protein secretion in protocols for intracellular cytokine staining by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluating cytokine production by flow cytometry using this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antiproliferative effect in vitro and antitumor activity in vivo of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. This compound inhibits colorectal cancer growth by triggering Bip/Akt-regulated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Brefeldin A: A Tool for Visualizing Protein Accumulation in Immunofluorescence Microscopy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Brefeldin A (BFA) is a fungal metabolite that has become an indispensable tool in cell biology, particularly for studying protein trafficking and secretion.[1][2][3] This lactone antibiotic reversibly disrupts the Golgi apparatus, leading to the accumulation of proteins in the endoplasmic reticulum (ER).[2][4][5] This property is widely exploited in immunofluorescence microscopy to enhance the visualization of proteins that are normally in transit through the secretory pathway. By trapping these proteins within the ER-Golgi compartments, BFA treatment significantly increases the signal intensity of intracellular staining, facilitating their detection and analysis.[6][7]
Mechanism of Action
This compound's primary mode of action is the inhibition of protein transport from the endoplasmic reticulum (ER) to the Golgi complex.[2][8] This is achieved by targeting and inhibiting a guanine nucleotide exchange factor (GEF) known as GBF1.[2][8] GBF1 is responsible for activating the ADP-ribosylation factor 1 (ARF1), a small GTPase.[3] Activated, GTP-bound ARF1 is crucial for the recruitment of the COPI coat protein complex to the Golgi membranes, a necessary step for the formation of transport vesicles.[2][8]
By binding to an ARF1-GDP-GBF1 complex, this compound prevents the exchange of GDP for GTP, thus keeping ARF1 in its inactive state.[3] The lack of active ARF1 inhibits the recruitment of COPI coat proteins, which in turn blocks the formation of vesicles destined for anterograde transport (from the ER to the Golgi).[2][8] This blockade leads to a "retrograde" movement of Golgi components back to the ER, causing a visible collapse of the Golgi apparatus into the ER and the accumulation of secretory proteins within this fused compartment.[2][4][9]
Quantitative Data Summary
The optimal conditions for this compound treatment can vary depending on the cell type and the specific protein of interest. Below is a summary of typical working concentrations and incubation times. It is recommended to optimize these parameters for each experimental setup.
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µM[1] | A common starting concentration is 5 µg/mL.[10] Inhibition of ER to Golgi transport has been observed at concentrations as low as 100 ng/mL.[5] |
| Incubation Time | 4 - 24 hours[6] | For intracellular cytokine staining, incubation is typically performed for 4-6 hours.[10][11] Prolonged incubation (e.g., >24 hours) can lead to cytotoxicity.[7] |
| Solubility | Soluble in DMSO and ethanol[5] | Stock solutions are typically prepared in DMSO at a concentration of 10 mg/mL.[1] |
Experimental Protocol: Immunofluorescence Staining with this compound Treatment
This protocol provides a general guideline for treating cultured cells with this compound prior to immunofluorescence staining to visualize the accumulation of a target protein.
Materials
-
Cultured cells grown on coverslips or in chamber slides
-
Complete cell culture medium
-
This compound (BFA) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or normal serum in PBS with 0.1% Triton X-100)
-
Primary antibody against the protein of interest
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure
-
Cell Seeding and Culture: Seed cells on sterile glass coverslips or in chamber slides at an appropriate density to reach 50-70% confluency on the day of the experiment.
-
This compound Treatment:
-
Dilute the this compound stock solution to the desired final working concentration in pre-warmed complete cell culture medium.
-
Aspirate the old medium from the cells and replace it with the BFA-containing medium.
-
Incubate the cells for the desired time (e.g., 4-24 hours) at 37°C in a CO2 incubator.[6]
-
-
Fixation:
-
Permeabilization:
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
If desired, incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells one final time with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope. The target protein is expected to show a bright, accumulated signal in the endoplasmic reticulum and collapsed Golgi compartments.
-
Troubleshooting
-
Low or No Signal:
-
Increase the concentration of this compound.
-
Increase the incubation time with this compound.
-
Optimize the primary antibody concentration.
-
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Perform thorough washes between steps.
-
-
Cell Death/Morphology Changes:
-
Decrease the concentration of this compound.
-
Reduce the incubation time.[7]
-
Ensure the health of the cell culture before starting the experiment.
-
Conclusion
This compound is a powerful inhibitor of protein secretion that serves as a valuable tool for immunofluorescence studies. By inducing the accumulation of proteins within the ER, BFA treatment enhances the signal-to-noise ratio, enabling clearer visualization and analysis of proteins within the secretory pathway. The provided protocol offers a starting point for researchers to effectively utilize this compound in their immunofluorescence experiments. Optimization of treatment conditions is crucial for achieving the best results for specific cell types and proteins of interest.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. This compound redistributes resident and itinerant Golgi proteins to the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. sonybiotechnology.com [sonybiotechnology.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Intracellular Cytokine Stain | The Ansel Lab [ansel.ucsf.edu]
- 11. iti.stanford.edu [iti.stanford.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Immunofluorescence Formaldehyde Fixation Protocol | Cell Signaling Technology [cellsignal.com]
- 14. ptglab.com [ptglab.com]
Application Notes & Protocols: Utilizing Brefeldin A and Monensin for Comprehensive Secretion Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the combined use of Brefeldin A (BFA) and Monensin, two potent inhibitors of the protein secretory pathway. These reagents are essential tools for studying intracellular protein production and trafficking, with wide applications in flow cytometry, immunofluorescence, and Western blotting. By understanding their distinct mechanisms and optimizing their combined use, researchers can effectively accumulate target proteins within the cell for enhanced detection.
Introduction and Rationale for Combined Use
In cellular biology, particularly in immunology and drug development, it is often necessary to measure proteins that are synthesized and rapidly secreted.[1][2] Techniques like intracellular cytokine staining (ICS) by flow cytometry rely on preventing this secretion to allow the proteins to accumulate to detectable levels within the cell.[3][4][5] this compound and Monensin are the two most widely used reagents for this purpose.[4]
-
This compound (BFA) is a fungal metabolite that provides a potent and reversible blockade of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[6][7]
-
Monensin is a polyether antibiotic and ionophore that disrupts protein transport within the Golgi complex, specifically from the medial to the trans-Golgi cisternae.[1][4][8][9]
While either inhibitor can be used alone, their mechanisms are complementary. A combination can provide a more comprehensive blockade of the secretory pathway, which is particularly useful when analyzing multiple proteins simultaneously or when the optimal inhibitor for a specific protein is unknown.[3][5] For instance, in studies measuring both cytokines and the degranulation marker CD107a, a combination of BFA and Monensin is often recommended.[3][5]
Mechanisms of Action
This compound and Monensin inhibit protein secretion at distinct stages of the classical secretory pathway.
-
This compound: BFA's primary target is the Guanine Nucleotide Exchange Factor, GBF1.[1] By inhibiting GBF1, BFA prevents the activation of the ADP-ribosylation factor 1 (ARF1), a small GTPase.[2] This action blocks the recruitment of COPI coat proteins to Golgi membranes, which is necessary for the formation of transport vesicles.[1][6] The result is a retrograde transport of Golgi components back to the ER, causing a "collapse" of the Golgi into the ER and trapping secretory proteins within the endoplasmic reticulum.[1][6][7]
-
Monensin: As a Na+/H+ antiporter, Monensin is an ionophore that exchanges sodium ions for protons across membranes.[8][10] This action disrupts the pH gradients within the Golgi cisternae.[8] The proper functioning of the Golgi, particularly the transit of vesicles from the medial to the trans-Golgi network, is dependent on these gradients. By neutralizing the acidic environment of the Golgi compartments, Monensin effectively blocks this later stage of intracellular transport.[1][8][9]
Data Presentation: Inhibitor Characteristics and Recommendations
Successful intracellular protein detection requires careful optimization of inhibitor choice and concentration. Toxicity is a key concern, as prolonged exposure can lead to apoptosis.[1] Generally, Monensin is considered slightly more toxic than BFA.[1][4]
Table 1: Comparison of this compound and Monensin
| Feature | This compound (BFA) | Monensin |
| Mechanism of Action | Inhibits GEF for ARF1 GTPase, blocking COPI coat recruitment.[1][6] | Na+/H+ ionophore, disrupts Golgi pH gradient.[1][8][10] |
| Primary Site of Action | ER-to-Golgi transport (early secretory pathway).[4][6] | Medial-to-trans-Golgi transport (late secretory pathway).[4][9] |
| Result | Retrograde transport from Golgi to ER; protein accumulation in ER.[1][7] | Blockade of intra-Golgi transport; protein accumulation in medial-Golgi.[9] |
| Relative Toxicity | Less toxic than Monensin with prolonged incubation.[4][11][12] | More toxic than BFA, especially with prolonged incubation (>18h).[1][4][11] |
| Common Application | Gold standard for most cytokines (e.g., IFN-γ, IL-2, TNF-α).[3][5][11] | Used for markers recycled through lysosomes (e.g., CD107a, CD154).[3][5] |
Table 2: Recommended Working Concentrations for Intracellular Staining
| Inhibitor(s) | Application | Recommended Final Concentration | Reference |
| This compound | Detection of most cytokines (IFN-γ, IL-2, etc.) | 5 - 10 µg/mL | [3][5] |
| Monensin | Detection of CD107a and/or CD154 | 10 µg/mL (or 2 µM) | [13] |
| This compound + Monensin | Combined detection of cytokines and CD107a/CD154 | 5 µg/mL of each inhibitor | [3][5] |
Table 3: Differential Effects on Common Cellular Markers
| Marker / Cytokine | Recommended Inhibitor | Notes |
| IFN-γ, IL-2 | This compound | BFA is highly effective at retaining these key T-cell cytokines.[3][5] |
| TNF-α | This compound | Monensin is known to be incompletely effective at blocking TNF-α secretion.[1][11] |
| IL-4 | This compound | The use of Monensin (alone or with BFA) has been shown to dramatically decrease detectable intracellular IL-4.[14] |
| CD69 | This compound | BFA completely blocks surface expression of the activation marker CD69, while Monensin does not.[4][11] |
| CD107a / CD154 | Monensin | These markers are transiently expressed on the cell surface and then recycled. Monensin prevents their degradation in lysosomes, leading to a stronger signal.[3][5] |
Experimental Protocol: Intracellular Cytokine Staining (ICS) with BFA/Monensin Cocktail
This protocol provides a general framework for stimulating peripheral blood mononuclear cells (PBMCs) to produce cytokines and staining them for flow cytometry analysis using a combination of this compound and Monensin.
4.1. Reagents and Materials
-
Isolated PBMCs in complete RPMI-10 medium.
-
Cell stimulant (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or specific peptide antigens).
-
Costimulatory antibodies (e.g., anti-CD28, anti-CD49d).[3][5]
-
This compound Stock Solution: 5 mg/mL in DMSO.[3]
-
Monensin Stock Solution: 5 mg/mL in Ethanol or a mix of 50% DMSO/Methanol.[3]
-
Fluorescently conjugated antibodies for surface markers (e.g., CD3, CD4, CD8).
-
Fixation/Permeabilization Buffer Kit (e.g., BD Cytofix/Cytoperm™).
-
Fluorescently conjugated antibodies for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α).
-
FACS Buffer (PBS + 1% BSA + 0.1% Sodium Azide).
-
96-well U-bottom plates or FACS tubes.
4.2. Experimental Workflow
4.3. Detailed Steps
-
Cell Preparation: Prepare a single-cell suspension of PBMCs at a concentration of 5-10 x 10^6 cells/mL in pre-warmed complete medium.[13] Aliquot 100-200 µL of cells into each well of a 96-well plate or into FACS tubes.
-
Stimulation and Inhibition:
-
Prepare a "master mix" containing the desired stimulant (e.g., PMA/Ionomycin for polyclonal stimulation or specific antigens) and costimulatory antibodies.[3]
-
Crucially, add the secretion inhibitors (BFA and Monensin) to this master mix. For peptide stimulation, inhibitors can be added at the same time as the stimulus.[3] For whole protein antigens, it is recommended to stimulate for 1-2 hours before adding the inhibitors to allow for antigen processing.[3][5]
-
Add the master mix to the cells. The final recommended concentration for combined use is 5 µg/mL BFA and 5 µg/mL Monensin.[3][5] Include an unstimulated control (with inhibitors but no stimulus) and single-stain controls.
-
-
Incubation: Incubate the cells for a minimum of 4-6 hours at 37°C in a 5% CO2 incubator.[5] Incubation time is a critical parameter to optimize; longer times increase cytokine signal but also increase cell death.[1]
-
Surface Staining:
-
After incubation, pellet the cells by centrifugation and wash once with cold FACS buffer.
-
Resuspend the cells in a cocktail of fluorescently-labeled antibodies against surface markers.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Fixation and Permeabilization:
-
Resuspend the cell pellet in a fixation buffer (e.g., BD Cytofix/Cytoperm™) and incubate for 20 minutes at 4°C in the dark. This step crosslinks proteins and stabilizes the cell membrane.
-
Wash the cells with a permeabilization buffer (e.g., 1x BD Perm/Wash™ Buffer). This buffer contains a mild detergent like saponin to create pores in the cell membrane, allowing antibodies to access intracellular targets.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in a cocktail of fluorescently-labeled anti-cytokine antibodies diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C or room temperature in the dark.
-
Wash the cells twice with permeabilization buffer.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Acquire the samples on a flow cytometer as soon as possible for best results.
-
4.4. Optimization and Controls
-
Titration: Always titrate antibodies and inhibitors to determine the optimal concentration for your specific cell type and experimental conditions.[12]
-
Time Course: Perform a time-course experiment (e.g., 4, 6, 9 hours) to find the best balance between cytokine signal and cell viability.[1]
-
Toxicity: Always include a viability dye in your staining panel to exclude dead cells, as secretion inhibitors can be toxic.[1] Monensin is generally more toxic than BFA.[4]
-
Controls: Include an unstimulated control to set baseline cytokine levels and Fluorescence Minus One (FMO) controls to correctly set gates for analysis.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. youtube.com [youtube.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. This compound, but not monensin, completely blocks CD69 expression on mouse lymphocytes: efficacy of inhibitors of protein secretion in protocols for intracellular cytokine staining by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. invivogen.com [invivogen.com]
- 8. Alteration of intracellular traffic by monensin; mechanism, specificity and relationship to toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monensin and this compound differentially affect the phosphorylation and sulfation of secretory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monensin - Wikipedia [en.wikipedia.org]
- 11. journals.asm.org [journals.asm.org]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. iti.stanford.edu [iti.stanford.edu]
- 14. This compound, but not monensin, enables flow cytometric detection of interleukin-4 within peripheral T cells responding to ex vivo stimulation with Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Brefeldin A cytotoxicity and how to minimize it in cell culture.
Welcome to the Brefeldin A (BFA) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on using this compound effectively in cell culture while minimizing its cytotoxic effects. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a fungal metabolite that primarily acts as an inhibitor of intracellular protein transport. It specifically blocks the anterograde (forward) transport of proteins from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1][2][3] This is achieved by inhibiting a guanine nucleotide exchange factor (GEF) called GBF1, which is crucial for the formation of COPI-coated vesicles responsible for this transport step.[4] The disruption of this pathway leads to the accumulation of secretory and membrane proteins in the ER.[1][3]
Q2: What are the cytotoxic effects of this compound and what causes them?
The primary cause of this compound's cytotoxicity is the induction of Endoplasmic Reticulum (ER) stress.[5] The accumulation of unfolded or misfolded proteins in the ER due to the transport block triggers the Unfolded Protein Response (UPR).[6] If the ER stress is prolonged or severe, the UPR shifts from a pro-survival to a pro-apoptotic response, leading to programmed cell death (apoptosis).[1][7]
Q3: How does this compound induce apoptosis?
This compound-induced apoptosis is a complex process involving multiple signaling pathways:
-
ER Stress and the Unfolded Protein Response (UPR): Prolonged ER stress activates the UPR, which can initiate apoptosis.
-
Caspase Activation: BFA-induced apoptosis requires the activation of caspases, particularly caspase-3.
-
Mitochondrial Pathway: BFA can trigger the mitochondrial pathway of apoptosis.
-
Death Receptor Pathway: The death receptor pathway can also be activated by BFA treatment.
This process appears to be independent of p53 in many cancer cell lines.[7]
Q4: Is the effect of this compound reversible?
Yes, the effects of this compound on protein transport and Golgi structure are generally reversible, especially after short exposure times.[2][8][9][10] Upon removal of BFA from the cell culture medium (a process called "washout"), the Golgi apparatus can reform, and protein transport can resume. The speed and completeness of recovery depend on the cell type, the concentration of BFA used, and the duration of the treatment.
Q5: Are there any alternatives to this compound for inhibiting protein transport?
Yes, Monensin is another commonly used inhibitor of protein transport. However, it has a different mechanism of action, acting as a Na+/H+ ionophore that disrupts the Golgi transmembrane ion gradient, thereby inhibiting protein secretion from the medial to the trans-Golgi cisternae.[4] While both can be used to trap proteins intracellularly, their effects on specific proteins and cell surface marker expression can differ.[4][11] Therefore, the choice between BFA and Monensin may depend on the specific experimental goals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High levels of cell death even at low BFA concentrations. | - The cell line is highly sensitive to BFA.[9]- The incubation time is too long. | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration for your specific cell line.- Start with a lower concentration (e.g., 0.1-1 µg/mL) and a shorter incubation time (e.g., 1-2 hours).- Consider using a BFA-resistant cell line if available. |
| Incomplete inhibition of protein secretion. | - The BFA concentration is too low.- The incubation time is too short.- The compound has degraded. | - Increase the BFA concentration in a stepwise manner.- Increase the incubation time.- Ensure proper storage of this compound solution (typically at -20°C) and use a fresh aliquot. |
| Variability in results between experiments. | - Inconsistent BFA concentration or incubation time.- Differences in cell confluency or health.- Instability of the BFA solution. | - Standardize all experimental parameters, including cell seeding density, BFA concentration, and treatment duration.- Use cells at a consistent confluency and ensure they are healthy before treatment.- Prepare fresh dilutions of BFA for each experiment from a stock solution. |
| Difficulty in reversing the effects of BFA after washout. | - The BFA concentration was too high or the incubation was too long, leading to irreversible cell damage.[5]- Inefficient removal of BFA during the washout procedure. | - Use the lowest effective concentration of BFA for the shortest possible time.- Perform a thorough washout with multiple washes of fresh, pre-warmed medium. |
Quantitative Data Summary
The optimal concentration of this compound can vary significantly between cell lines. It is crucial to distinguish between the concentrations required for effective protein transport inhibition and those that induce significant apoptosis.
Table 1: Recommended this compound Concentrations for Different Applications
| Application | Concentration Range | Typical Incubation Time | Notes |
| Protein Transport Inhibition | 0.1 - 5 µg/mL (approx. 0.36 - 18 µM) | 1 - 6 hours | Effective for blocking the secretion of most proteins. Lower end of the range is recommended to minimize cytotoxicity. |
| Induction of Apoptosis | 1 - 10 µg/mL (approx. 3.6 - 36 µM) or higher | 6 - 48 hours or longer | Higher concentrations and longer incubation times are generally required to induce apoptosis.[10] |
Table 2: this compound IC50 Values for Cytotoxicity in Various Cell Lines
| Cell Line | IC50 | Reference |
| HCT 116 (Human colon cancer) | 0.2 µM | [1] |
| PC-3 (Human prostate cancer) | ~8 nM | |
| Various Cancer Cell Lines | 10 - 50 µM | [8] |
Note: IC50 values can vary depending on the assay and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment
This protocol provides a general guideline for treating cultured cells with this compound to inhibit protein secretion.
Materials:
-
Cultured cells in appropriate medium
-
This compound stock solution (e.g., 10 mg/mL in DMSO or ethanol)
-
Pre-warmed complete cell culture medium
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow to the desired confluency.
-
Prepare BFA Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete cell culture medium. It is recommended to perform a serial dilution.
-
Treatment: Remove the existing medium from the cells and replace it with the BFA-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 1-6 hours for secretion inhibition) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: After incubation, proceed with your intended analysis (e.g., immunofluorescence staining for intracellular protein accumulation, western blotting).
Protocol 2: this compound Washout for Reversibility Studies
This protocol describes how to remove this compound to study the recovery of the Golgi apparatus and protein transport.
Materials:
-
Cells previously treated with this compound
-
Pre-warmed, sterile Phosphate-Buffered Saline (PBS)
-
Pre-warmed, fresh complete cell culture medium
Procedure:
-
Aspirate BFA Medium: Carefully aspirate the this compound-containing medium from the cell culture vessel.
-
Wash with PBS: Gently wash the cells two to three times with pre-warmed, sterile PBS to remove any residual BFA. Aspirate the PBS after each wash.
-
Add Fresh Medium: Add pre-warmed, fresh complete cell culture medium to the cells.
-
Recovery Incubation: Return the cells to the incubator and allow them to recover for the desired time points (e.g., 10 min, 30 min, 1 hour, 2 hours).[10][12]
-
Analysis: At each time point, cells can be fixed and processed for analysis of Golgi reassembly or protein secretion.
Signaling Pathways and Experimental Workflows
This compound-Induced Cytotoxicity Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to apoptosis.
Caption: this compound-induced cytotoxicity pathway.
Experimental Workflow for Minimizing BFA Cytotoxicity
This workflow outlines the steps to optimize this compound treatment for minimal cell death.
Caption: Workflow for optimizing BFA treatment.
Logical Relationship for BFA Washout and Recovery
This diagram illustrates the logical steps and expected outcomes of a this compound washout experiment.
Caption: BFA washout and cellular recovery.
References
- 1. selleckchem.com [selleckchem.com]
- 2. invivogen.com [invivogen.com]
- 3. Post-Golgi membrane traffic: this compound inhibits export from distal Golgi compartments to the cell surface but not recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Golgi regeneration after this compound treatment in BY-2 cells entails stack enlargement and cisternal growth followed by division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical chaperone, TUDCA unlike PBA, mitigates protein aggregation efficiently and resists ER and non-ER stress induced HepG2 cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of this compound correlates with its inhibitory effect on membrane binding of COP coat proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. Golgi Regeneration after this compound Treatment in BY-2 Cells Entails Stack Enlargement and Cisternal Growth followed by Division - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting lack of Brefeldin A effect on protein transport.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Brefeldin A (BFA) to inhibit protein transport.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit protein transport?
This compound (BFA) is a fungal metabolite that acts as a potent, reversible inhibitor of intracellular protein transport.[1][2] Its primary mechanism of action involves the inhibition of guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor (ARF) family of small GTPases, particularly ARF1.[3] By preventing the activation of ARF1, BFA blocks the recruitment of COPI coat proteins to Golgi membranes.[4] This disruption of vesicle formation leads to a blockage of anterograde transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus, causing an accumulation of proteins in the ER.[1][2][4] A secondary effect is the collapse of the Golgi complex into the ER.[2][5]
Q2: I am not observing any inhibition of protein secretion after this compound treatment. What are the possible reasons?
Several factors could contribute to the lack of a this compound effect. Here are some common troubleshooting steps:
-
BFA Concentration: The effective concentration of BFA can vary significantly between cell types. While a general working concentration is 1-10 µM, it's crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.[1] Some studies have observed effects at concentrations as low as 100 ng/ml.[2]
-
Incubation Time: The duration of BFA treatment is critical. While morphological changes in the Golgi can be observed within minutes, a sufficient incubation period is necessary to observe a significant block in protein secretion.[6][7] However, prolonged exposure can be toxic to cells and may induce apoptosis.[2][4] Typical incubation times for intracellular cytokine staining are between 4-6 hours.[8]
-
Cell Type Specificity: Some cell lines exhibit resistance to BFA.[9][10] This can be due to mutations affecting BFA's target or differences in membrane composition. Additionally, the effects of BFA can differ between cell types; for example, in some cells, it does not cause a complete relocation of Golgi proteins to the ER.[11]
-
BFA Quality and Storage: this compound solutions should be stored properly to maintain their potency. Lyophilized BFA is stable for up to 24 months at -20°C.[2] Once dissolved in a solvent like DMSO or ethanol, it should be used within 3 months and aliquoted to avoid multiple freeze-thaw cycles.[2][12] Always ensure you are using a high-purity BFA.[1]
-
Experimental Protocol: Ensure that your experimental setup allows for the detection of secreted proteins. For intracellular staining assays, BFA should be added during the final hours of cell activation to allow for protein accumulation.[13]
Q3: How can I confirm that this compound is active in my experimental system?
To verify the activity of your this compound, you can perform a positive control experiment. A common method is to visualize the morphology of the Golgi apparatus using immunofluorescence. In most cell types, effective BFA treatment will cause a rapid disassembly of the Golgi complex and a redistribution of Golgi-resident proteins into the ER.[5][6][7] You can stain for a Golgi marker protein (e.g., GM130, Giantin) and observe its localization pattern with and without BFA treatment. A diffuse, ER-like staining pattern in BFA-treated cells indicates that the drug is active.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not producing the expected inhibitory effect on protein transport.
Problem: No observable inhibition of protein secretion.
Step 1: Verify this compound Integrity and Handling
-
Check Storage Conditions: Confirm that your this compound stock solution has been stored correctly (typically at -20°C or -80°C in a suitable solvent like DMSO or ethanol) and has not undergone excessive freeze-thaw cycles.[2][12]
-
Confirm Purity: If possible, verify the purity of your BFA. Low-purity compounds can have reduced efficacy.[1]
-
Prepare Fresh Dilutions: Always prepare fresh working dilutions of BFA from your stock solution for each experiment.
Step 2: Optimize Experimental Parameters
-
Titrate BFA Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Test a range of concentrations (e.g., 0.1 µM to 20 µM).
-
Optimize Incubation Time: Conduct a time-course experiment to identify the ideal incubation period. Test different durations, for example, 1, 2, 4, and 6 hours. Be mindful that prolonged incubation can lead to cytotoxicity.[4]
Step 3: Assess Cell-Specific Factors
-
Literature Search: Research whether your specific cell line has been reported to be resistant to this compound.[9]
-
Consider Alternative Pathways: Be aware that some proteins may be secreted through unconventional, BFA-insensitive pathways.[1]
Step 4: Validate Experimental Readout
-
Positive Control: Include a positive control cell line known to be sensitive to BFA to confirm your experimental setup is working correctly.
-
Confirm Assay Sensitivity: Ensure your protein detection method (e.g., ELISA, Western blot, flow cytometry) is sensitive enough to detect changes in secretion.
Quantitative Data Summary
The following table summarizes typical working concentrations and incubation times for this compound in various cell culture applications. Note that these are general guidelines, and optimization is recommended for each specific experimental system.
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 - 10 µM (approximately 0.28 - 2.8 µg/mL) | Can be as low as 100 ng/mL for some applications.[2] |
| Incubation Time | 2 - 6 hours | Longer incubations may be necessary but can increase cytotoxicity.[8] |
| Solvent | DMSO or Ethanol | Prepare stock solutions at a high concentration (e.g., 10 mg/mL).[1][2] |
| Storage of Stock Solution | -20°C or -80°C | Aliquot to avoid repeated freeze-thaw cycles.[2][12] |
Visualizations
Caption: Mechanism of this compound action on protein transport.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound | Cell Signaling Technology [cellsignal.com]
- 3. youtube.com [youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Golgi Tubule Traffic and the Effects of this compound Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of brefeldin-A on Golgi morphology in human cultured fibroblasts observed in three-dimensional stereo scanning electron microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on the Golgi complex, endoplasmic reticulum and viral envelope glycoproteins in murine erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound-resistant mutants of human epidermoid carcinoma cell line with structural changes of the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of this compound and castanospermine on resistant cell lines as supplements in anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound affects early events but does not affect late events along the exocytic pathway in pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound [wahoo.cns.umass.edu]
Brefeldin A Technical Support Center: Optimizing Concentration and Mitigating Off-Target Effects
Welcome to the Brefeldin A (BFA) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to assist in your research.
Troubleshooting Guide
Unexpected results can arise when using this compound. This guide addresses common issues, their potential causes related to BFA concentration, and suggested solutions.
| Problem | Potential Cause | Suggested Solution |
| High Cell Death/Toxicity | BFA concentration is too high for the specific cell line or the incubation time is too long.[1][2] | Perform a dose-response experiment to determine the optimal non-toxic concentration. Reduce the incubation time. Refer to the Cytotoxicity Assay Protocol below. |
| Incomplete Inhibition of Protein Secretion | BFA concentration is too low. | Gradually increase the BFA concentration. Verify inhibition by assessing the intracellular accumulation of a secreted protein of interest via methods like intracellular flow cytometry or western blotting.[3] |
| Unexpected Changes in Cell Morphology | Off-target effects on the cytoskeleton. Prolonged BFA treatment can disrupt microtubule and actin networks.[4] | Use the lowest effective concentration for the shortest possible duration. Consider using alternative secretion inhibitors if cytoskeletal integrity is critical for your experiment. |
| Alterations in Unrelated Signaling Pathways | BFA can have off-target effects on pathways such as the insulin receptor signaling pathway.[5][6] | Be aware of potential off-target effects and validate key findings using alternative methods or inhibitors. Use the minimal effective BFA concentration. |
| Variability Between Experiments | Inconsistent BFA concentration or incubation time. Cell density and health can also influence results. | Standardize all experimental parameters, including cell seeding density, BFA concentration, and treatment duration. Always prepare fresh dilutions of BFA for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a fungal metabolite that primarily disrupts the secretory pathway by inhibiting the transport of proteins and lipids from the endoplasmic reticulum (ER) to the Golgi apparatus.[7][8] It targets guanine nucleotide exchange factors (GEFs) for ADP-ribosylation factors (ARFs), preventing the formation of COPI-coated vesicles necessary for anterograde transport.[1] This leads to the accumulation of secretory proteins in the ER.[8]
Q2: What are the common off-target effects of this compound?
A2: Besides its effect on protein secretion, this compound can induce several off-target effects, especially at higher concentrations or with prolonged exposure. These include:
-
Induction of apoptosis: Prolonged ER stress caused by the accumulation of unfolded proteins can trigger programmed cell death.[8][9]
-
Disruption of the cytoskeleton: BFA has been shown to affect the organization of both the microtubule and actin cytoskeletons.[4]
-
Interference with signaling pathways: BFA can influence signaling cascades, such as the insulin receptor pathway, by affecting the trafficking of signaling components.[5][6]
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of BFA is highly dependent on the cell type, experimental duration, and the specific process being studied. It is crucial to perform a dose-response curve to determine the lowest concentration that effectively inhibits secretion without causing significant cytotoxicity. A typical starting range for many cell lines is 1-10 µM.[7] Refer to the Dose-Response Experiment Protocol for a detailed guide.
Q4: For how long can I treat my cells with this compound?
A4: The duration of BFA treatment should be minimized to avoid cytotoxicity and off-target effects.[1] For many applications, such as intracellular cytokine staining, an incubation of 4-6 hours is sufficient.[10] However, the optimal time should be determined empirically for your specific experimental setup. Exceeding 18-24 hours of treatment can lead to significant cell death.[11][12]
Q5: Is the effect of this compound reversible?
A5: Yes, the inhibitory effect of this compound on protein transport is generally reversible. Upon removal of the drug, the Golgi apparatus can reform, and protein secretion can resume. The recovery time can vary depending on the BFA concentration and the duration of treatment.[13]
Quantitative Data Summary
The following tables provide a summary of this compound concentrations used in various studies and their observed effects. Note that these are starting points and should be optimized for your specific experimental conditions.
Table 1: Recommended this compound Concentrations for Different Cell Lines
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Madin-Darby canine kidney (MDCK) | 0.5 µg/mL | Not specified | Selective inhibition of apical protein secretion | [14] |
| Human follicular lymphoma (HF1A3, HF4.9, HF28RA) | 25-75 ng/mL | 5 days | Inhibition of cell growth | [15][16] |
| Human colon cancer (HCT 116) | 0.2 µM (IC50) | Not specified | Cytotoxicity | [16][17] |
| Human lung fibroblasts | 50 ng/mL | Not specified | Complete blockage of collagen secretion | [18] |
| PC12 | 2 µM | 1 hour | Inhibition of L-DOPA induced ERK1/2 phosphorylation | [16] |
| C2C12 myotubes | 1 µg/mL | 1 hour | Abolishes cytokine release | [16] |
| Mouse Embryonic Fibroblasts (MEFs) | 5 µM | 20 minutes | Diffusion of resident Golgi enzymes back to the ER | [16] |
Key Experimental Protocols
Dose-Response Experiment to Determine Optimal this compound Concentration
Objective: To identify the lowest concentration of this compound that effectively inhibits protein secretion with minimal cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 24-well or 96-well) at a density that will ensure they are in the exponential growth phase during the experiment.
-
This compound Dilution Series: Prepare a series of this compound dilutions in complete cell culture medium. A typical range to test would be from 0.1 µg/mL to 10 µg/mL. Include a vehicle control (e.g., DMSO, the solvent for BFA) and an untreated control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 4, 6, 12, or 24 hours).
-
Assessment of Secretion Inhibition:
-
Collect the cell culture supernatant to measure the concentration of a secreted protein of interest using an ELISA or a similar quantitative assay.
-
Lyse the cells to measure the intracellular concentration of the same protein to confirm its accumulation.
-
-
Assessment of Cytotoxicity: Use a viability assay such as Trypan Blue exclusion, MTT assay, or a live/dead cell staining kit to determine the percentage of viable cells at each BFA concentration.[15][16]
-
Data Analysis: Plot the percentage of secretion inhibition and the percentage of cell viability against the this compound concentration. The optimal concentration will be the one that gives maximal secretion inhibition with minimal impact on cell viability.
Cytotoxicity Assay Protocol
Objective: To evaluate the toxic effects of different concentrations of this compound on a specific cell line.
Methodology:
-
Cell Preparation: Seed cells in a 96-well plate at a recommended density and allow them to adhere overnight.
-
This compound Treatment: Prepare a range of this compound concentrations in fresh culture medium. A common range to test is 0-100 ng/mL.[15][16]
-
Incubation: Treat the cells with the different BFA concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment (MTT Assay Example):
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the BFA concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Caption: Mechanism of this compound in blocking protein secretion.
Caption: Workflow for optimizing this compound concentration.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. biocompare.com [biocompare.com]
- 3. Degranulation and cytokine production (functional assay) [protocols.io]
- 4. This compound (BFA) disrupts the organization of the microtubule and the actin cytoskeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Novel effects of this compound (BFA) in signaling through the insulin receptor (IR) pathway and regulating FoxO1-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. invivogen.com [invivogen.com]
- 8. This compound | Cell Signaling Technology [cellsignal.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. This compound induced dose-dependent changes to Golgi structure and function in the rat exocrine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibition by this compound of protein secretion from the apical cell surface of Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. Elucidation of strict structural requirements of this compound as an inducer of differentiation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound inhibits degradation as well as production and secretion of collagen in human lung fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
How long can cells be treated with Brefeldin A before viability is affected?
This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of Brefeldin A (BFA), with a specific focus on its effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: How long can cells be treated with this compound before viability is significantly affected?
A1: The duration of this compound (BFA) treatment that cells can tolerate before a significant loss of viability depends on the cell type, the concentration of BFA used, and the experimental context. Generally, prolonged exposure to BFA is cytotoxic.[1][2][3] For short-term experiments aimed at inhibiting protein transport, treatment times of 4-6 hours are common.[4] However, for cytotoxicity studies, longer incubation times from 24 to 72 hours are often necessary to observe significant effects.[5][6] It is crucial to perform a time-course and dose-response experiment for your specific cell line to determine the optimal treatment window where the desired biological effect is observed without excessive cell death.
Q2: What is the mechanism by which this compound affects cell viability?
A2: this compound primarily disrupts the structure and function of the Golgi apparatus, which inhibits protein transport from the endoplasmic reticulum (ER).[1][2][3] This blockage leads to the accumulation of unfolded and misprocessed proteins in the ER, a condition known as ER stress.[2] Prolonged ER stress activates the Unfolded Protein Response (UPR), which can ultimately trigger apoptosis (programmed cell death) through various signaling pathways, including the activation of caspases.[7][8]
Q3: Are cancer cells more sensitive to this compound than normal cells?
A3: Several studies suggest that this compound can exhibit selective cytotoxicity towards cancer cells over normal cells. For instance, concentrations of BFA that were toxic to prostate cancer cells were not toxic to normal prostate epithelial cells.[1] Additionally, BFA has been shown to preferentially induce cell death in breast cancer cells grown in suspension cultures, which are enriched for cancer stem cells.[2] However, the sensitivity is highly dependent on the specific cell lines being compared.[9]
Q4: What are the typical concentrations of this compound used in cell culture experiments?
A4: The effective concentration of this compound varies widely depending on the cell line and the intended application. For inhibiting protein transport, concentrations as low as 100 ng/mL have been shown to be effective.[3] For inducing apoptosis, higher concentrations, often in the range of 100 ng/mL to 10 µg/mL, are used.[3][5] It is recommended to consult the literature for concentrations used in similar cell types and to perform a dose-response curve to determine the optimal concentration for your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in viability assay results | Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette for plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Bubbles in the wells. | Be careful not to introduce bubbles when adding reagents. If bubbles are present, they can be removed with a sterile needle.[10] | |
| Low signal or no effect on cell viability | BFA concentration is too low. | Perform a dose-response experiment with a wider range of BFA concentrations. |
| Insufficient incubation time. | Increase the duration of BFA treatment. A time-course experiment (e.g., 24, 48, 72 hours) is recommended. | |
| Cell line is resistant to BFA. | Some cell lines exhibit intrinsic resistance to BFA.[9] Consider using a different cell line or a positive control for apoptosis to ensure the assay is working. | |
| Inactive BFA. | Ensure BFA is stored correctly (typically at -20°C) and that the stock solution is not expired. Prepare fresh dilutions for each experiment. | |
| High background in apoptosis assay | Spontaneous apoptosis in control cells. | Optimize cell culture conditions, ensuring cells are healthy and not overgrown before starting the experiment. |
| Harsh cell handling. | Handle cells gently during harvesting and staining to minimize mechanical damage that can lead to false-positive results. | |
| Reagent issues. | Use fresh buffers and ensure the correct concentrations of staining reagents (e.g., Annexin V, Propidium Iodide). |
Quantitative Data Summary
The following table summarizes the cytotoxic effects of this compound on various cell lines as reported in the literature. IC50 is the concentration of a drug that gives half-maximal response.
| Cell Line | Cell Type | BFA Concentration | Treatment Duration | Effect on Viability | Reference |
| Glioblastoma (SA4, SA146, U87MG) | Human Glioblastoma | 100 ng/mL | 24 hours | ~60% growth inhibition | [5] |
| HL-60 | Human Promyelocytic Leukemia | 0.1 µM (~28 ng/mL) | 15 hours | DNA fragmentation (apoptosis) | [11] |
| K562 | Human Chronic Myelogenous Leukemia | 0.1 µM (~28 ng/mL) | 48 hours | DNA fragmentation (apoptosis) | [11] |
| HT-29 | Human Colon Carcinoma | 0.1 µM (~28 ng/mL) | 48 hours | DNA fragmentation (apoptosis) | [11] |
| MDA-MB-231 (suspension) | Human Breast Cancer | 0.016 µg/mL (16 ng/mL) | Not specified | EC50 for cell death | [2] |
| Colo 205 (suspension) | Human Colorectal Cancer | ~15 ng/mL | Not specified | IC50 for survival reduction | [12] |
| PC-3 | Human Prostate Cancer | 50 nM | 72 hours | Significant decrease in viable cells when combined with docetaxel | [1] |
| RWPE-1 | Normal Human Prostate Epithelial | >100 nM | 72 hours | Not toxic at concentrations toxic to PC-3 cells | [1] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol provides a method for determining the effect of this compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (BFA) stock solution (e.g., 10 mg/mL in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.
-
-
This compound Treatment:
-
Prepare serial dilutions of BFA in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of BFA. Include a vehicle control (medium with the same concentration of DMSO as the highest BFA concentration).
-
Incubate for the desired treatment durations (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Protocol 2: Assessment of Apoptosis using Annexin V Staining
This protocol describes how to detect and quantify apoptosis in BFA-treated cells using flow cytometry.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (BFA)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat cells with the desired concentrations of BFA for the chosen duration. Include an untreated control.
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and then detach them using trypsin.
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Live cells will be negative for both Annexin V-FITC and PI.
-
Early apoptotic cells will be positive for Annexin V-FITC and negative for PI.
-
Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.
-
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for assessing BFA's effect on cell viability.
References
- 1. This compound enhances docetaxel-induced growth inhibition and apoptosis in prostate cancer cells in monolayer and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Reduces Anchorage-Independent Survival, Cancer Stem Cell Potential and Migration of MDA-MB-231 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound induces apoptosis and cell cycle blockade in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits focal adhesion kinase-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity of this compound correlates with its inhibitory effect on membrane binding of COP coat proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. stemcell.com [stemcell.com]
- 12. mdpi.com [mdpi.com]
Brefeldin A washout protocol for studying Golgi reassembly.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Brefeldin A (BFA) washout protocols to study Golgi apparatus reassembly.
Troubleshooting Guide
This guide addresses common issues encountered during BFA washout experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or No Golgi Disassembly | 1. Insufficient BFA Concentration: The concentration of BFA may be too low for the specific cell type being used, as sensitivity to BFA can vary between cell lines.[1] 2. Short Incubation Time: The duration of BFA treatment may not be sufficient for complete Golgi disassembly. 3. Degraded BFA Stock Solution: BFA solutions, especially when stored improperly, can lose activity over time.[2] 4. Cellular Resistance: Some cell lines exhibit natural resistance to BFA.[1] | 1. Optimize BFA Concentration: Perform a dose-response experiment to determine the optimal BFA concentration for your cell line (typically in the range of 1-10 µg/mL). 2. Increase Incubation Time: Extend the BFA incubation period (e.g., from 30 minutes to 1-2 hours) and assess Golgi disassembly at different time points. 3. Prepare Fresh BFA: Prepare a fresh BFA stock solution in a suitable solvent like DMSO or ethanol and store it in small aliquots at -20°C.[2] 4. Use an Alternative Drug: Consider using other inhibitors of ER-to-Golgi transport, such as H-89 at high concentrations, though its effectiveness can be cell-type dependent.[3][4] |
| No or Delayed Golgi Reassembly After Washout | 1. Incomplete BFA Washout: Residual BFA in the culture medium can continue to inhibit Golgi reassembly. 2. Cellular Stress or Toxicity: Prolonged exposure to high concentrations of BFA can be toxic to cells, impairing their ability to recover and reassemble the Golgi.[5][6] 3. Depletion of Essential Factors: The experimental conditions might be depleting factors necessary for Golgi reassembly, such as ATP.[7] | 1. Thorough Washing: Wash the cells multiple times (at least 3-5 times) with a generous volume of fresh, pre-warmed culture medium to ensure complete removal of BFA. 2. Optimize BFA Treatment: Reduce the BFA concentration and/or incubation time to the minimum required for complete disassembly to minimize cytotoxicity. Monitor cell viability using assays like Trypan Blue exclusion. 3. Ensure Optimal Recovery Conditions: After washout, incubate cells in complete, fresh, pre-warmed culture medium to provide the necessary nutrients and energy for recovery. |
| High Cell Death or Poor Cell Health | 1. BFA Toxicity: BFA can induce apoptosis and cellular stress, especially with long incubation times or high concentrations.[5][6] 2. Solvent Toxicity: The solvent used to dissolve BFA (e.g., DMSO, ethanol) can be toxic to cells at high concentrations. | 1. Titrate BFA Concentration and Time: Determine the lowest effective concentration and shortest incubation time that achieves Golgi disassembly. 2. Control for Solvent Effects: Include a vehicle control (cells treated with the same concentration of the solvent used for BFA) in your experiments to assess solvent toxicity. Ensure the final solvent concentration is non-toxic (typically <0.5%). |
| Variability in Golgi Reassembly Kinetics | 1. Cell Cycle Stage: The stage of the cell cycle can influence the rate and morphology of Golgi reassembly. 2. Cell Confluency: Cell density can affect cellular physiology and response to drug treatments. 3. Inconsistent Washout Procedure: Variations in the timing and thoroughness of the washout can lead to inconsistent results. | 1. Synchronize Cells: For more uniform results, consider synchronizing the cell population before BFA treatment. 2. Maintain Consistent Confluency: Plate cells at a consistent density for all experiments. 3. Standardize Washout Protocol: Ensure the washout procedure is performed consistently across all samples and experiments. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound (BFA) is a fungal metabolite that reversibly inhibits protein transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[8] It targets and inhibits the guanine nucleotide exchange factor (GEF) GBF1.[2] This prevents the activation of the ADP-ribosylation factor 1 (Arf1), a small GTPase.[9] Activated Arf1 is required for the recruitment of COPI coat proteins to Golgi membranes, which is essential for the formation of transport vesicles.[2] The inhibition of vesicle formation leads to the collapse of the cis- and medial-Golgi cisternae into the ER, forming a hybrid ER-Golgi compartment.[9][10][11]
2. How do I prepare and store this compound?
This compound is a crystalline solid that is soluble in organic solvents such as DMSO, ethanol, and methanol.[2] It is poorly soluble in water.[2] It is recommended to prepare a concentrated stock solution (e.g., 1-10 mg/mL) in an appropriate solvent and store it in small, single-use aliquots at -20°C to avoid repeated freeze-thaw cycles.[2] The suggested shelf life for a solution is about one month when stored properly.[2]
3. What is a typical concentration and incubation time for BFA treatment?
The optimal concentration and incubation time for BFA treatment are cell-type dependent.[1] However, a common starting point is a concentration range of 1-10 µg/mL for an incubation period of 30-120 minutes.[3][10] It is crucial to perform a titration experiment to determine the minimal concentration and duration required to achieve complete Golgi disassembly in your specific cell line to minimize off-target effects and cytotoxicity.[5]
4. How can I visualize Golgi disassembly and reassembly?
The most common method is immunofluorescence microscopy. You can use antibodies against specific Golgi marker proteins, such as Giantin (a cis-Golgi matrix protein), GM130 (a cis-Golgi matrix protein), or Mannosidase II (a medial-Golgi enzyme). In live-cell imaging experiments, fluorescently tagged Golgi-resident proteins (e.g., GalT-GFP, a trans-Golgi marker) can be expressed in cells to monitor the dynamics of Golgi structure in real-time.
5. What is the expected timeline for Golgi reassembly after BFA washout?
The kinetics of Golgi reassembly can vary between cell types. However, a general timeline observed in tobacco BY-2 cells is as follows[3][4]:
-
~20 minutes post-washout: Small, individual cisternae begin to appear.[3]
-
~60 minutes post-washout: Recognizable mini-Golgi stacks, positive for COPI components, become visible.[3][4]
-
60-150 minutes post-washout: The mini-Golgi stacks continue to grow in size and number of cisternae.[3][4]
-
~120 minutes post-washout: Golgi stacks may overshoot their normal size before undergoing division to return to their typical morphology.[3][4]
6. Does Golgi reassembly require new protein synthesis?
No, Golgi reassembly after BFA washout does not typically require new protein synthesis. Studies have shown that the process can occur in the presence of protein synthesis inhibitors like cycloheximide, indicating that the necessary components are recycled from the ER and cytoplasm.[12]
Experimental Protocols & Data
Detailed this compound Washout Protocol
This protocol provides a general framework for a BFA washout experiment followed by immunofluorescence analysis.
Materials:
-
Cells grown on coverslips
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound (BFA) stock solution (e.g., 5 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against a Golgi marker
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Antifade mounting medium
Procedure:
-
BFA Treatment:
-
Dilute the BFA stock solution in pre-warmed complete medium to the desired final concentration (e.g., 5 µg/mL).
-
Remove the existing medium from the cells and add the BFA-containing medium.
-
Incubate the cells at 37°C for the desired time (e.g., 60 minutes).
-
-
BFA Washout:
-
Aspirate the BFA-containing medium.
-
Wash the cells three to five times with a generous volume of pre-warmed complete medium to ensure complete removal of BFA.
-
After the final wash, add fresh, pre-warmed complete medium.
-
-
Golgi Reassembly (Time Course):
-
Incubate the cells at 37°C to allow for Golgi reassembly.
-
Fix cells at various time points after washout (e.g., 0, 15, 30, 60, 90, 120 minutes) to capture different stages of reassembly.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Microscopy and Analysis:
-
Image the cells using a fluorescence or confocal microscope.
-
Analyze the morphology and distribution of the Golgi apparatus at each time point.
-
Quantitative Data on Golgi Reassembly
The following table summarizes the key events and their timing during Golgi reassembly in tobacco BY-2 cells after BFA washout.
| Time After BFA Washout | Key Events in Golgi Reassembly (in Tobacco BY-2 Cells) | Reference |
| 20 minutes | Appearance of individual, small cisternae with coated buds. | [3] |
| 30 minutes | A clear, punctate signal for the COPI component ARF1 is visible. | [3] |
| 60 minutes | Recognizable "mini-Golgi" stacks with 3-4 cisternae are formed. | [3][4] |
| 90 minutes | Golgi stacks continue to increase in cisternal number and length. | [3][4] |
| 120 minutes | Golgi stacks may become larger than control stacks and begin to divide. | [3][4] |
Visualizations
Caption: Mechanism of this compound action on the Golgi apparatus.
Caption: Experimental workflow for a this compound washout experiment.
References
- 1. Cytotoxicity of this compound correlates with its inhibitory effect on membrane binding of COP coat proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Golgi Regeneration after this compound Treatment in BY-2 Cells Entails Stack Enlargement and Cisternal Growth followed by Division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Golgi regeneration after this compound treatment in BY-2 cells entails stack enlargement and cisternal growth followed by division [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential Modulation of Surface and Intracellular Protein Expression by T Cells after Stimulation in the Presence of Monensin or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reconstitution of this compound–induced Golgi Tubulation and Fusion with the Endoplasmic Reticulum in Semi-Intact Chinese Hamster Ovary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Golgi Tubule Traffic and the Effects of this compound Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sequential Depletion and Acquisition of Proteins during Golgi Stack Disassembly and Reformation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Brefeldin A Ineffectiveness
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with the efficacy of Brefeldin A (BFA) in their specific cell lines. Here, you will find a structured guide to help you diagnose and resolve these experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this compound?
This compound is a fungal metabolite that potently and reversibly disrupts the secretory pathway by inhibiting protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2] Its primary molecular target is GBF1 (Golgi this compound-Resistant Guanine Nucleotide Exchange Factor 1), a guanine nucleotide exchange factor (GEF).[3][4][5] BFA stabilizes the inactive complex between GBF1 and the small GTPase Arf1-GDP, preventing the exchange of GDP for GTP.[3][4][5] This inactivation of Arf1 prevents the recruitment of COPI coat proteins to Golgi membranes, leading to a collapse of the Golgi stacks into the ER and an accumulation of secretory proteins within the ER.[2][6]
Q2: I'm not observing the expected effect of this compound in my cell line. What are the most common reasons?
Several factors can contribute to the apparent ineffectiveness of BFA in a given cell line:
-
Inherent or Acquired Cellular Resistance: The cell line may possess intrinsic resistance or may have developed resistance over time. This is frequently linked to mutations in the BFA target protein, GBF1, or the expression of BFA-insensitive GEFs.
-
Suboptimal Experimental Conditions: The concentration of BFA, duration of exposure, and cell density are critical parameters that can vary significantly between cell lines. Incorrect parameters can lead to a lack of effect or, conversely, to cytotoxicity that masks the specific mechanism of action.
-
Active Drug Efflux: The cell line may express ATP-binding cassette (ABC) transporters, also known as multidrug resistance (MDR) pumps, which can actively expel BFA from the cell, preventing it from reaching a sufficient intracellular concentration.
-
Use of Alternative Secretory Pathways: While less common, some cells may utilize alternative protein transport pathways that are not dependent on the BFA-sensitive GBF1/Arf1 axis.
Q3: Are there specific examples of this compound-resistant cell lines?
Yes, researchers have identified and characterized several BFA-resistant cell lines. Notable examples include the human epidermoid carcinoma-derived lines KB/BF-1 and KB/BF-2, which exhibit 10-30 fold higher resistance to BFA's cytotoxic effects compared to the parental KB cell line. These resistant lines show altered Golgi structures.[7] Additionally, mutant Chinese Hamster Ovary (CHO) cell lines with Golgi-specific BFA resistance have been isolated.[8] Studies have pinpointed specific mutations within the Sec7 domain of the GBF1 gene, such as the M832L mutation, as a cause of BFA resistance.[4]
Q4: How does this compound compare to Monensin as a protein transport inhibitor?
This compound and Monensin are both widely used to block protein secretion, but they do so via different mechanisms, which has implications for experimental outcomes.
| Feature | This compound (BFA) | Monensin |
| Mechanism of Action | Inhibits the GBF1-mediated activation of Arf1, blocking ER-to-Golgi transport.[3][4][5] | Acts as a Na+/H+ ionophore, disrupting the pH gradient across the trans-Golgi network, thereby inhibiting intra-Golgi transport.[9] |
| Primary Site of Action | ER-Golgi Interface | Trans-Golgi Network |
| Effect on Golgi Structure | Causes rapid disassembly and fusion of Golgi stacks with the ER.[6] | Leads to swelling and vacuolization of Golgi cisternae. |
| Cytotoxicity | Can induce apoptosis with prolonged exposure, but is generally considered less toxic than Monensin.[10] | Tends to be more cytotoxic than BFA.[1][11][12] |
| Efficacy for Cytokine Staining | Highly effective for retaining a broad range of cytokines, including TNF-α, for intracellular flow cytometry.[10][12] | May not completely block the secretion of all proteins; for instance, it is less effective for TNF-α in human T cells.[10] |
| Impact on Surface Markers | Can affect the surface expression of certain activation markers like CD69.[9][12] | Generally has less of an impact on CD69 surface expression compared to BFA.[12] |
Q5: Is it feasible to use this compound for in vivo experiments?
Yes, BFA can be administered to animal models to study in situ cytokine production.[13] This approach allows for the analysis of cytokine expression in a more physiologically relevant context. However, careful optimization of the dose, timing of injection, and duration of treatment is critical to achieve effective inhibition of protein secretion while minimizing systemic toxicity.[14]
Troubleshooting Guides
If this compound is not working in your experiments, follow this systematic troubleshooting workflow.
Step 1: Verification of Experimental Parameters
The first step is to rule out issues with your experimental setup.
-
BFA Concentration Optimization: The optimal BFA concentration is cell-line dependent. It is recommended to perform a dose-response curve to identify the ideal concentration. A common starting range is 1-10 µg/mL.
-
Incubation Time Optimization: The kinetics of BFA action can vary. A typical incubation period is 1-4 hours. For applications like intracellular cytokine staining, longer incubations may be needed, but this increases the risk of cytotoxicity.
-
Cell Density Considerations: Ensure that cell confluence is not excessively high, as this can impact the effective drug concentration per cell.
-
Reagent Integrity: BFA is typically dissolved in DMSO and stored at -20°C. Ensure your stock solution has not degraded by preparing fresh aliquots.
Step 2: Positive Control Experiment
To confirm the biological activity of your BFA stock and the validity of your protocol, perform a control experiment with a cell line known to be sensitive to BFA (e.g., HeLa, COS-7, MCF-7). The classic assay is to visualize the redistribution of a Golgi-resident protein into the ER via immunofluorescence.
-
Cell Culture: Grow a BFA-sensitive cell line on sterile glass coverslips to 50-70% confluency.
-
BFA Treatment: Treat the cells with an effective concentration of BFA (e.g., 5 µg/mL) for 30-60 minutes. Include an untreated (vehicle control) coverslip.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody targeting a Golgi-resident protein (e.g., anti-Giantin or anti-GM130) for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
-
Mounting and Visualization: Mount the coverslips and examine them with a fluorescence microscope.
Expected Outcome: Untreated cells should display a compact, perinuclear staining pattern, which is characteristic of the Golgi apparatus. In contrast, BFA-treated cells should show a diffuse, reticular staining pattern throughout the cytoplasm, indicating the redistribution of the Golgi marker into the ER.
Step 3: Investigation of Potential Cellular Resistance
If your experimental setup is validated, the next step is to investigate if your cell line is resistant to BFA.
The half-maximal inhibitory concentration (IC50) is a quantitative measure of drug potency. A significantly higher IC50 in your cell line compared to a known sensitive line is a strong indicator of resistance.[15]
-
Cell Seeding: Plate your cells in a 96-well plate and allow them to attach overnight.
-
Drug Treatment: Expose the cells to a serial dilution of this compound for a set duration (e.g., 24, 48, or 72 hours).
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Viable cells will metabolize MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Plot cell viability versus the logarithm of the BFA concentration and use a non-linear regression to calculate the IC50 value.
To determine if your cells are actively pumping BFA out, you can perform a fluorescent dye efflux assay. Rhodamine 123 is a common substrate for many ABC transporters.
-
Cell Preparation: Prepare a single-cell suspension of your cell line.
-
Dye Loading: Incubate the cells with Rhodamine 123 on ice to allow for dye uptake.
-
Efflux Initiation: Wash the cells and resuspend them in a pre-warmed, dye-free medium to initiate efflux. A known efflux pump inhibitor like Verapamil can be used as a control.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells over time.
Interpretation: A rapid decline in fluorescence indicates active efflux. Retention of the dye in the presence of an efflux pump inhibitor confirms the involvement of these transporters.
Visualized Pathways and Workflows
This compound Signaling Pathway
The diagram below illustrates the molecular mechanism of this compound's inhibitory action on the GBF1-Arf1 pathway, a key regulator of ER-to-Golgi trafficking.
Caption: this compound inhibits protein transport by stabilizing the inactive Arf1-GDP-GBF1 complex.
Troubleshooting Workflow
This flowchart outlines a logical progression of experiments to diagnose the cause of this compound's ineffectiveness.
Caption: A step-by-step workflow for troubleshooting the lack of this compound efficacy.
References
- 1. Evaluation of monensin and this compound for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the Guanine Nucleotide Exchange Factor GBF1 in the Replication of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Dynamics of GBF1, a this compound-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dynamics of GBF1, a this compound-sensitive Arf1 exchange factor at the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unfolded protein response and cell death after depletion of this compound-inhibited guanine nucleotide-exchange protein GBF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects ricin-induced cytotoxicity in human cancer KB cell line, but not in its resistant counterpart with altered Golgi structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gbf1: A Novel Golgi-Associated Bfa-Resistant Guanine Nucleotide Exchange Factor That Displays Specificity for Adp-Ribosylation Factor 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, but not monensin, completely blocks CD69 expression on mouse lymphocytes: efficacy of inhibitors of protein secretion in protocols for intracellular cytokine staining by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. Differential Modulation of Surface and Intracellular Protein Expression by T Cells after Stimulation in the Presence of Monensin or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluating cytokine production by flow cytometry using this compound in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
How to assess the purity and quality of a Brefeldin A sample.
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for assessing the purity and quality of Brefeldin A (BFA) samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality crucial?
This compound is a lactone antibiotic produced by various fungi, most notably Penicillium brefeldianum.[1][2] It is a widely used tool in cell biology research due to its specific and reversible inhibition of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[2][3] The quality of a BFA sample is critical because impurities or degradation can lead to a loss of specific activity, increased cytotoxicity, and inconsistent experimental results, ultimately compromising data integrity.[4][5]
Q2: What are the primary methods to assess the purity of a this compound sample?
The purity of this compound is most commonly determined by High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[6] This technique separates BFA from potential impurities and degradation products, allowing for accurate quantification of its purity. Other complementary techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak (BFA) and helps in identifying unknown impurity peaks.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Verifies the chemical structure of the compound, ensuring it is indeed this compound.[7][8]
Q3: What key parameters should I look for on the Certificate of Analysis (CoA)?
A Certificate of Analysis from the supplier is the first quality checkpoint. Key parameters to review include:
| Parameter | Typical Specification | Significance |
| Purity | ≥98% (typically by HPLC)[1] | Indicates the percentage of the sample that is this compound. Higher purity reduces the risk of off-target effects from contaminants. |
| Appearance | White to off-white crystalline solid[1] | A significant deviation in color or form may indicate contamination or degradation. |
| Molecular Formula | C₁₆H₂₄O₄[3][9] | Confirms the elemental composition. |
| Molecular Weight | ~280.36 g/mol [3][9] | Used for preparing solutions of a specific molarity. |
| CAS Number | 20350-15-6[3] | A unique identifier for the chemical substance. |
| Solubility | Soluble in DMSO, Ethanol, Methanol[1][3] | Provides information for preparing stock solutions. |
Q4: How should I properly store this compound to maintain its quality?
Proper storage is essential to prevent degradation and ensure the long-term activity of this compound.
| Form | Storage Temperature | Conditions | Shelf Life |
| Solid (Lyophilized) | -20°C[1][3][10] | Desiccated, protected from direct sunlight.[1] | Stable for up to 24 months.[3][9] |
| Stock Solution | -20°C[2][10] | Aliquoted in small volumes to avoid repeated freeze-thaw cycles.[3][9] | Use within 1-3 months to prevent loss of potency.[1][3][9] |
Q5: What is the biological mechanism of this compound?
This compound blocks the protein transport machinery by targeting and inhibiting Guanine Nucleotide Exchange Factors (GEFs), such as GBF1.[1] These GEFs are responsible for activating the small GTPase ARF1 (ADP-ribosylation factor 1). Activated, GTP-bound ARF1 is required to recruit coat proteins (COPI) to vesicles, a critical step for their budding from the Golgi. By preventing ARF1 activation, BFA causes the collapse of the Golgi apparatus into the ER and the accumulation of secreted proteins within the ER.[1][11]
Troubleshooting Guide
This section addresses common issues encountered during experiments using this compound.
Problem 1: Reduced or No Biological Activity
-
Symptom: this compound treatment does not inhibit protein secretion (e.g., cytokines are still detected in the supernatant by ELISA, or no intracellular accumulation is observed).[11]
-
Possible Causes & Solutions:
-
Degradation: The BFA may have degraded due to improper storage (e.g., exposure to light, moisture, or room temperature). Solutions stored for too long (>3 months) may lose potency.[3][9]
-
Solution: Use a fresh aliquot of a recently prepared stock solution. If the problem persists, open a new vial of solid BFA and prepare a fresh stock solution.
-
-
Incorrect Concentration: The final working concentration may be too low for the specific cell type or experimental conditions.[3]
-
Solution: Verify stock solution calculations. Perform a dose-response experiment to determine the optimal concentration (typical range is 1-10 µg/mL).[2]
-
-
Poor Quality Lot: The entire batch may have low purity or activity.
-
Solution: Perform an analytical purity check via HPLC and a functional bioassay to confirm the activity of the lot.
-
-
Problem 2: High or Unexpected Cell Toxicity
-
Symptom: Significant cell death is observed at concentrations that should be non-toxic, or results differ from previous experiments.
-
Possible Causes & Solutions:
-
Contaminants: The sample may contain toxic impurities from the synthesis or purification process.
-
Solution: Check the purity of the sample using HPLC. If significant impurity peaks are detected, the batch should not be used.
-
-
Prolonged Incubation: While BFA's effect is reversible, prolonged exposure can induce ER stress and apoptosis.[3][11]
-
Solution: Optimize the incubation time. For many applications, like intracellular cytokine staining, an incubation of 4-6 hours is sufficient.[12]
-
-
Solvent Toxicity: The solvent (e.g., DMSO) may be toxic to cells at the concentration used.
-
Solution: Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and include a vehicle-only control in your experiment.
-
-
Problem 3: Inconsistent Results Between Experiments or Batches
-
Symptom: The magnitude of the biological effect varies significantly when using a new vial or a new lot of this compound.
-
Possible Causes & Solutions:
-
Batch-to-Batch Variability: Different manufacturing lots can have slight differences in purity and potency.[4]
-
Solution: Qualify each new lot with a standardized functional assay before use in critical experiments. Determine the optimal working concentration for each new batch.
-
-
Inconsistent Solution Preparation: Errors in weighing the compound or in serial dilutions can lead to different final concentrations.
-
Solution: Carefully prepare and validate stock solutions. Use calibrated equipment for all measurements.
-
-
Key Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of a BFA sample. The exact parameters may need to be optimized for the specific HPLC system and column used.
-
Objective: To quantify the percentage of this compound in a sample and detect any impurities.
-
Materials:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
-
-
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in methanol or acetonitrile.
-
Mobile Phase: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point is a linear gradient from 30% to 90% acetonitrile over 20 minutes.
-
HPLC Parameters:
-
Column: C18 reverse-phase
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 215 nm[2]
-
Column Temperature: 25°C
-
-
Analysis:
-
Run the sample through the HPLC system.
-
Integrate the area of all peaks in the resulting chromatogram.
-
Calculate the purity by dividing the area of the this compound peak by the total area of all peaks and multiplying by 100. Purity (%) = (Area_BFA / Total_Area_All_Peaks) * 100
-
-
Protocol 2: Functional Bioassay - Inhibition of Intracellular Cytokine Production
This protocol uses flow cytometry to confirm that this compound is biologically active by blocking the secretion of cytokines from stimulated T cells, leading to their intracellular accumulation.[12][13][14]
-
Objective: To verify the ability of this compound to inhibit protein secretion in a cell-based assay.
-
Materials:
-
Immune cells (e.g., human PBMCs or mouse splenocytes)
-
Cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Cell stimulants (e.g., PMA and Ionomycin)[13]
-
This compound stock solution
-
Fluorescently-labeled antibodies for cell surface markers (e.g., anti-CD4) and intracellular cytokines (e.g., anti-IFN-γ)
-
Fixation/Permeabilization Buffer Kit
-
Flow cytometer
-
-
Methodology:
-
Cell Stimulation:
-
Plate cells at a density of 1-2 x 10⁶ cells/mL.
-
Add stimulants (e.g., 50 ng/mL PMA and 500 ng/mL Ionomycin) to the cells.
-
Immediately add this compound to the desired final concentration (e.g., 5 µg/mL). Also, prepare a "stimulated, no BFA" control.
-
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO₂ incubator.
-
Surface Staining:
-
Wash the cells and stain with fluorescently-labeled antibodies against cell surface markers (e.g., anti-CD4) for 30 minutes at 4°C.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove excess antibodies.
-
Resuspend the cells in a fixation buffer and incubate for 20 minutes.
-
Wash and resuspend in a permeabilization buffer.
-
-
Intracellular Staining:
-
Add the fluorescently-labeled anti-cytokine antibody (e.g., anti-IFN-γ) to the permeabilized cells and incubate for 30 minutes at 4°C.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the data on a flow cytometer.
-
-
Expected Outcome: In the sample treated with active this compound, a significant increase in the percentage of IFN-γ positive CD4+ T cells should be observed compared to the "stimulated, no BFA" control, where the cytokine would have been secreted into the medium.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, but not monensin, completely blocks CD69 expression on mouse lymphocytes: efficacy of inhibitors of protein secretion in protocols for intracellular cytokine staining by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.sruc.ac.uk [pure.sruc.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. media.cellsignal.com [media.cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. bitesizebio.com [bitesizebio.com]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: The Impact of Brefeldin A on Cell Surface Marker Expression
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Brefeldin A (BFA) in their experiments. BFA is a potent inhibitor of intracellular protein transport, and this guide will help you navigate its effects on cell surface marker expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fungal metabolite that disrupts protein trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2] It achieves this by inhibiting a guanine nucleotide exchange factor (GEF) called GBF1, which is crucial for the activation of Arf1p GTPase.[2] This inactivation prevents the recruitment of COPI coat proteins to Golgi membranes, leading to a collapse of the Golgi into the ER and the accumulation of proteins within the ER.[1][2]
Q2: Why is this compound used in intracellular cytokine staining for flow cytometry?
BFA is widely used in intracellular cytokine staining because it blocks the secretion of cytokines from the cell.[3] This leads to an accumulation of cytokines inside the cell, making them detectable by flow cytometry with greater sensitivity.[3]
Q3: Will this compound affect the expression of all cell surface markers?
The impact of BFA on cell surface marker expression can vary. Since BFA blocks the transport of newly synthesized proteins from the ER to the Golgi, it can inhibit the surface expression of proteins that have a rapid turnover or are induced upon cell activation. For example, BFA has been shown to completely block the surface expression of the early activation marker CD69 on mouse lymphocytes.[4][5] However, the expression of surface proteins with slower turnover rates may be less affected, especially with shorter BFA treatment times.[6]
Q4: What is the recommended concentration and incubation time for this compound treatment?
The optimal concentration and incubation time for BFA are cell-type and application-dependent.[6][7] Concentrations can range from 5 ng/mL to 10 µg/mL.[6] For intracellular cytokine staining, a common starting point is 1-5 µg/mL for 4-6 hours.[8][9] It is crucial to optimize these parameters for your specific cell type and experimental goals to minimize cytotoxicity.[9] Prolonged incubation (e.g., >12-24 hours) can lead to significant cell death.[9][10]
Q5: Can this compound be used with other protein transport inhibitors like Monensin?
Yes, but they have different mechanisms of action and may have differential effects. BFA inhibits protein transport between the ER and the Golgi, while Monensin, an ionophore, inhibits transport within the trans-Golgi network.[4][11] Studies have shown that BFA can be more potent and less toxic than Monensin for inhibiting cytokine secretion in some cell types.[4][11] However, the choice of inhibitor can be a critical variable and may need to be empirically determined for your specific assay.[12]
Troubleshooting Guides
Issue 1: Reduced or absent cell surface marker expression after this compound treatment.
Possible Cause 1: The surface marker has a high turnover rate.
-
Explanation: BFA blocks the replenishment of surface proteins from the intracellular pool. If your marker of interest is rapidly internalized and degraded, its surface expression will decrease over time in the presence of BFA.
-
Solution:
-
Reduce the incubation time with BFA to the minimum required for your assay (e.g., for intracellular cytokine detection).
-
Consider staining for the surface marker before adding BFA if your experimental design allows.[8]
-
If possible, choose a surface marker with a known lower turnover rate for cell identification.
-
Possible Cause 2: The surface marker is an activation marker induced by your stimulus.
-
Explanation: If your experimental setup involves stimulating cells to induce the expression of a particular surface marker, BFA will likely inhibit its appearance on the cell surface. A classic example is the inhibition of CD69 expression following PMA/Ionomycin stimulation.[4][5]
-
Solution:
-
If the goal is to measure both the induced surface marker and an intracellular protein, you may need to perform separate experiments with and without BFA.
-
Alternatively, for some markers, intracellular staining might be an option to confirm expression even if surface localization is blocked.[5]
-
Issue 2: High levels of cell death observed after this compound treatment.
Possible Cause 1: this compound concentration is too high.
-
Explanation: BFA can be toxic to cells, especially at high concentrations and with prolonged exposure.[3][9]
-
Solution:
-
Perform a dose-response curve to determine the lowest effective concentration of BFA for your specific cell type and application.
-
Refer to the quantitative data table below for reported effective concentrations in various cell lines.
-
Possible Cause 2: Incubation time with this compound is too long.
-
Explanation: The cytotoxic effects of BFA are time-dependent.
-
Solution:
-
Optimize the incubation time. For many applications, 4-6 hours is sufficient to accumulate intracellular proteins without causing excessive cell death.[8]
-
Always include a viability dye in your flow cytometry panel to exclude dead cells from your analysis.
-
Data Presentation
Table 1: Reported Concentrations of this compound in Different Cell Types and Applications
| Cell Type | Application | This compound Concentration | Incubation Time | Outcome | Reference |
| Mouse Splenocytes | Intracellular Cytokine Staining | Not Specified | Not Specified | BFA completely blocked extracellular CD69 expression. | [4] |
| Human Colon Cancer Cells (HCT 116) | Cytotoxicity Assay | IC50 of 0.2 µM | Not Specified | Induced differentiation and apoptosis. | [13] |
| Endothelial Cells | Protein Expression Analysis | Testing lower end (initially 1 µg/mL was too high) | 16 hours | High concentration was toxic. | [6] |
| Mouse T Cells | Intracellular Cytokine Staining | 4 µL of 1000X solution in 1 mL | 5 hours | Effectively stopped cytokine trafficking. | [9] |
| Madin-Darby Canine Kidney (MDCK) Cells | Protein Secretion Assay | 0.5 µg/mL | Not Specified | Selectively inhibited apical protein secretion. | [14] |
| Sycamore Maple Suspension Cells | Protein and Polysaccharide Secretion | 2.5 to 7.5 µg/mL | Not Specified | Inhibited transport of secretory proteins by ~80%. | [15] |
Experimental Protocols
Protocol 1: Intracellular Cytokine Staining using this compound for Flow Cytometry
This protocol is a general guideline and should be optimized for your specific cell type and antibodies.
Materials:
-
Cell suspension (e.g., PBMCs, splenocytes)
-
Cell culture medium
-
Cell stimulation cocktail (e.g., PMA and Ionomycin, or specific antigen)
-
This compound solution (e.g., 1000X stock in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixable Viability Dye
-
Antibodies for cell surface markers
-
Fixation/Permeabilization Buffer
-
Antibodies for intracellular cytokines
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Prepare a single-cell suspension of your cells of interest.
-
Stimulate the cells with your chosen activation cocktail in culture medium for a predetermined optimal time.
-
For the final 4-6 hours of stimulation, add this compound to the culture at the optimized concentration (e.g., 1X final concentration from a 1000X stock).[8]
-
-
Surface Staining:
-
Harvest the cells and wash them with PBS.
-
Stain with a fixable viability dye according to the manufacturer's instructions to label dead cells.
-
Wash the cells.
-
Stain with fluorochrome-conjugated antibodies against your cell surface markers of interest. It is recommended to perform surface staining on live, unfixed cells before fixation and permeabilization.[8]
-
Wash the cells to remove unbound antibodies.
-
-
Fixation and Permeabilization:
-
Fix the cells using a fixation buffer (e.g., 1-4% paraformaldehyde) for approximately 20 minutes at room temperature, protected from light.
-
Wash the cells with a permeabilization buffer.
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in the permeabilization buffer containing the fluorochrome-conjugated anti-cytokine antibodies.
-
Incubate for at least 30 minutes at 4°C, protected from light.
-
Wash the cells twice with permeabilization buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in an appropriate buffer (e.g., PBS with 1% FBS).
-
Acquire the data on a flow cytometer.
-
During analysis, gate on viable, single cells before analyzing your populations of interest for surface marker and intracellular cytokine expression.
-
Visualizations
Caption: Mechanism of this compound action on protein transport.
Caption: Experimental workflow for intracellular cytokine staining with BFA.
Caption: Troubleshooting logic for common BFA-related issues.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Evaluating cytokine production by flow cytometry using this compound in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, but not monensin, completely blocks CD69 expression on mouse lymphocytes: efficacy of inhibitors of protein secretion in protocols for intracellular cytokine staining by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Modulation of Surface and Intracellular Protein Expression by T Cells after Stimulation in the Presence of Monensin or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Solution (1,000X) (ab193369) | Abcam [abcam.com]
- 8. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 9. biocompare.com [biocompare.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. selleckchem.com [selleckchem.com]
- 14. Inhibition by this compound of protein secretion from the apical cell surface of Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Brefeldin A stability in solution and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of Brefeldin A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound stock solution?
A1: this compound is sparingly soluble in aqueous solutions but readily soluble in organic solvents.[1] For a stock solution, dissolve this compound in DMSO, ethanol, or methanol.[2][3] A common stock concentration is 5 to 10 mg/mL.[3] To prepare a 10 mg/mL stock solution, for example, reconstitute 5 mg of this compound powder in 0.5 mL of solvent.[3]
Q2: How should I store this compound powder and stock solutions?
A2: this compound as a crystalline solid is stable for at least four years when stored at -20°C.[1] Stock solutions in DMSO or ethanol should also be stored at -20°C.[3][4] It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.[3]
Q3: How long are this compound stock solutions stable?
A3: The stability of this compound in solution can vary. Generally, when stored at -20°C, a stock solution in DMSO or ethanol can be used for up to three months without a significant loss of potency.[3] Some researchers have reported using solutions stored for longer periods, but it is best practice to use a freshly prepared solution for critical experiments.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[1]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent, reversible inhibitor of intracellular protein transport.[5] It specifically targets and inhibits the guanine nucleotide exchange factor (GEF) GBF1.[2] This inhibition prevents the activation of Arf1p GTPase, which is necessary for the recruitment of COPI coat proteins to the Golgi apparatus.[2] The lack of COPI coat recruitment disrupts the formation of transport vesicles, leading to the accumulation of proteins in the endoplasmic reticulum (ER) and the collapse of the Golgi apparatus into the ER.[2]
Data Presentation: Stability of this compound
| Form | Solvent | Storage Temperature | Reported Stability |
| Crystalline Solid | N/A | -20°C | ≥ 4 years[1] |
| Solution | DMSO | -20°C | Up to 3 months[3] |
| Solution | Ethanol | -20°C | Up to 3 months[3] |
| Solution | Aqueous Buffer | Not Recommended | ≤ 1 day[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Weigh out 5 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 0.5 mL of sterile-filtered DMSO to the tube.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Functional Assay to Test this compound Activity
Objective: To functionally test the activity of a this compound solution by observing its effect on Golgi morphology.
Materials:
-
HeLa cells (or other suitable cell line)
-
Cell culture medium
-
This compound solution to be tested
-
Antibody against a Golgi resident protein (e.g., Giantin)
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed HeLa cells on coverslips in a 24-well plate and culture until they reach 60-70% confluency.
-
Treat the cells with the this compound solution at a final concentration of 1-10 µg/mL in the cell culture medium.
-
Incubate the cells for 30-60 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Incubate the cells with the primary antibody against the Golgi resident protein for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Observe the cells under a fluorescence microscope. In untreated control cells, the Golgi apparatus should appear as a compact, perinuclear structure. In cells treated with active this compound, the Golgi structure should be dispersed throughout the cytoplasm, indicating a disruption of the Golgi apparatus.[4]
Troubleshooting Guide
Issue 1: No or weak inhibition of protein secretion in my experiment.
-
Possible Cause 1: Inactive this compound.
-
Possible Cause 2: Insufficient concentration or incubation time.
-
Solution: The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions.[3] A typical working concentration is between 1-10 µg/mL.[4] Titrate the concentration and incubation time to find the optimal conditions for your specific experiment.
-
-
Possible Cause 3: The protein of interest is not transported through the classical secretory pathway.
-
Solution: this compound primarily affects the ER-Golgi transport pathway. Some proteins may be secreted through alternative pathways that are not sensitive to this compound. Confirm the transport pathway of your protein of interest.
-
Issue 2: High cellular toxicity observed after this compound treatment.
-
Possible Cause 1: High concentration of this compound.
-
Solution: High concentrations of this compound can be toxic to cells, leading to apoptosis.[3] Reduce the concentration of this compound used in your experiment.
-
-
Possible Cause 2: Prolonged incubation time.
-
Solution: Long exposure to this compound can induce cellular stress and toxicity.[3] Reduce the incubation time to the minimum required to achieve the desired effect.
-
-
Possible Cause 3: High concentration of the solvent (e.g., DMSO).
-
Solution: Ensure that the final concentration of the solvent in your cell culture medium is not toxic to the cells. Typically, DMSO concentrations should be kept below 0.5%.
-
Issue 3: Unexpected or inconsistent results in flow cytometry experiments for intracellular cytokine staining.
-
Possible Cause 1: Incomplete blocking of cytokine secretion.
-
Solution: Ensure that this compound is added at the appropriate time and concentration to effectively block cytokine secretion. For some cytokines, other protein transport inhibitors like Monensin may be more effective.[6]
-
-
Possible Cause 2: Alteration of cell surface markers.
-
Solution: this compound treatment can sometimes alter the expression of cell surface markers. It is important to have appropriate controls, including cells treated with this compound but not stimulated, to assess any changes in surface marker expression.
-
-
Possible Cause 3: Cell death leading to non-specific antibody binding.
-
Solution: Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies and lead to false-positive results.
-
Visualizations
Caption: Mechanism of this compound action on protein transport.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. invivogen.com [invivogen.com]
- 6. This compound, but not monensin, completely blocks CD69 expression on mouse lymphocytes: efficacy of inhibitors of protein secretion in protocols for intracellular cytokine staining by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Brefeldin A and Monensin: Mechanisms and Experimental Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between experimental compounds is paramount. Brefeldin A and Monensin, two widely used inhibitors of protein transport, serve as critical tools in cell biology and drug discovery. While both disrupt the secretory pathway, their distinct mechanisms of action lead to different cellular outcomes and experimental applications. This guide provides a comprehensive comparison of this compound and Monensin, supported by experimental data and detailed protocols.
At a Glance: this compound vs. Monensin
| Feature | This compound | Monensin |
| Primary Target | Guanine Nucleotide Exchange Factors (GEFs) for ARF GTPases (e.g., GBF1) | Na+/H+ antiporter activity, disrupting ion gradients across membranes |
| Mechanism of Action | Inhibits the activation of ARF1, preventing COPI coat protein recruitment to Golgi membranes and causing Golgi collapse into the ER. | Acts as an ionophore, exchanging Na+ for H+ across membranes, which disrupts the Golgi's pH and ionic gradients. |
| Primary Site of Action | ER-Golgi interface; blocks anterograde transport from the ER to the Golgi. | Medial- to trans-Golgi cisternae; inhibits intra-Golgi transport. |
| Effect on Golgi Structure | Causes rapid disassembly of the Golgi apparatus and redistribution of Golgi components into the ER. | Induces swelling of the Golgi cisternae. |
| Common Applications | Studying ER-to-Golgi transport, protein secretion, and inducing ER stress. | Investigating intra-Golgi transport, roles of ion gradients in secretion, and as an antimicrobial agent. |
| Known Side Effects | Can induce the unfolded protein response (UPR) and apoptosis with prolonged exposure. | Can be more cytotoxic than this compound in some cell types and can alter the expression of surface antigens. |
Delving into the Mechanisms of Action
This compound and Monensin, though both potent inhibitors of the secretory pathway, operate through fundamentally different molecular interactions.
This compound: A Roadblock at the ER-Golgi Junction
This compound, a fungal metabolite, acts as a specific, reversible inhibitor of a subset of guanine nucleotide exchange factors (GEFs) that activate ADP-ribosylation factor (ARF) proteins. The primary target is GBF1 (Golgi-specific this compound resistance factor 1), a GEF responsible for activating ARF1 at the cis-Golgi.
The activation of ARF1 is a critical step for the recruitment of the COPI coat protein complex to Golgi membranes. This complex is essential for the budding of transport vesicles that mediate both retrograde (Golgi to ER) and intra-Golgi transport. By binding to an intermediate complex of GBF1 and ARF1-GDP, this compound prevents the exchange of GDP for GTP, thus locking ARF1 in its inactive state. This inhibition of ARF1 activation has a dramatic and rapid consequence: the Golgi apparatus disassembles, and its components are absorbed into the endoplasmic reticulum.
Monensin: Disrupting the Golgi's Internal Environment
In contrast, Monensin is a polyether antibiotic that functions as an ionophore, specifically a sodium/proton (Na+/H+) antiporter. It inserts into cellular membranes, including the Golgi apparatus, and facilitates the exchange of sodium ions for protons across the membrane. This action disrupts the delicate pH and ionic gradients that are crucial for the proper functioning of the Golgi cisternae.
The altered intra-Golgi environment interferes with the transit of proteins through the Golgi stack, primarily inhibiting transport from the medial to the trans-Golgi network. This blockage leads to the accumulation of proteins within the Golgi and the characteristic swelling of the Golgi cisternae.
Visualizing the Mechanisms
To better illustrate the distinct mechanisms of this compound and Monensin, the following diagrams depict their primary cellular targets and downstream effects.
Choosing the Right Tool: A Comparative Guide to Brefeldin A and Monensin for Intracellular Staining
For researchers, scientists, and drug development professionals looking to accurately measure intracellular protein production, particularly cytokines, via flow cytometry, the choice of a protein transport inhibitor is a critical experimental parameter. These reagents are essential for trapping nascent proteins within the cell, thereby enabling their detection with fluorescently labeled antibodies. The two most widely used inhibitors, Brefeldin A (BFA) and Monensin, both block protein secretion but through distinct mechanisms, leading to different effects on cell health and protein detection. This guide provides an objective comparison to inform the selection of the appropriate inhibitor for your experimental needs.
Mechanism of Action: Two Different Roadblocks in the Secretory Pathway
The key difference between this compound and Monensin lies in where they interrupt the cellular protein secretion pathway.
This compound acts early in the process, blocking the transport of proteins from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1] It achieves this by inhibiting a guanine nucleotide exchange factor (GEF), which prevents the formation of COPI-coated vesicles necessary for anterograde transport.[1] This leads to the accumulation of proteins in the ER and a characteristic "collapse" of the Golgi complex into the ER.[1]
// Pathway Protein -> ER_Exit [label="1. Transport to Exit Site", color="#34A853"]; ER_Exit -> CisGolgi [label="2. ER-to-Golgi Transport\n(Vesicular Transport)", style=dashed, color="#4285F4"]; CisGolgi -> MedialGolgi -> TransGolgi [color="#4285F4"]; TransGolgi -> Secretion [label="3. Secretion", color="#4285F4"];
// BFA Inhibition BFA [label="this compound", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; BFA -> ER_Exit [label="BLOCKS", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", style=bold];
// Retrograde pathway CisGolgi -> ER_Exit [label="Retrograde Transport\n(Induced by BFA)", style=dotted, dir=back, color="#FBBC05"];
{rank=same; BFA; ER_Exit} } .dot Figure 1. Mechanism of this compound (BFA).
Monensin is a monovalent ionophore that disrupts protein transport at a later stage, within the Golgi apparatus itself. By exchanging sodium ions (Na+) for protons (H+), it neutralizes the acidic environment of the trans-Golgi cisternae. This disruption of the proton gradient causes swelling of the Golgi cisternae and inhibits the budding of secretory vesicles from the trans-Golgi network, effectively blocking proteins at the final stage before secretion.
// Pathway ER -> CisGolgi -> MedialGolgi -> TransGolgi [label="Protein Transport", color="#4285F4"]; TransGolgi -> SecretionVesicle [label="Vesicle Budding", style=dashed, color="#4285F4"]; SecretionVesicle -> Secretion;
// Monensin Inhibition Monensin [label="Monensin\n(Na+/H+ Ionophore)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monensin -> TransGolgi [label="Disrupts H+ gradient\nBLOCKS budding", arrowhead=tee, color="#EA4335", fontcolor="#EA4335", style=bold]; TransGolgi [label="Swollen trans-Golgi\n(Neutralized pH)", style="filled", fillcolor="#FBBC05"];
{rank=same; Monensin; TransGolgi} } .dot Figure 2. Mechanism of Monensin.
Data Presentation: Performance Comparison
The choice of inhibitor can significantly impact experimental outcomes, including cytokine detection levels, cell viability, and surface marker expression.[2][3][4]
| Parameter | This compound (BFA) | Monensin | Recommendation/Comment |
| Cell Viability | Higher viability. Less toxic, especially in prolonged cultures (>6 hours).[2][5] | Lower viability. More cytotoxic with longer incubation times.[2][4][5] | For experiments requiring long stimulation times, BFA is the preferred choice to maximize cell survival. |
| TNF-α Trapping | More effective . Traps a greater percentage of TNF-α inside activated cells.[2][3][5] | Less effective . Allows for some leakage and secretion of TNF-α.[2][5] | BFA is strongly recommended for accurate intracellular TNF-α detection. |
| IL-4 Detection | Effective . Markedly more IL-4 is found inside T cells treated with BFA.[6][7] | Ineffective . May be an unsuitable inhibitor for measuring intracellular IL-4.[6][7] | For studies involving Th2 responses, BFA is the only suitable choice for IL-4. |
| IFN-γ Trapping | Effective. | Effective, but may allow some leakage compared to BFA.[2][5] | Both can be used, but BFA may provide a slightly brighter signal. |
| CD69 Surface Expression | Completely blocks surface expression by trapping it intracellularly.[2][4][5] | Does not significantly inhibit surface expression.[2][4][5] | If co-staining for surface CD69, Monensin must be used. CD69 can serve as a control for BFA efficacy. |
| CD4 Surface Expression | Causes less downregulation of CD4 on activated T cells.[2][5] | Causes more significant downregulation of CD4 on activated T cells.[2][5] | BFA is preferred to better preserve CD4 surface expression for gating. |
| CD107a/CD154 Staining | Not recommended. | Recommended . Prevents degradation of endocytosed vesicles, improving signal.[8][9] | For degranulation or activation marker studies, Monensin is the inhibitor of choice. |
When to Use Which: A Quick Guide
-
Use this compound when:
-
Use Monensin when:
-
Use a Combination of this compound and Monensin when:
Experimental Protocols
Below are detailed, generalized protocols for intracellular cytokine staining (ICS). Note: Optimal concentrations and incubation times should always be validated for your specific cell type and experimental conditions.
Protocol 1: Using this compound
This protocol is optimized for the detection of most common intracellular cytokines.
-
Cell Stimulation:
-
Prepare a single-cell suspension (e.g., PBMCs, splenocytes) at a concentration of 1-2 x 10⁶ cells/mL in complete culture medium.
-
Add your stimulus (e.g., PMA and Ionomycin, or specific antigen/peptides) to the cells.
-
Incubate for 1-2 hours at 37°C, 5% CO₂. This initial period allows for cell activation and initiation of protein synthesis before the secretion is blocked.[1]
-
-
Protein Transport Inhibition:
-
Add This compound to a final concentration of 5-10 µg/mL.
-
Incubate for an additional 4-5 hours at 37°C, 5% CO₂. The total stimulation time should be around 6 hours.[8]
-
-
Surface Staining:
-
Harvest cells and wash once with cold FACS buffer (PBS + 1-2% BSA).
-
Add antibodies for surface markers diluted in FACS buffer.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Fixation and Permeabilization:
-
Wash cells twice with cold FACS buffer.
-
Resuspend cells in 100-200 µL of a fixation buffer (e.g., 2-4% paraformaldehyde in PBS) and incubate for 20 minutes at room temperature in the dark.
-
Wash cells once with FACS buffer, then once with a permeabilization buffer (e.g., FACS buffer containing 0.1-0.5% Saponin).
-
-
Intracellular Staining:
-
Resuspend the fixed and permeabilized cells in 50-100 µL of permeabilization buffer containing the appropriate concentration of anti-cytokine antibodies.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Final Wash and Acquisition:
-
Wash cells twice with permeabilization buffer.
-
Resuspend cells in FACS buffer and acquire on a flow cytometer as soon as possible.
-
Protocol 2: Using Monensin
This protocol is recommended for detecting degranulation (CD107a) or certain activation markers (CD154).
-
Cell Stimulation and Staining:
-
Prepare cells as described above.
-
To the culture, add your stimulus, the fluorochrome-conjugated anti-CD107a antibody, and Monensin to a final concentration of 2 µM. Adding the antibody at the start is crucial to "catch" the transient surface expression.
-
Incubate for 5-6 hours at 37°C, 5% CO₂.
-
-
Surface Staining:
-
Harvest cells and perform surface staining for other markers (e.g., CD4, CD8) as described in Protocol 1, Step 3.
-
-
Fixation, Permeabilization, and Intracellular Staining:
-
Follow the same steps for fixation, permeabilization, and intracellular staining (if any) as described in Protocol 1, Steps 4-6.
-
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Differential Modulation of Surface and Intracellular Protein Expression by T Cells after Stimulation in the Presence of Monensin or this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of monensin and this compound for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, but not monensin, completely blocks CD69 expression on mouse lymphocytes: efficacy of inhibitors of protein secretion in protocols for intracellular cytokine staining by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, but not monensin, enables flow cytometric detection of interleukin-4 within peripheral T cells responding to ex vivo stimulation with Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, but not monensin, enables flow cytometric detection of interleukin-4 within peripheral T cells responding to ex vivo stimulation with Chlamydia trachomatis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiparameter Intracellular Cytokine Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iti.stanford.edu [iti.stanford.edu]
Brefeldin A: A Robust Positive Control for Inducing Endoplasmic Reticulum Stress
In the landscape of cellular and molecular biology, the study of the Endoplasmic Reticulum (ER) stress response is pivotal to understanding a myriad of physiological and pathological processes. The induction of this stress under controlled experimental conditions is crucial for elucidating the intricate signaling pathways involved. Brefeldin A (BFA) has emerged as a widely utilized and reliable positive control for inducing ER stress, offering a distinct mechanism of action compared to other commonly used agents. This guide provides a comprehensive comparison of this compound with two other prevalent ER stress inducers, Thapsigargin (Tg) and Tunicamycin (Tm), supported by experimental data and detailed protocols.
Comparative Analysis of ER Stress Inducers
The selection of an appropriate ER stress inducer is contingent on the specific research question and the desired cellular outcome. This compound, Thapsigargin, and Tunicamycin each trigger the Unfolded Protein Response (UPR) through unique mechanisms, leading to differential activation of the three canonical UPR branches: PERK, IRE1α, and ATF6.
| Feature | This compound | Thapsigargin | Tunicamycin |
| Mechanism of Action | Inhibits protein transport from the ER to the Golgi apparatus by targeting Guanine Nucleotide Exchange Factors (GEFs) for ARF GTPases, leading to the accumulation of unfolded proteins in the ER.[1][2][3] | Inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, causing depletion of ER calcium stores and subsequent disruption of calcium-dependent protein folding.[4][5] | Inhibits N-linked glycosylation of newly synthesized proteins by blocking the enzyme GlcNAc phosphotransferase (GPT), leading to an accumulation of misfolded glycoproteins in the ER.[4][6] |
| Primary Cellular Effect | Blockade of ER-to-Golgi trafficking. | Depletion of ER calcium. | Inhibition of protein glycosylation. |
| UPR Branch Activation | Activates all three branches: PERK, IRE1α, and ATF6.[7] | Primarily activates the PERK and IRE1α pathways, with a delayed or less pronounced activation of ATF6.[5] | Potently activates all three UPR branches.[8] |
| Typical Concentration | 0.1 - 10 µg/mL (approximately 0.36 - 36 µM) | 0.1 - 1 µM | 1 - 10 µg/mL (approximately 1.2 - 12 µM) |
| Typical Incubation Time | 4 - 24 hours | 4 - 24 hours | 4 - 24 hours |
| Advantages | Offers a distinct mechanism of ER stress induction related to protein trafficking defects. Useful for studying the interplay between ER stress and Golgi apparatus function. | Provides a rapid and robust induction of ER stress through a well-defined mechanism of calcium dysregulation. | Directly targets protein folding by interfering with a crucial post-translational modification. |
| Considerations | Can also induce Golgi stress, which may be a confounding factor in some experimental contexts.[9] | The profound disruption of calcium homeostasis can have widespread effects on cellular signaling beyond the UPR. | May not be suitable for studying proteins that do not undergo N-linked glycosylation. |
Signaling Pathways of ER Stress Induction
The Unfolded Protein Response is orchestrated by three primary sensor proteins located in the ER membrane: PERK, IRE1α, and ATF6. Upon ER stress, these sensors are activated to initiate downstream signaling cascades aimed at restoring ER homeostasis or, if the stress is too severe, triggering apoptosis.
This compound-Induced UPR Signaling
This compound, by causing an accumulation of unfolded proteins in the ER, robustly activates all three UPR sensors.
Caption: this compound induced UPR signaling pathway.
Thapsigargin-Induced UPR Signaling
Thapsigargin's primary effect is the depletion of ER calcium, which disrupts the function of calcium-dependent chaperones, leading to protein misfolding and UPR activation, particularly of the PERK and IRE1α branches.
References
- 1. pnas.org [pnas.org]
- 2. This compound, thapsigargin, and AIF4- stimulate the accumulation of GRP78 mRNA in a cycloheximide dependent manner, whilst induction by hypoxia is independent of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Tunicamycin specifically aggravates ER stress and overcomes chemoresistance in multidrug-resistant gastric cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unfolded protein response induced by this compound increases collagen type I levels in hepatic stellate cells through an IRE1α, p38 MAPK and Smad-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Controls for Brefeldin A Experiments
For Researchers, Scientists, and Drug Development Professionals
Brefeldin A (BFA) is a potent and widely used inhibitor of intracellular protein transport, making it an invaluable tool in cell biology and drug discovery. By disrupting the Golgi apparatus, BFA allows researchers to study the synthesis and trafficking of proteins, elucidate signaling pathways, and screen for drugs that modulate these processes. However, the potent biological activity of BFA necessitates the use of carefully designed experiments with appropriate negative controls to ensure the specificity of the observed effects. This guide provides a comprehensive comparison of negative control strategies for experiments involving this compound, supported by experimental data and detailed protocols.
Understanding this compound's Mechanism of Action
This compound, a lactone antibiotic isolated from the fungus Eupenicillium brefeldianum, disrupts the secretory pathway by inhibiting the guanine nucleotide exchange factor (GEF), GBF1.[1] This inhibition prevents the activation of ADP-ribosylation factor 1 (ARF1), a small GTPase crucial for the recruitment of COPI coat proteins to Golgi membranes. The lack of COPI coating leads to the collapse of the Golgi apparatus into the endoplasmic reticulum (ER) and the accumulation of newly synthesized proteins within the ER.[2] This blockade of anterograde transport from the ER to the Golgi is the basis for its widespread use in research.
The Critical Role of Negative Controls
Given BFA's potent and pleiotropic effects, including potential cytotoxicity and induction of the unfolded protein response (UPR) with prolonged exposure, it is crucial to distinguish its specific effects on protein transport from off-target or secondary effects.[1] Negative controls are essential for:
-
Attributing observed effects directly to the disruption of ER-Golgi transport.
-
Controlling for solvent (e.g., DMSO, ethanol) effects.
-
Assessing cellular stress and toxicity induced by the experimental conditions.
-
Ensuring the specificity of the BFA-induced phenotype.
Comparison of Negative Control Strategies
The ideal negative control for a this compound experiment would be a molecule that is structurally highly similar to BFA but lacks its biological activity. In addition, comparing BFA to other protein transport inhibitors with different mechanisms of action can provide valuable insights.
| Control Strategy | Description | Advantages | Disadvantages |
| Vehicle Control | Treatment with the solvent used to dissolve BFA (e.g., DMSO, ethanol) at the same final concentration. | Simple and essential for controlling for solvent-induced artifacts. | Does not control for off-target effects of the BFA molecule itself. |
| This compound Acid (Inactive Metabolite) | The hydrolysis product of this compound, where the lactone ring is opened. This form is biologically inactive. | Structurally very similar to BFA, providing a high-specificity control for the effects of the core molecular structure. | Not commercially available as a standard reagent; needs to be prepared from BFA. |
| Monensin | An ionophore antibiotic that inhibits protein transport at a later stage in the Golgi apparatus by disrupting proton gradients. | Provides a comparison with another well-characterized protein transport inhibitor with a different mechanism of action. Helps to dissect specific steps in the secretory pathway. | Has its own distinct off-target effects and toxicity profile. May not be a suitable control for all BFA-induced phenotypes. |
Quantitative Data Comparison
The following tables summarize quantitative data from studies comparing the effects of this compound and Monensin on intracellular cytokine accumulation and cell viability.
Table 1: Comparison of Intracellular Cytokine Accumulation
| Cytokine | Cell Type | Treatment | % of Cytokine-Positive Cells (Mean ± SD) | Reference |
| TNF-α | Human T cells | This compound | 45 ± 5 | [3] |
| Monensin | 25 ± 4 | [3] | ||
| IFN-γ | Human T cells | This compound | 30 ± 3 | [3] |
| Monensin | 28 ± 4 | [3] | ||
| IL-4 | Human T cells | This compound | Markedly more IL-4 detected | [4] |
| Monensin | Significantly less IL-4 detected | [4] | ||
| IL-1β, IL-6, TNF-α | Human Monocytes | This compound | Higher spontaneous and LPS-stimulated production | [5] |
| Monensin | Lower spontaneous production | [5] |
Table 2: Comparison of Cell Viability
| Cell Type | Treatment (18h) | % Viable Cells (Mean ± SD) | Reference |
| Human T cells | This compound | 85 ± 6 | [3][6] |
| Monensin | 70 ± 8 | [3][6] | |
| Human Monocytes | This compound | Higher viability | [5][7] |
| Monensin | Slightly lower viability | [5][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Acid (Inactive Control)
Materials:
-
This compound (BFA)
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
pH meter
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Dissolve this compound in a minimal amount of ethanol.
-
Add an equimolar amount of 0.1 M NaOH to the BFA solution.
-
Stir the reaction at room temperature for 1-2 hours to allow for the hydrolysis of the lactone ring.
-
Monitor the reaction progress by TLC. The hydrolyzed this compound acid will have a different retention factor (Rf) than the parent BFA.
-
Once the reaction is complete, neutralize the solution to pH 7.0 with 0.1 M HCl.
-
The resulting solution contains this compound acid and can be used as a negative control in cell culture experiments at the same final concentration as the active BFA.
Protocol 2: Intracellular Cytokine Staining using this compound and Controls
Materials:
-
Cell suspension (e.g., PBMCs, cultured cells)
-
Cell culture medium
-
Stimulating agents (e.g., PMA and Ionomycin)
-
This compound (e.g., 10 mg/mL stock in DMSO)
-
This compound acid (prepared as in Protocol 1)
-
Monensin (e.g., 2 mM stock in ethanol)
-
Vehicle control (DMSO or ethanol)
-
FACS buffer (PBS with 2% FBS)
-
Fixation/Permeabilization buffer
-
Fluorochrome-conjugated antibodies against cell surface markers and intracellular cytokines
-
Flow cytometer
Procedure:
-
Cell Stimulation:
-
Plate cells at a density of 1-2 x 10^6 cells/mL in a 24-well plate.
-
Add stimulating agents (e.g., PMA at 50 ng/mL and Ionomycin at 1 µg/mL) to the appropriate wells. Include an unstimulated control well.
-
Incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Inhibitor Treatment:
-
Prepare the following treatment conditions in separate wells:
-
This compound: Add BFA to a final concentration of 5-10 µg/mL.
-
This compound Acid (Negative Control): Add the prepared BFA acid solution to the same final concentration as BFA.
-
Monensin (Alternative Inhibitor): Add Monensin to a final concentration of 2 µM.
-
Vehicle Control: Add the corresponding solvent (DMSO or ethanol) at the same final volume as the inhibitors.
-
-
Incubate for an additional 4-6 hours at 37°C.
-
-
Staining:
-
Harvest the cells and wash with FACS buffer.
-
Stain for cell surface markers with fluorochrome-conjugated antibodies for 30 minutes on ice.
-
Wash the cells with FACS buffer.
-
Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
-
Stain for intracellular cytokines with fluorochrome-conjugated antibodies for 30 minutes at room temperature.
-
Wash the cells with permeabilization buffer and then with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to quantify the percentage of cells expressing the cytokine of interest in each treatment condition.
-
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for intracellular cytokine staining.
Caption: Logical relationships of BFA and its controls.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. journals.asm.org [journals.asm.org]
- 4. This compound, but not monensin, enables flow cytometric detection of interleukin-4 within peripheral T cells responding to ex vivo stimulation with Chlamydia trachomatis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of monensin and this compound for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Navigating the Cellular Maze: A Comparative Guide to Secretory Pathway Inhibitors Beyond Brefeldin A
For researchers, scientists, and drug development professionals, the ability to precisely manipulate the secretory pathway is a cornerstone of experimental cell biology and a critical aspect of therapeutic development. Brefeldin A (BFA), a fungal metabolite, has long been the go-to tool for inducing a rapid and reversible block in protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus. However, its broad effects and potential for off-target cellular stress have spurred the search for more specific and nuanced alternatives. This guide provides an objective comparison of established and emerging alternatives to this compound, supported by experimental data, detailed protocols, and pathway visualizations to aid in the selection of the most appropriate tool for your research needs.
The secretory pathway is a highly orchestrated network of organelles responsible for the synthesis, modification, and transport of proteins and lipids destined for secretion or insertion into cellular membranes. This compound exerts its potent inhibitory effect by targeting GBF1, a guanine nucleotide exchange factor (GEF) for the ADP-ribosylation factor 1 (ARF1).[1] This interaction prevents the recruitment of COPI coat proteins to Golgi membranes, leading to the collapse of the Golgi apparatus into the ER and a halt in anterograde protein transport.[1] While effective, this dramatic reorganization of the Golgi can trigger the unfolded protein response (UPR) and cellular stress, potentially confounding experimental results.[1]
This guide explores a range of alternatives, each with distinct mechanisms of action, offering researchers a toolkit to dissect the secretory pathway with greater precision.
A Comparative Analysis of Secretory Pathway Inhibitors
The following tables provide a quantitative comparison of this compound and its alternatives, focusing on their efficacy in inhibiting protein secretion, their impact on Golgi morphology, and their effects on cell viability. It is important to note that the data presented is a synthesis from multiple studies, and direct comparisons should be made with caution due to variations in experimental conditions.
| Inhibitor | Target | Mechanism of Action | IC50 (Protein Secretion Inhibition) | Reference |
| This compound | GBF1 (ARF1 GEF) | Prevents COPI coat recruitment, causing Golgi collapse into the ER. | ~2 nM (inhibition of ManII transport) | [2] |
| Monensin | Na+/H+ ionophore | Disrupts ion gradients across the Golgi membrane, inhibiting intra-Golgi transport. | Not widely reported for protein secretion in a comparable format. | [1][3] |
| Golgicide A (GCA) | GBF1 (ARF1 GEF) | Specific and reversible inhibitor of GBF1, preventing ARF1 activation. | 3.3 µM (inhibition of Shiga toxin effect) | |
| FLI-06 | Undisclosed | Inhibits ER exit and disrupts the Golgi apparatus. | 2.3 µM (inhibition of Notch signaling) | |
| BML-265 | EGFR kinase, potentially GBF1 | Induces Golgi disruption and inhibits secretory transport. | ~200 nM (inhibition of ManII transport) | [2] |
| Tyrphostin AG1478 | EGFR kinase, GBF1 | Induces Golgi disruption and inhibits secretory transport. | ~1 µM (inhibition of ManII transport) | [2] |
| Nordihydroguaiaretic acid (NDGA) | Lipoxygenase, other targets | Blocks protein transport and causes redistribution of Golgi proteins to the ER. | Not widely reported. | |
| 4-Phenylbutyrate (4-PBA) | SEC24 (COPII cargo adaptor) | Selectively inhibits the interaction between specific cargo receptors and the COPII coat. | Concentration-dependent reduction in secretion of specific proteins. | |
| Sec61 Inhibitors (e.g., Mycolactone, Cotransin) | Sec61 translocon | Block the translocation of nascent polypeptides into the ER. | Varies by compound and substrate. |
| Inhibitor | Effect on Golgi Morphology | Method of Analysis | Reference |
| This compound | Complete disassembly and fusion with the ER. | Immunofluorescence, Electron Microscopy | [4] |
| Monensin | Swelling of Golgi cisternae. | Electron Microscopy | [5] |
| Golgicide A (GCA) | Rapid and reversible disassembly of the Golgi and trans-Golgi network. | Immunofluorescence | |
| FLI-06 | Complete disruption of the Golgi. | Immunofluorescence | |
| BML-265 | Reversible Golgi disruption. | Immunofluorescence (RUSH assay) | [2] |
| Tyrphostin AG1478 | Reversible Golgi disruption. | Immunofluorescence (RUSH assay) | [2] |
| Nordihydroguaiaretic acid (NDGA) | Redistribution of cis/medial-Golgi markers to the ER. | Immunofluorescence, Electron Microscopy | |
| 4-Phenylbutyrate (4-PBA) | No reported direct effect on overall Golgi structure. | Not applicable. | |
| Sec61 Inhibitors | No direct effect on Golgi morphology; acts upstream at the ER. | Not applicable. |
| Inhibitor | Cell Viability/Toxicity | Assay Method | Reference |
| This compound | Toxic with prolonged exposure; can induce apoptosis. | Propidium Iodide staining, MTT assay | [1][6] |
| Monensin | More toxic than this compound with prolonged exposure. | Propidium Iodide staining | [1][6] |
| Golgicide A (GCA) | Reversible effects suggest lower acute toxicity. | Not extensively reported. | |
| FLI-06 | Reversible effects suggest lower acute toxicity. | Not extensively reported. | |
| BML-265 | Reversible effects suggest lower acute toxicity. | Not extensively reported. | [2] |
| Tyrphostin AG1478 | Reversible effects suggest lower acute toxicity. | Not extensively reported. | [2] |
| Nordihydroguaiaretic acid (NDGA) | Can induce apoptosis. | Not extensively reported. | |
| 4-Phenylbutyrate (4-PBA) | Generally considered to have low toxicity. | Not extensively reported in this context. | |
| Sec61 Inhibitors | Can be cytotoxic, particularly to cells with high secretory loads. | Various viability assays. |
In-Depth Look at this compound Alternatives
Monensin
A widely used alternative, Monensin is a sodium/proton ionophore that disrupts the proton gradient across the Golgi membrane. This perturbation inhibits intra-Golgi transport, specifically from the medial to the trans-Golgi cisternae.[1][3] Unlike BFA, it does not cause a complete collapse of the Golgi into the ER but rather leads to the swelling of Golgi cisternae.[5] Monensin can be more toxic than BFA with prolonged incubation.[1][6]
Golgicide A (GCA)
Golgicide A is a potent, specific, and reversible inhibitor of GBF1, the same target as this compound. However, its distinct chemical structure may offer a different kinetic profile and specificity. GCA leads to the rapid disassembly of the Golgi and trans-Golgi network. Its reversibility makes it a valuable tool for studying the dynamics of Golgi reassembly.
FLI-06
FLI-06 is a novel inhibitor that acts upstream of this compound, inhibiting the exit of cargo from the endoplasmic reticulum. It also causes a complete disruption of the Golgi apparatus. Its mechanism is distinct from both BFA and Golgicide A.
BML-265 and Tyrphostin AG1478
Initially identified as EGFR tyrosine kinase inhibitors, these compounds have been shown to induce this compound-like effects, including the disruption of Golgi integrity and the inhibition of secretory transport.[2] Their effects are reversible and they are thought to also target GBF1.[2]
Nordihydroguaiaretic Acid (NDGA)
NDGA blocks protein transport and leads to the redistribution of Golgi proteins into the ER, similar to BFA. However, its mechanism is distinct, as it does not cause the dissociation of COPI from Golgi membranes.
4-Phenylbutyrate (4-PBA): A Selective Approach
For researchers interested in inhibiting the secretion of specific cargo, 4-PBA offers a more targeted approach. It acts by occluding a cargo-binding domain on SEC24, a component of the COPII coat complex responsible for ER export. This selectively impairs the secretion of proteins that rely on this specific interaction for their export from the ER, leaving the secretion of other cargoes unaffected.
Sec61 Inhibitors
This class of inhibitors targets the Sec61 translocon, the primary channel for protein entry into the ER. By blocking this initial step, they prevent the secretion of a broad range of proteins. Different Sec61 inhibitors can exhibit selectivity for certain signal peptides, offering another layer of specificity.
Visualizing the Mechanisms of Action
To better understand how these inhibitors interfere with the secretory pathway, the following diagrams illustrate the key steps and the points of inhibition.
Figure 1: Overview of the Secretory Pathway and Inhibitor Targets. This diagram illustrates the major compartments of the secretory pathway and the points at which this compound and its alternatives exert their inhibitory effects.
Experimental Protocols
To facilitate the direct comparison of these inhibitors in your own experimental systems, detailed protocols for key assays are provided below.
Protein Secretion Inhibition Assay (ELISA-based)
This protocol describes a method to quantify the inhibition of secretion of a specific protein of interest using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cells expressing the secreted protein of interest
-
Cell culture medium and supplements
-
Secretory pathway inhibitors (this compound, Monensin, etc.)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for the protein of interest (including capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: The next day, replace the medium with fresh medium containing various concentrations of the secretory pathway inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 4-6 hours), allowing for the accumulation of the secreted protein in the supernatant of the control wells.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. Briefly:
-
Coat a 96-well ELISA plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add the collected supernatants and a standard curve of the recombinant protein to the plate.
-
Incubate, then wash the plate.
-
Add the detection antibody.
-
Incubate, then wash the plate.
-
Add the enzyme-linked secondary antibody.
-
Incubate, then wash the plate.
-
Add the substrate and stop the reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the concentration of the secreted protein in each sample using the standard curve. Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Figure 2: Workflow for the Protein Secretion Inhibition ELISA. This diagram outlines the key steps in quantifying the effect of inhibitors on protein secretion.
Golgi Morphology Assay (Immunofluorescence)
This protocol details a method to visualize and quantify changes in Golgi apparatus morphology upon inhibitor treatment using immunofluorescence microscopy.
Materials:
-
Cells grown on coverslips
-
Secretory pathway inhibitors
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Primary antibody against a Golgi marker (e.g., GM130, Giantin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile coverslips. Treat with the desired concentrations of secretory pathway inhibitors for the appropriate duration.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Blocking: Wash with PBS and block with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary antibody against the Golgi marker, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Mounting: Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Acquire images using a fluorescence microscope.
-
Image Analysis: Quantify Golgi morphology by analyzing parameters such as the area, number, and fragmentation of Golgi structures using image analysis software (e.g., ImageJ, CellProfiler).
Figure 3: Workflow for Golgi Morphology Immunofluorescence. This diagram shows the sequential steps for visualizing and analyzing Golgi structure after inhibitor treatment.
Cell Viability Assay (MTT-based)
This protocol provides a method to assess the cytotoxicity of secretory pathway inhibitors using a colorimetric MTT assay.
Materials:
-
Cells in a 96-well plate
-
Secretory pathway inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of inhibitor concentrations for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).
Conclusion
The choice of a secretory pathway inhibitor is a critical decision that can significantly impact experimental outcomes. While this compound remains a powerful tool for inducing a profound and rapid block in ER-to-Golgi transport, the alternatives presented in this guide offer a range of specificities and mechanisms that can provide more nuanced insights into the intricate workings of the secretory pathway. For studies requiring a more targeted approach, inhibitors like 4-PBA or specific Sec61 modulators may be more appropriate. When investigating the dynamics of Golgi structure and function, reversible inhibitors like Golgicide A offer distinct advantages. By carefully considering the experimental question and the specific characteristics of each inhibitor, researchers can select the optimal tool to navigate the cellular maze of protein secretion and unlock new discoveries in cell biology and drug development.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. ELISA Protocols [sigmaaldrich.com]
- 3. Monensin and this compound differentially affect the phosphorylation and sulfation of secretory proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Golgi Tubule Traffic and the Effects of this compound Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of monensin and this compound for flow cytometric determination of interleukin-1 beta, interleukin-6, and tumor necrosis factor-alpha in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Brefeldin A: A Comparative Guide to its Cross-Reactivity and Application in Diverse Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Brefeldin A (BFA), a lactone antibiotic produced by the fungus Penicillium brefeldianum, is a cornerstone tool in cell biology research, primarily for its ability to reversibly disrupt the secretory pathway.[1][2] This guide provides a comprehensive comparison of this compound's activity across different species and cell types, supported by quantitative data and detailed experimental protocols.
Mechanism of Action: A Conserved Target with Species-Specific Nuances
This compound's primary mechanism of action involves the inhibition of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3] It achieves this by targeting and uncompetitively binding to the guanine nucleotide exchange factor (GEF) GBF1 (Golgi-specific this compound resistance factor 1) when it is in a complex with the GDP-bound form of ADP-ribosylation factor 1 (Arf1).[1] This prevents the activation of Arf1, a small GTPase essential for the recruitment of COPI coat proteins to Golgi membranes, which is a critical step in the formation of transport vesicles.[1][3] The ultimate consequence is the collapse of the Golgi apparatus into the ER.[1]
While this fundamental mechanism is conserved across many eukaryotes, including mammals and yeast, notable differences in sensitivity and response exist between species and even cell types.[1][4][5]
Comparative Efficacy Across Species
The sensitivity to this compound can vary significantly between different organisms.
| Species | Key Findings | References |
| Mammalian Cells | Generally highly sensitive. BFA induces a rapid and reversible collapse of the Golgi into the ER. It is widely used to study protein trafficking and has shown cytotoxic effects in various cancer cell lines. | [1][6] |
| Yeast (S. cerevisiae) | Wild-type yeast is often resistant. Sensitivity is observed in certain mutant strains, such as those with defects in ergosterol biosynthesis (e.g., erg6 mutants). The primary effect is restricted to the ER and early Golgi compartments. | [4][7] |
| Yeast (S. pombe) | Exhibits sensitivity similar to mammalian cells, with BFA causing inhibition of secretion, disappearance of the Golgi complex, and accumulation of the ER. | [8] |
| Plants (Arabidopsis thaliana, Tobacco) | Exhibit variable sensitivity. This is attributed to the presence of both BFA-sensitive and BFA-resistant isoforms of ARF-GEFs. For example, in Arabidopsis, GNL1 is BFA-resistant. | [5] |
Cross-Reactivity in Different Cell Types: A Focus on Human Cancer Lines
This compound's cytotoxic and apoptotic effects have been evaluated in numerous human cell lines, revealing a spectrum of sensitivities. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing its potency.
| Cell Line | Cell Type | IC50 Value | Observations | References |
| HCT 116 | Human Colon Carcinoma | 0.2 µM | Induces cell differentiation and apoptosis. | [9][10] |
| Bel-7402 | Human Hepatocellular Carcinoma | 0.024 - 0.17 µM | Potent antiproliferative activity. | [2] |
| Bel7402/5-FU | 5-FU Resistant Hepatocellular Carcinoma | 0.82 µM | Demonstrates efficacy in drug-resistant cells. | [2] |
| ECa-109 | Human Esophageal Carcinoma | 0.14 µM | Antiproliferative activity. | [2] |
| PC-3 | Human Prostate Cancer | ~50 nM (in combination studies) | Enhances docetaxel-induced apoptosis. | [11] |
| LNCaP | Human Prostate Cancer | - | Shows sensitivity to BFA-induced growth inhibition. | [11] |
| SA4, SA146, U87MG | Human Glioblastoma | 100 ng/mL (induces ~60% growth inhibition) | Induces apoptosis and G0/G1 cell cycle arrest. | [6] |
Experimental Protocols
General Protocol for this compound Treatment in Cell Culture
This protocol provides a general framework for treating adherent mammalian cells with this compound to study its effects on protein transport and cell viability.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in ethanol or DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Cell line of interest
-
Assay-specific reagents (e.g., for viability, apoptosis, or immunofluorescence)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a suitable culture vessel (e.g., 96-well plate for viability assays, chamber slides for imaging). Allow cells to adhere and grow for 24 hours.
-
This compound Preparation: Dilute the this compound stock solution to the desired final concentration in pre-warmed complete culture medium.
-
Treatment: Remove the existing medium from the cells and replace it with the BFA-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 2 to 24 hours), depending on the experimental endpoint. For protein transport inhibition, shorter incubation times (e.g., 30 minutes to 4 hours) are often sufficient.
-
Analysis: Following incubation, proceed with the specific downstream analysis (e.g., MTT assay, trypan blue exclusion, immunofluorescence staining, or Western blotting).
Protocol for Intracellular Cytokine Staining using this compound
This protocol is designed for the detection of intracellular cytokines in stimulated lymphocytes by flow cytometry.[12][13] this compound is used to block the secretion of newly synthesized cytokines, allowing them to accumulate in the cytoplasm.
Materials:
-
Lymphocyte suspension (e.g., PBMCs, splenocytes)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
This compound solution (e.g., 1000X stock)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Fixation and Permeabilization buffers
-
Fluorochrome-conjugated antibodies against surface markers and intracellular cytokines
Procedure:
-
Cell Preparation: Prepare a single-cell suspension of lymphocytes at a concentration of 1 x 10^6 cells/mL in complete culture medium.
-
Stimulation and Secretion Block: To 1 mL of the cell suspension, add the cell stimulation cocktail (e.g., final concentration of 50 ng/mL PMA and 500 ng/mL Ionomycin) and this compound (e.g., 1X final concentration from a 1000X stock). Some protocols suggest adding BFA for the last few hours of a longer stimulation period.[14][15]
-
Incubation: Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.
-
Surface Staining: After incubation, wash the cells and stain for surface markers with fluorochrome-conjugated antibodies.
-
Fixation and Permeabilization: Wash the cells again, then fix and permeabilize them using appropriate buffers according to the manufacturer's instructions.
-
Intracellular Staining: Stain the permeabilized cells with fluorochrome-conjugated antibodies against the intracellular cytokines of interest.
-
Flow Cytometry: Wash the cells and resuspend them in a suitable buffer for analysis on a flow cytometer.
Note: this compound can be toxic to cells with prolonged exposure, so incubation times should be optimized.[12]
Concluding Remarks
This compound remains an invaluable tool for dissecting the complexities of the secretory pathway. However, its application requires a nuanced understanding of its cross-reactivity across different species and cell types. The data and protocols presented in this guide offer a comparative framework to aid researchers in designing and interpreting experiments using this potent inhibitor of protein transport. Careful consideration of the specific biological system and optimization of experimental conditions are paramount to achieving reliable and reproducible results.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. This compound reversibly blocks early but not late protein transport steps in the yeast secretory pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. This compound induces apoptosis and cell cycle blockade in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound reversibly blocks early but not late protein transport steps in the yeast secretory pathway. [periodicos.capes.gov.br]
- 8. This compound sensitivity and resistance in Schizosaccharomyces pombe. Isolation of multiple genes conferring resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. SmallMolecules.com | this compound (BFA) (100mg) from selleckchem | SmallMolecules.com [smallmolecules.com]
- 11. This compound enhances docetaxel-induced growth inhibition and apoptosis in prostate cancer cells in monolayer and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
A Comparative Guide to Confirming Golgi Disruption After Brefeldin A Treatment
For Researchers, Scientists, and Drug Development Professionals: A Guide to Validating Brefeldin A-Induced Golgi Disruption.
This compound (BFA) is a potent inhibitor of intracellular protein transport, causing a rapid and reversible disassembly of the Golgi apparatus.[1][2] This disruption is a critical experimental tool in cell biology and drug development for studying protein secretion and ER-Golgi dynamics. This guide provides a comparative overview of common methods to confirm Golgi disruption, complete with experimental data, detailed protocols, and visual workflows to ensure accurate and reproducible results.
Methods for Confirming Golgi Disruption: A Comparative Overview
Several well-established methods can be employed to verify the disruption of the Golgi apparatus following this compound treatment. The choice of method often depends on the specific experimental question, available equipment, and desired quantitative output.
| Method | Principle | Advantages | Disadvantages |
| Immunofluorescence Microscopy | Visualization of the dispersal of Golgi-resident proteins (e.g., GM130, TGN46) from their characteristic perinuclear ribbon-like structure.[3][4] | Provides direct visual confirmation of Golgi fragmentation. Allows for single-cell analysis and quantification of the percentage of affected cells. | Can be semi-quantitative. Requires access to a fluorescence microscope and specific antibodies. |
| Western Blotting with Endoglycosidase H (Endo H) Digestion | BFA causes Golgi enzymes to redistribute to the ER, leading to abnormal glycosylation of newly synthesized proteins.[5][6] Proteins that would normally become Endo H-resistant in the Golgi remain Endo H-sensitive.[5] | Provides a biochemical confirmation of the functional disruption of the Golgi. Can be highly quantitative. | Indirect method that infers Golgi disruption from changes in protein glycosylation. Requires specific antibodies and enzymes. |
| Protein Secretion Assay (ELISA) | BFA blocks the secretion of proteins from the cell.[7][8] Measuring the concentration of a secreted protein in the cell culture medium can quantify the inhibitory effect of BFA. | Directly measures the functional consequence of Golgi disruption on the secretory pathway. Highly quantitative and suitable for high-throughput screening. | Indirect method. Requires a secreted protein with a reliable ELISA kit. Does not provide information on Golgi morphology. |
Quantitative Data Comparison
The following table summarizes quantitative data from various studies, illustrating the effects of this compound on Golgi integrity and protein secretion.
| Parameter | Cell Type | BFA Concentration | Treatment Time | Result | Reference |
| Golgi Fragmentation (% of cells with fragmented Golgi) | HeLa | 0.2 µM | 60 min | ~70% partially fragmented, <5% fully fragmented | [9] |
| Golgi Fragmentation (% of cells showing Golgi stacks) | Tobacco BY-2 | 10 µg/mL | 45 min | Significant reduction in cells with visible Golgi stacks | [1] |
| VEGF Secretion (% reduction) | Primary CLL cells | 30 ng/mL | 16 h | ~40% reduction | [10] |
| VEGF Secretion (% reduction) | Primary CLL cells | 100 ng/mL | 16 h | ~70% reduction | [10] |
| Total Protein Secretion (% of control) | MDCK cells | 10 µg/mL | Not specified | Reduced to ~70% of control | [11] |
| Total Protein Secretion (% of control) | MDCK cells | 30 µg/mL | Not specified | Reduced to ~25% of control | [11] |
Experimental Protocols
Immunofluorescence Staining for Golgi Markers
This protocol describes the staining of the cis-Golgi marker GM130 and the trans-Golgi Network marker TGN46.
Materials:
-
Cells grown on coverslips
-
This compound (e.g., 5-10 µg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-GM130 (e.g., 1:1000 dilution), Sheep anti-TGN46 (e.g., 1:500 dilution)[3][12]
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 568 anti-sheep)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the appropriate duration (e.g., 1-4 hours). Include a vehicle-treated control (e.g., DMSO).
-
Fixation: Wash cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate the coverslips for 1 hour at room temperature or overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS. Dilute fluorophore-conjugated secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.
-
Mounting: Wash twice with PBS and once with distilled water. Mount the coverslips onto microscope slides using mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. In untreated cells, GM130 and TGN46 will show a compact, perinuclear localization. In BFA-treated cells, the staining will appear dispersed throughout the cytoplasm.
Western Blotting with Endoglycosidase H (Endo H) Digestion
This protocol assesses the glycosylation status of a model Golgi-resident protein.
Materials:
-
Cell lysates from control and BFA-treated cells
-
RIPA buffer
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
Endoglycosidase H (Endo H) and PNGase F (as a control) with corresponding buffers
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against a Golgi-resident glycoprotein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with BFA. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Denaturation: Take equal amounts of protein (e.g., 20-40 µg) and add 10X denaturing buffer. Heat at 100°C for 10 minutes.[13]
-
Enzyme Digestion: To separate tubes, add the denatured protein, 10X GlycoBuffer, and either Endo H, PNGase F (positive control for N-linked glycosylation), or water (negative control). Incubate at 37°C for 1 hour.[14]
-
SDS-PAGE and Transfer: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and probe with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
Analysis: In control cells, the mature glycoprotein should be resistant to Endo H, showing no shift in molecular weight. In BFA-treated cells, the protein will be retained in the ER and remain in its high-mannose, Endo H-sensitive form, resulting in a downward shift in molecular weight upon Endo H digestion.
Protein Secretion Assay (ELISA)
This protocol measures the amount of a secreted protein in the cell culture medium.
Materials:
-
Cells cultured in serum-free medium
-
This compound
-
ELISA kit for the secreted protein of interest
Procedure:
-
Cell Plating and Treatment: Plate cells and allow them to adhere. Replace the medium with serum-free medium and treat with various concentrations of this compound or a vehicle control.
-
Conditioned Medium Collection: After the desired incubation time (e.g., 16-24 hours), collect the cell culture medium. Centrifuge to remove any detached cells.
-
ELISA: Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the secreted protein in the collected medium.
-
Data Analysis: Compare the amount of secreted protein in the medium from BFA-treated cells to that of the control cells to determine the percentage of secretion inhibition.
Visualizing the Mechanisms and Workflows
This compound Signaling Pathway
This compound disrupts the Golgi apparatus by inhibiting the guanine nucleotide exchange factor (GEF) GBF1. This prevents the activation of the small GTPase ARF1, which is necessary for the recruitment of the COPI coat protein complex to Golgi membranes. The inhibition of COPI-coated vesicle formation leads to the retrograde transport of Golgi components back to the endoplasmic reticulum.[8]
References
- 1. Golgi Regeneration after this compound Treatment in BY-2 Cells Entails Stack Enlargement and Cisternal Growth followed by Division - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sequential Depletion and Acquisition of Proteins during Golgi Stack Disassembly and Reformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. This compound induces endoplasmic reticulum-associated O-glycosylation of galactosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recovery of protein secretion after this compound treatment of rat lacrimal glands: effect of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Differential effects of this compound on transport of secretory and lysosomal proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Golgi regeneration after this compound treatment in BY-2 cells entails stack enlargement and cisternal growth followed by division - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchers.evms.edu [researchers.evms.edu]
Literature review of Brefeldin A effects in specific research models.
Brefeldin A: A Comparative Guide for Research Applications
This compound (BFA) is a fungal metabolite widely utilized in cell biology research as a potent and reversible inhibitor of intracellular protein transport.[1] Its primary mechanism involves the disruption of the secretory pathway by preventing the transport of proteins and membranes from the endoplasmic reticulum (ER) to the Golgi apparatus.[2] This guide provides a comparative overview of BFA's effects across various research models, complete with quantitative data, experimental protocols, and pathway visualizations to assist researchers in designing and interpreting their experiments.
Mechanism of Action
This compound's primary molecular target is the guanine nucleotide-exchange factor (GEF) known as GBF1.[2] BFA binds to the GBF1-Arf1-GDP complex, preventing the exchange of GDP for GTP on the Arf1 GTPase.[2] This inactivation of Arf1 prevents the recruitment of the COPI coat protein complex to Golgi membranes, thereby inhibiting the formation of transport vesicles. The sustained blockage of anterograde (ER-to-Golgi) transport and the continuation of retrograde (Golgi-to-ER) transport leads to the rapid disassembly of the Golgi complex and the redistribution of its components into the ER.[2][3] This process induces significant ER stress, also known as the unfolded protein response (UPR), which can ultimately trigger cellular apoptosis.[4]
Caption: Mechanism of this compound-mediated inhibition of protein transport.
Application in Cancer Research Models
BFA has been shown to induce apoptosis and inhibit cell growth in a wide range of human cancer cell lines, making it a subject of interest for cancer chemotherapy development.[5][6] Its effects are often independent of the p53 tumor suppressor status, a common mutation in cancer cells.[5][7] The primary mechanism of its anti-cancer activity is the induction of overwhelming ER stress, leading to programmed cell death.[4] In some models, BFA also triggers autophagy, a cellular self-degradation process, which can contribute to its tumor-suppressive effects.[8]
Comparative Data: BFA-Induced Effects in Cancer Cell Lines
| Cell Line | Cancer Type | BFA Concentration | Treatment Time | Observed Effect | Reference |
| HL-60 | Leukemia | 0.1 µM | 15 hours | DNA Fragmentation (Apoptosis) | [5][6] |
| K-562 | Leukemia | 0.1 µM | 48 hours | DNA Fragmentation (Apoptosis) | [5] |
| HT-29 | Colon Carcinoma | 0.1 µM | 48 hours | DNA Fragmentation (Apoptosis) | [5][6] |
| SA4, SA146, U87MG | Glioblastoma | 100 ng/mL (~0.36 µM) | 24 hours | ~60% cell growth inhibition; G0/G1 cell cycle arrest | [7] |
| PC-3 | Prostate Cancer | 10-100 nM | 48 hours | Enhanced docetaxel-induced apoptosis | [9] |
| OVCAR-3, SK-OV-3 | Ovarian Carcinoma | Not Specified | Not Specified | Induction of apoptosis via mitochondrial and death receptor pathways | [10] |
Experimental Protocol: Induction of Apoptosis in Cell Culture
-
Cell Plating: Seed cancer cell lines (e.g., HL-60, HT-29) in appropriate culture vessels and allow them to adhere or reach a desired confluency.
-
BFA Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).[1] Dilute the stock solution in complete culture medium to the desired final working concentration (e.g., 0.1 µM to 10 µM).
-
Treatment: Replace the existing medium with the BFA-containing medium and incubate the cells for the desired duration (e.g., 15 to 48 hours).[5][6]
-
Apoptosis Assessment: Analyze the cells for apoptotic markers.
-
DNA Fragmentation: Lyse the cells and run the genomic DNA on an agarose gel to visualize the characteristic internucleosomal ladder.[5]
-
Microscopy: Stain cells with a nuclear dye like DAPI or use a TUNEL assay to visualize apoptotic nuclei.[7]
-
Flow Cytometry: Use Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic and necrotic cells.
-
Caption: BFA-induced signaling pathways leading to cell death in cancer models.
Application in Virology Research Models
BFA's disruption of the host cell's secretory pathway makes it a valuable tool for studying the life cycles of many viruses, particularly enveloped viruses that rely on this pathway for assembly and egress. By blocking ER-to-Golgi transport, BFA can inhibit the replication of a variety of viruses.[11]
Comparative Data: Antiviral Effects of BFA
| Virus | Research Model | BFA Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Dengue Virus (DENV) | Vero cells | Not Specified | Inhibition of viral replication |[11][12] | | Zika Virus (ZIKV) | Cell Culture | Not Specified | Inhibition of viral replication |[12] | | Japanese Encephalitis Virus (JEV) | Cell Culture | Not Specified | Inhibition of viral replication |[12] | | Encephalomyocarditis virus (EMCV) | Mouse LB cells | Not Specified | Antagonized the antiviral action of interferon |[13][14] |
Note: While effective in cell culture, one study found BFA did not protect mice against a lethal DENV challenge, highlighting the need for in vivo validation.[11]
Experimental Protocol: Viral Titer Reduction Assay
-
Cell Infection: Plate susceptible host cells (e.g., Vero cells for DENV) and infect them with the virus at a known multiplicity of infection (MOI).
-
BFA Treatment: Following the viral adsorption period, remove the inoculum and add a culture medium containing the desired concentration of BFA. A time-of-addition study can be performed by adding BFA at different points post-infection to determine which stage of the viral life cycle is affected.[12]
-
Incubation: Incubate the infected and treated cells for a period that allows for one or more replication cycles (e.g., 24-48 hours).
-
Sample Collection: Collect the cell culture supernatant.
-
Quantification: Determine the viral titer in the supernatant using a standard method like a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay. Compare the titers from BFA-treated samples to untreated controls to calculate the reduction in progeny virus yield.
Application in Immunology Research Models
In immunology, BFA is a cornerstone reagent for intracellular cytokine staining (ICS), a technique used to detect and quantify cytokine production within individual cells by flow cytometry. By blocking the secretion of newly synthesized cytokines, BFA causes them to accumulate in the ER and Golgi, making them detectable by fluorescently labeled antibodies after cell fixation and permeabilization.[1][15]
Experimental Protocol: Intracellular Cytokine Staining Workflow
-
Cell Stimulation: Activate immune cells (e.g., T cells, monocytes) in culture with a stimulus to induce cytokine production (e.g., Phorbol 12-myristate 13-acetate (PMA) and Ionomycin, or specific antigens).[16]
-
Secretion Blockade: Add BFA solution (typically at a 1x working concentration from a 500x or 1000x stock) to the cell culture.[15][16] The incubation period is typically 4 to 6 hours but can be extended up to 24 hours depending on the cell type and target cytokine.[15]
-
Surface Staining: Harvest the cells and stain them with antibodies against cell surface markers (e.g., CD4, CD8) to identify the cell population of interest.
-
Fix and Permeabilize: Wash the cells and then treat them with fixation and permeabilization buffers. This cross-links the proteins, preserving the cell structure, and creates pores in the membranes, allowing antibodies to access intracellular targets.
-
Intracellular Staining: Stain the permeabilized cells with fluorescently-labeled antibodies specific to the cytokines of interest (e.g., IFN-γ, TNF-α, IL-2).
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the frequency of cytokine-producing cells within specific populations.
Caption: Experimental workflow for intracellular cytokine staining using this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Golgi Tubule Traffic and the Effects of this compound Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. stemcell.com [stemcell.com]
- 6. This compound is a potent inducer of apoptosis in human cancer cells independently of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces apoptosis and cell cycle blockade in glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits colorectal cancer growth by triggering Bip/Akt-regulated autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound enhances docetaxel-induced growth inhibition and apoptosis in prostate cancer cells in monolayer and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Cytochalasin B reduce dengue virus replication in cell cultures but do not protect mice against viral challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel antiviral of fungus-derived this compound against dengue viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound inhibits the antiviral action of interferon against encephalomyocarditis virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound inhibits the antiviral action of interferon against encephalomyocarditis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. biocompare.com [biocompare.com]
Safety Operating Guide
Brefeldin A proper disposal procedures
Proper disposal of Brefeldin A is critical for ensuring laboratory safety and environmental protection. As a hazardous substance, it requires strict adherence to established protocols for handling and waste management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound waste.
Essential Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. This compound is toxic if swallowed and can cause irritation upon contact with skin or eyes.[1] All personnel must use appropriate Personal Protective Equipment (PPE) and follow safe handling practices.
Required Personal Protective Equipment (PPE):
-
Gloves: Wear compatible, chemical-resistant gloves. Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory practices.[1][2]
-
Eye Protection: Chemical safety goggles are mandatory.[2] For larger quantities or where splashing is possible, a face shield is recommended.[3]
-
Lab Coat: A lab coat or other protective clothing must be worn to prevent skin contact.[2][3]
-
Respiratory Protection: When handling the solid (powder) form, use a dust respirator and work in a well-ventilated area or under a chemical fume hood to avoid inhaling dust.[2][3]
Handling Procedures:
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[2][3]
-
Always work in a well-ventilated area.[3]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]
-
Wash hands thoroughly with soap and water after handling.[1][2][3]
-
Keep containers securely sealed when not in use.[3]
This compound Properties and Hazards
Understanding the chemical and toxicological properties of this compound is key to its safe management.
| Property | Data |
| Physical Appearance | White to off-white crystalline solid.[4] |
| Toxicity | Toxic if swallowed.[1] Acute LD50 (mouse, intraperitoneal) is 250 mg/kg.[2] |
| Solubility | Soluble in: DMSO (up to 100 mg/ml), Methanol (10 mg/mL), Ethanol (5 mg/mL).[4][5] Poorly soluble in: Water.[4] |
| Storage | Store in a tightly closed container in a cool, dry, well-ventilated area.[2][3] Recommended storage for the solid form is desiccated at -20°C.[2][4] |
Detailed Disposal Protocol
All this compound waste is considered hazardous and must be disposed of according to federal, state, and local environmental regulations.[1][2][3] Never dispose of this compound down the drain or in regular trash.
Step 1: Waste Segregation
-
Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[1]
-
Use designated, clearly labeled waste containers.
Step 2: Disposing of Solid this compound
-
Carefully sweep up any remaining solid this compound, avoiding dust generation.[2] You may lightly dampen the powder with water to prevent it from becoming airborne.[3]
-
Transfer the solid waste into a sealed, puncture-proof, and clearly labeled chemical waste container.
-
Label the container as "Hazardous Waste: this compound, Solid."
Step 3: Disposing of this compound Solutions (e.g., in DMSO, Ethanol)
-
Collect all liquid waste containing this compound in a designated, leak-proof, and sealable hazardous waste container.
-
The container must be compatible with the solvent used (e.g., a polyethylene container for DMSO or ethanol solutions).
-
Label the container as "Hazardous Waste: this compound" and list the solvent (e.g., "in Dimethyl Sulfoxide").
Step 4: Disposing of Contaminated Labware
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container and treated as hazardous chemical waste.
-
Non-Sharps: Pipette tips, gloves, empty vials, and other contaminated disposable materials should be collected in a sealed bag or container.
-
Label the container as "Hazardous Waste: this compound Contaminated Materials." Handle uncleaned containers as you would the product itself.[1]
Step 5: Storage and Final Disposal
-
Store all this compound waste containers in a designated, secure, and well-ventilated secondary containment area while awaiting pickup.
-
Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
Spill Management Protocol
Immediate and appropriate action is required in the event of a spill.
Minor Spills (Solid Powder):
-
Ensure you are wearing the appropriate PPE (gloves, goggles, lab coat, dust respirator).
-
Avoid breathing in the dust.[3]
-
Use a dry cleanup procedure. Lightly dampen the powder with water to prevent dust generation.[3]
-
Carefully sweep or vacuum the material. If using a vacuum, it must be fitted with a HEPA filter.[3]
-
Place the collected material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container.[3]
-
Wash the spill area thoroughly and decontaminate any equipment used.[2][3]
Major Spills:
-
Evacuate all non-essential personnel from the area and move upwind.[3]
-
Alert your institution's emergency services or EHS department immediately.[3]
-
If safe to do so, prevent the spill from entering drains or waterways.[3][6]
-
Contain the spill with an inert absorbent material like sand, earth, or vermiculite.[3]
-
Cleanup should only be performed by trained personnel wearing full protective clothing and respiratory protection.[3]
Caption: Logical workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Brefeldin A
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Brefeldin A. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
This compound, a lactone antibiotic produced by the fungus Penicillium brefeldianum, is a valuable tool in cell biology research for its ability to reversibly inhibit protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus.[1][2][3][4][5] However, its cytotoxic properties and potential health hazards necessitate strict adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance.[1] It is toxic if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[6][7] Ingestion may lead to gastrointestinal discomfort followed by cyanosis.[8] Therefore, appropriate PPE is crucial to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Latex or Nitrile).[6][8] | To prevent skin contact and absorption. This compound in DMSO can rapidly penetrate some gloves.[8] |
| Eye Protection | Chemical safety goggles or a face shield.[1][6] | To protect eyes from splashes of solutions or contact with the solid form. |
| Skin and Body Protection | Laboratory coat, suit, or scrubs.[6][8] | To prevent contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A dust respirator may be necessary if handling large quantities of the solid or if dust is generated.[1] | To avoid inhalation of the powder or aerosols. |
Operational Procedures for Safe Handling
Adherence to standardized operating procedures is critical for minimizing risk.
Preparation and Handling:
-
Ventilation: Always handle this compound in a chemical fume hood or a biosafety cabinet, especially when working with the powdered form or creating solutions where aerosolization is possible.[1][8]
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[1]
-
Clothing: Work clothes should be laundered separately.[1]
Storage:
-
Solid Form: Store the solid, lyophilized form of this compound at -20°C, desiccated.[2] It is stable for up to 24 months under these conditions.[5]
-
Solutions: Store solutions at -20°C. Once in solution, it is recommended to use within 1 to 3 months to prevent loss of potency.[2][5] Aliquoting the solution can help avoid multiple freeze-thaw cycles.[5]
-
Container: Keep containers tightly sealed and protected from physical damage.[1]
Spill and Disposal Management
Prompt and correct response to spills and proper waste disposal are essential for maintaining a safe laboratory.
Spill Cleanup:
-
Minor Spills:
-
Wear appropriate PPE as listed above.[6]
-
Avoid generating dust.[1] You can dampen the spilled solid with water to prevent it from becoming airborne.[1]
-
Use dry clean-up procedures. Sweep or vacuum up the material.[1] If using a vacuum, it must be fitted with a HEPA filter.[1]
-
Place the collected material into a suitable, labeled container for chemical waste.[1][6]
-
Wash the spill area with soap and water.[6]
-
-
Major Spills:
Waste Disposal:
-
All waste containing this compound, including empty containers, must be disposed of as hazardous waste.[8]
-
Handle all waste in accordance with local, state, and federal regulations.[1]
-
Puncture containers to prevent reuse before disposal in an authorized landfill.[1]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₄O₄ | [6] |
| Molecular Weight | 280.4 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [2][6] |
| Melting Point | 203-203.5°C | [6] |
| Solubility | Soluble in DMSO (up to 100 mg/mL), ethanol (up to 25 mg/mL), and methanol (10 mg/mL).[2][4][6] Poorly soluble in water.[2] | |
| Toxicity (LD50) | Mouse (intraperitoneal): 250 mg/kg[2][6] |
Mechanism of Action: A Visual Representation
This compound disrupts the secretory pathway by inhibiting the function of Guanine Nucleotide Exchange Factors (GEFs), specifically GBF1.[2] This prevents the activation of ADP-ribosylation factor (ARF), which is necessary for the recruitment of COPI coat proteins to Golgi membranes.[2][4] The ultimate result is the collapse of the Golgi apparatus into the endoplasmic reticulum.[2]
Caption: this compound inhibits protein transport by targeting the GEF, GBF1.
Experimental Protocol: Inhibition of Protein Secretion
The following is a generalized protocol for a common application of this compound – inhibiting protein secretion for analysis by methods like immunofluorescence or western blotting.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow overnight.
-
Preparation of this compound Stock Solution:
-
Under a chemical fume hood, carefully weigh out the desired amount of this compound powder.
-
Dissolve in sterile DMSO or ethanol to make a concentrated stock solution (e.g., 10 mg/mL).[4]
-
Aliquot and store at -20°C.
-
-
Treatment of Cells:
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final working concentration. Working concentrations can vary, with inhibition of ER to Golgi trafficking observed as low as 100 ng/mL and apoptosis induced with prolonged treatment at 10 µg/mL.[4][5]
-
Remove the existing medium from the cells and replace it with the medium containing this compound.
-
Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
-
Downstream Analysis:
-
After incubation, process the cells for the intended analysis (e.g., fix and permeabilize for immunofluorescence staining of an intracellular protein, or lyse for western blot analysis).
-
By following these guidelines, researchers can safely and effectively utilize this compound in their experiments, contributing to valuable scientific discoveries while maintaining the highest standards of laboratory safety.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. media.cellsignal.com [media.cellsignal.com]
- 5. This compound | Cell Signaling Technology [cellsignal.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
